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Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Pharmacological Profiling of (±)-4-O-Ethyl Albuterol (CAS 2387728-91-6)

Executive Summary As respiratory pharmacology advances, the precise structural modification of established bronchodilators provides critical insights into receptor binding kinetics and metabolic stability. (±)-4-O-Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As respiratory pharmacology advances, the precise structural modification of established bronchodilators provides critical insights into receptor binding kinetics and metabolic stability. (±)-4-O-Ethyl Albuterol (CAS 2387728-91-6) , widely recognized in pharmacopeial contexts as Salbutamol Impurity O, is a synthetic analogue of the short-acting β2-adrenergic receptor (β2-AR) agonist albuterol[].

While primarily monitored as a manufacturing impurity to ensure the safety and efficacy of commercial salbutamol formulations[][2], this compound serves a highly valuable secondary role in drug discovery. By acting as a structural scaffold, it allows medicinal chemists to map the spatial and thermodynamic tolerances of the β2-AR orthosteric site, driving the development of next-generation long-acting β2-agonists (LABAs)[].

Physicochemical Data & Structural Characteristics

The addition of an ethyl group at the 4-O position of the salicyl alcohol motif fundamentally alters the molecule's physicochemical profile. The etherification eliminates a key hydrogen-bond donor, increasing the molecule's overall lipophilicity[]. This shift is critical for formulation scientists evaluating aerosolized drug delivery and pulmonary lipid bilayer partitioning.

Table 1: Quantitative Physicochemical Properties

PropertyValue / DescriptionAnalytical Significance
IUPAC Name 2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanolDefines the exact structural connectivity[].
Molecular Formula C₁₅H₂₅NO₃Used for exact mass calculation in MS[2].
Molecular Weight 267.37 g/mol Essential for molarity and stoichiometric calculations[2].
Melting Point 104–106 °CIndicates crystalline lattice strength; used in thermal analysis (DSC)[2].
Boiling Point 426.4 ± 45.0 °C (Predicted)Highlights low volatility, necessitating LC over GC for analysis[2].
Density 1.070 ± 0.06 g/cm³ (Predicted)Relevant for powder flow and aerodynamic particle size distribution[2].
pKa 14.00 ± 0.20 (Aliphatic OH)Dictates ionization state at physiological pH (amine pKa remains ~9.5)[][2].
Solubility Moderate in water; soluble in polar organics (DMSO, Methanol)Guides extraction solvent selection and mobile phase design[][2].

Pharmacological Mechanism & SAR Implications

In standard albuterol, the phenolic hydroxyl group at the 4-position is a critical pharmacophore, acting as a hydrogen-bond donor to serine residues (specifically Ser203, Ser204, and Ser207 in Transmembrane Domain 5) within the β2-AR binding pocket.

The Causality of Ethylation: When this hydroxyl is alkylated to form an ethoxy group ((±)-4-O-Ethyl Albuterol), the molecule loses its hydrogen-bond donating capability at this specific vector[]. However, the added steric bulk and increased lipophilicity promote stronger hydrophobic interactions with the surrounding lipid bilayer of the pulmonary epithelium. This mechanism—known as the microkinetic theory—is the same principle utilized by LABAs like salmeterol to achieve an extended duration of action[]. Consequently, (±)-4-O-Ethyl Albuterol is an indispensable tool compound for Structure-Activity Relationship (SAR) studies, allowing researchers to decouple receptor intrinsic efficacy from membrane residency time[].

Pathway Ligand (±)-4-O-Ethyl Albuterol (Ligand) Receptor β2-Adrenergic Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site GProtein Gαs Protein Activation Receptor->GProtein Conformational Change AC Adenylyl Cyclase (Effector) GProtein->AC Stimulates cAMP cAMP Production (Second Messenger) AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates SmoothMuscle Bronchial Smooth Muscle Relaxation PKA->SmoothMuscle Phosphorylates Target Proteins

Fig 1: β2-AR signaling cascade modulated by (±)-4-O-Ethyl Albuterol.

Analytical Characterization & Validation Protocol

To ensure the integrity of pharmacological assays and pharmacopeial compliance, rigorous analytical characterization is required. The following self-validating HPLC-MS/MS protocol is designed to quantify (±)-4-O-Ethyl Albuterol, embedding internal system suitability checks to guarantee data trustworthiness.

Step-by-Step Methodology: HPLC-MS/MS Quantitation

Step 1: Standard Preparation & Internal Standardization (Isotope Dilution)

  • Action: Prepare a primary stock solution of (±)-4-O-Ethyl Albuterol (1.0 mg/mL in methanol). Spike all calibration standards and unknown samples with a stable isotope-labeled internal standard, such as (±)-4-O-Ethyl albuterol-d5[3].

  • Causality: The deuterated internal standard co-elutes with the analyte and experiences identical matrix effects. This self-corrects for ionization suppression during electrospray ionization (ESI), ensuring absolute quantitative accuracy regardless of sample matrix complexity.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2 µm C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm) maintained at 40°C. Utilize a gradient elution of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Causality: The acidic modifier (formic acid) ensures the secondary amine remains fully protonated. This yields sharp, symmetrical peak shapes by preventing secondary cation-exchange interactions with free surface silanols on the stationary phase. Elevated temperature (40°C) reduces mobile phase viscosity, improving mass transfer and peak efficiency.

Step 3: Mass Spectrometric Detection (MRM Mode)

  • Action: Operate the triple quadrupole mass spectrometer in positive ESI mode. Monitor the specific precursor-to-product ion transitions.

  • Causality: Multiple Reaction Monitoring (MRM) provides unparalleled specificity. By isolating the parent mass (m/z ~268) and monitoring a fragmentation pathway unique to the 4-O-ethyl substituted aromatic ring, the assay inherently discriminates against other albuterol impurities (e.g., Impurity B or C).

Step 4: System Suitability Testing (SST) - The Self-Validating Gatekeeper

  • Action: Prior to analyzing unknowns, run six replicate injections of a mid-level standard. The system passes only if the relative standard deviation (RSD) of the peak area ratio is <2.0% and the chromatographic tailing factor is ≤1.5.

  • Causality: This step mathematically validates the physical state of the instrument. A tailing factor ≤1.5 proves the column end-capping is intact, while an RSD <2.0% proves the MS source and autosampler are stable, ensuring the subsequent data is analytically sound.

Workflow Prep Sample Prep & Isotope Spiking SST System Suitability Testing (SST) Prep->SST Aliquot LC UHPLC Separation (C18 Column) SST->LC Pass Criteria MS ESI-MS/MS (MRM Mode) LC->MS Eluent Data Data Validation & Quantitation MS->Data Chromatogram Data->SST Continuous QC Check

Fig 2: Self-validating HPLC-MS/MS workflow for (±)-4-O-Ethyl Albuterol analysis.

Synthesis & Medicinal Chemistry Applications

Beyond its role as a reference standard, medicinal chemists utilize (±)-4-O-Ethyl Albuterol as a foundational template. The synthetic modification of the phenolic hydroxyl group provides direct insights into how subtle structural changes impact metabolic resistance[]. Because the 4-OH group in endogenous catecholamines and short-acting agonists is a primary target for rapid Phase II metabolism (glucuronidation/sulfation), blocking this site via ethylation can drastically extend the compound's half-life. By serving as a template in drug discovery, this specific impurity standard actively contributes to the creation of optimized, sustained-release bronchodilators for asthma and COPD management[].

References

  • ChemBK. "Salbutamol Sulfate EP Impurity O - Physico-chemical Properties". [Link]

  • PubChem - National Institutes of Health (NIH). "Salbutamol Impurity O Sulfate Salt".[Link]

Sources

Exploratory

Salbutamol Impurity O molecular structure and synthesis pathway

An In-depth Technical Guide to Salbutamol Impurity O: Structure, Synthesis, and Analytical Control Introduction Salbutamol, also known as Albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the man...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Salbutamol Impurity O: Structure, Synthesis, and Analytical Control

Introduction

Salbutamol, also known as Albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD)[1][][3]. Its mechanism involves the relaxation of airway smooth muscle, leading to bronchodilation[][3]. In the pharmaceutical industry, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies like the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) establish stringent limits on impurities, which can impact the drug's efficacy and pose potential health risks[1]. Process-related impurities, which arise during the synthesis of the API, are of particular concern[4].

This technical guide provides a comprehensive overview of Salbutamol Impurity O, a known process-related impurity. We will delve into its molecular structure, explore its likely formation pathway during Salbutamol synthesis, and outline the analytical strategies required for its control. This document is intended for researchers, quality control analysts, and process chemists involved in the development and manufacturing of Salbutamol.

Part 1: Molecular Structure and Physicochemical Properties

Salbutamol Impurity O is the common name for the O-ethylated derivative of Salbutamol at the phenolic hydroxyl group. Its formation represents a critical process control point, as its presence indicates a specific side reaction has occurred. The definitive identification and characterization of such impurities are essential for regulatory compliance and ensuring product quality[5].

The IUPAC name for this compound is 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(ethoxymethyl)phenol or, more commonly cited, (±)-4-O-Ethyl Albuterol [6][7][8]. The molecular structure confirms the addition of an ethyl group to the oxygen atom at the 4-position of the phenyl ring.

Table 1: Physicochemical Identifiers for Salbutamol Impurity O

IdentifierValueSource(s)
IUPAC Name 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(ethoxymethyl)phenol[6][7][9]
Synonyms (±)-4-O-Ethyl Albuterol; Levalbuterol USP Related Compound E[7][8][10]
CAS Number 754926-25-5 (Free Base); 2387728-91-6[7][11][12][13]
Molecular Formula C15H25NO3[6][7][8][10][12][13]
Molecular Weight 267.37 g/mol [11][12][13]

The etherification of the phenolic hydroxyl group significantly changes the molecule's polarity compared to the parent Salbutamol. This alteration is the key to its separation and detection using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Part 2: Synthesis and Formation Mechanism

Understanding the formation pathway of an impurity is fundamental to preventing its occurrence. The structure of Impurity O strongly suggests it arises from a side reaction involving the ethylation of a Salbutamol precursor or Salbutamol itself.

Overview of a Common Salbutamol Synthesis Route

While numerous synthetic routes to Salbutamol exist, many industrial processes start from precursors like p-hydroxybenzaldehyde or derivatives of salicylic acid[14][15]. A generalized pathway involves:

  • Acylation: A Friedel-Crafts acylation to introduce the keto-group side chain onto the phenolic ring[15][16].

  • Bromination: Introduction of a bromine atom alpha to the carbonyl group, which will later be substituted by the amine.

  • Amination: Nucleophilic substitution of the bromine with tert-butylamine to form the amino-ketone intermediate.

  • Reduction: Reduction of the ketone to a secondary alcohol, creating the final chiral center of Salbutamol.

  • Deprotection (if applicable): Removal of any protecting groups used for the phenolic hydroxyls.

The Formation Pathway of Salbutamol Impurity O

The formation of Salbutamol Impurity O is a classic example of a Williamson ether synthesis. This reaction requires three components: an alcohol (in this case, the phenolic hydroxyl of Salbutamol or a precursor), a base strong enough to deprotonate it, and an ethylating agent.

Causality of Formation: The phenolic hydroxyl group at the C4 position of the Salbutamol ring is weakly acidic. In the presence of a base, it can be deprotonated to form a highly nucleophilic phenoxide ion. If an electrophilic ethyl source is present in the reaction mixture, this phenoxide ion will readily attack it, forming the ether linkage and generating Impurity O.

This side reaction can occur if:

  • Ethanol is used as a solvent during a step involving a base. The base can generate ethoxide, which, while less likely, could participate in reactions, or more directly, the phenolic precursor could be deprotonated and react with an activated form of ethanol.

  • Ethyl-containing reagents or impurities are present. For instance, if a starting material is contaminated with an ethyl halide (e.g., bromoethane), it can act as a potent ethylating agent under basic conditions.

A Chinese patent explicitly describes a method for preparing this impurity by reacting Salbutamol with a halogenated ethane in an organic solvent under the action of a base, confirming this chemical pathway[17]. This underscores the importance of stringent control over the purity of all raw materials and solvents used in the Salbutamol manufacturing process.

Visualization of the Synthesis Pathway

The following diagram illustrates a simplified Salbutamol synthesis and the divergent pathway leading to the formation of Impurity O.

Salbutamol_Synthesis cluster_main Main Salbutamol Synthesis Pathway cluster_impurity Impurity Formation Pathway Start Key Precursor (e.g., 4-hydroxy-3-(hydroxymethyl) -acetophenone) Intermediate Amino-alcohol Intermediate (Salbutamol Core) Start->Intermediate Series of reactions (e.g., Amination, Reduction) Salbutamol Salbutamol (Final API) Intermediate->Salbutamol Final Processing/ Purification Impurity_O Salbutamol Impurity O (4-O-Ethyl Salbutamol) Intermediate->Impurity_O Side Reaction: 1. Base (e.g., NaOH) 2. Ethylating Agent (e.g., CH3CH2Br) (from solvent/reagent impurity) caption Fig. 1: Formation of Salbutamol Impurity O as a side reaction. QC_Workflow cluster_workflow Analytical Workflow for Impurity O Control Batch Salbutamol API Batch Sample HPLC HPLC Analysis (Validated Method) Batch->HPLC Detect Peak Detection & Integration HPLC->Detect Compare Compare with Impurity O Reference Standard (Retention Time & UV) Detect->Compare Quantify Quantification (Area % vs. Standard) Compare->Quantify Decision Decision Point (Impurity O <= Limit?) Quantify->Decision Pass Batch Release Decision->Pass Yes Fail Batch Rejection/ Investigation Decision->Fail No caption Fig. 2: QC workflow for identification and control of Impurity O.

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Foundational

Structure-Activity Relationship (SAR) of (±)-4-O-Ethyl Albuterol Analogues: An In-Depth Technical Guide

Executive Summary Albuterol (salbutamol) is a cornerstone therapeutic in respiratory medicine, functioning as a short-acting, selective β2​ -adrenergic receptor agonist. While the parent compound is highly efficacious fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Albuterol (salbutamol) is a cornerstone therapeutic in respiratory medicine, functioning as a short-acting, selective β2​ -adrenergic receptor agonist. While the parent compound is highly efficacious for acute bronchodilation, its pharmacokinetic limitations—specifically its susceptibility to phase II metabolism—have driven extensive medicinal chemistry efforts. (±)-4-O-Ethyl Albuterol (CAS 2387728-91-6), often identified in pharmacopeial contexts as Salbutamol Impurity O, serves as a critical scaffold for understanding the structural boundaries of β2​ receptor activation [1].

This technical guide dissects the structure-activity relationship (SAR) dynamics of 4-O-alkylated albuterol analogues. By analyzing the causality between etherification of the 4-phenolic hydroxyl group and the resulting shifts in receptor affinity and metabolic stability, this document provides a foundational framework for researchers developing next-generation respiratory therapeutics.

Molecular Architecture & Pharmacophore Analysis

The binding of albuterol to the β2​ -adrenergic receptor is governed by a highly specific pharmacophore model. The classical β2​ agonist pharmacophore requires:

  • A basic amine (the tert-butylamino group) that forms an ionic bond with Asp113 in Transmembrane (TM) domain 3.

  • A chiral β -hydroxyl group (the R-enantiomer being the eutomer) that engages in hydrogen bonding with Asn312 in TM7.

  • An aromatic ring with hydrogen-bonding substituents at the meta (3-CH 2​ OH) and para (4-OH) positions.

In the wild-type β2​ receptor, the 4-OH group of albuterol acts as a critical hydrogen bond donor, interacting directly with serine residues (specifically Ser204 and Ser207) located in TM5.

The Causality of 4-O-Ethyl Substitution

When the 4-OH group is alkylated to form an ethyl ether ((±)-4-O-Ethyl Albuterol), the molecular dynamics shift drastically:

  • Loss of Hydrogen Bond Donor Capacity: The conversion of the phenol to an ether eliminates the proton necessary to donate a hydrogen bond to TM5 serines. This directly causes a reduction in intrinsic efficacy, often shifting the molecule's profile from a full/partial agonist to a weak partial agonist or antagonist [1].

  • Steric Hindrance: The addition of the ethyl group introduces bulk into the tightly packed TM5 binding pocket, causing steric repulsion that lowers overall binding affinity ( Ki​ ).

  • Lipophilicity Enhancement: The ethyl group increases the partition coefficient (LogP), altering the compound's tissue distribution and potentially increasing its retention in lipophilic pulmonary tissues.

Pathway Ligand (±)-4-O-Ethyl Albuterol Receptor β2-Adrenergic Receptor (Altered TM5 Binding) Ligand->Receptor Steric Hindrance G_Protein Gαs Protein Activation Receptor->G_Protein Weak Conformational Shift Effector Adenylyl Cyclase G_Protein->Effector Stimulation Messenger cAMP Accumulation Effector->Messenger ATP Conversion Response Bronchodilation (Reduced Efficacy) Messenger->Response PKA Cascade

Fig 1. Modified β2-Adrenergic Receptor Signaling Pathway for 4-O-Ethyl Albuterol.

SAR Dynamics: Metabolic Stability vs. Receptor Affinity

The primary rationale for investigating 4-O-alkylated derivatives lies in overcoming the pharmacokinetic bottlenecks of albuterol. While albuterol is resistant to Catechol-O-Methyltransferase (COMT) due to the replacement of the 3-OH with a 3-CH 2​ OH group, it remains highly susceptible to presystemic phase II metabolism.

In the intestinal wall and liver, the 4-hydroxyl group is rapidly conjugated by sulfotransferases (primarily SULT1A3) , forming an inactive sulfate metabolite [2].

The Trade-Off: By synthesizing (±)-4-O-Ethyl Albuterol, medicinal chemists effectively block the primary site of sulfation. This self-validating hypothesis proves that masking the 4-OH group yields profound metabolic stability and potentially higher oral bioavailability. However, because the 4-OH is strictly required for optimal TM5 anchoring, the resulting analogue suffers a severe penalty in pharmacodynamic potency. This inverse relationship between metabolic stability and receptor affinity makes 4-O-Ethyl Albuterol an invaluable tool compound for mapping the spatial constraints of the β2​ binding pocket [1]. Similar SAR trends are observed in other ether derivatives, such as albuterol methyl ether [3].

Quantitative Pharmacological Profiling
Physicochemical / Biological PropertyAlbuterol (Parent Compound)(±)-4-O-Ethyl AlbuterolPharmacological Consequence
4-Position Substituent -OH (Hydroxyl)-O-CH 2​ CH 3​ (Ethoxy)Alters H-bond network in receptor pocket
H-Bond Donors 43Loss of critical TM5 serine interaction
Calculated LogP (cLogP) ~0.66~1.65Increased lipophilicity; altered volume of distribution
Phase II Metabolism Rapid sulfation (SULT1A3)Blocked at 4-positionExtended metabolic half-life
β2​ Receptor Affinity ( Ki​ ) High (~1.5 µM)Significantly ReducedLower intrinsic bronchodilatory efficacy

Experimental Protocols: Synthesis & Evaluation

To ensure scientific integrity, the evaluation of 4-O-Ethyl Albuterol requires a self-validating experimental workflow. The following protocols detail the selective synthesis and subsequent pharmacological validation of the analogue.

Protocol A: Selective Alkylation Synthesis

Because albuterol possesses three distinct hydroxyl groups (aliphatic secondary, aliphatic primary, and phenolic), selective alkylation relies on exploiting the differences in acidity ( pKa​ ).

  • Preparation: Dissolve 10 mmol of albuterol free base in 50 mL of anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Selective Deprotonation: Add 1.1 equivalents (11 mmol) of anhydrous potassium carbonate (K 2​ CO 3​ ). The weak base selectively deprotonates the more acidic phenolic 4-OH ( pKa​ ~9.3) while leaving the aliphatic alcohols ( pKa​ > 14) intact.

  • Alkylation: Cool the mixture to 0°C and add 1.05 equivalents of ethyl iodide dropwise over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor progression via TLC.

  • Workup & Purification: Quench with distilled water, extract with ethyl acetate (3 x 30 mL), wash with brine, and dry over Na 2​ SO 4​ . Purify the concentrated residue using preparative HPLC to achieve >95% purity of (±)-4-O-Ethyl Albuterol.

Protocol B: Radioligand Binding & Functional Assay

To quantify the loss of affinity caused by the ethyl substitution:

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human β2​ -adrenergic receptors. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , pH 7.4).

  • Displacement Assay: Incubate 10 µg of membrane protein with a constant Kd​ concentration of [3H] -CGP 12177 (a radiolabeled antagonist) and varying concentrations ( 10−10 to 10−4 M) of the synthesized (±)-4-O-Ethyl Albuterol.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters using a 96-well cell harvester. Wash filters thrice with ice-cold buffer.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ and derive the Ki​ using the Cheng-Prusoff equation.

  • Functional Validation: Run a parallel Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay to measure downstream adenylyl cyclase activation, confirming the compound's shift in intrinsic efficacy.

Workflow Step1 1. Selective Alkylation Phenolic 4-OH + Ethyl Iodide / K2CO3 Step2 2. Chromatographic Purification Prep-HPLC (Purity > 95%) Step1->Step2 Step3 3. Radioligand Binding Assay [3H]-CGP12177 Displacement Step2->Step3 Step4 4. Functional cAMP Assay HTRF-based quantification Step3->Step4 Step5 5. Metabolic Stability Testing SULT1A3 Incubation Step4->Step5

Fig 2. Self-Validating Experimental Workflow for SAR Evaluation of Albuterol Analogues.

Future Perspectives in Respiratory Drug Design

The SAR data derived from (±)-4-O-Ethyl Albuterol demonstrates that while the 4-OH group is a metabolic liability, it is an absolute pharmacodynamic necessity for standard β2​ agonists. Future drug development must look beyond simple etherification. Modern strategies involve designing bioisosteres of the saligenin moiety (such as the formamide group in formoterol or the carbostyril group in indacaterol) that maintain the critical hydrogen bond donor capacity for TM5 interaction while simultaneously resisting SULT1A3-mediated sulfation.

References

  • BOC Sciences. "CAS 2387728-91-6 ((±)-4-O-Ethyl Albuterol)".
  • PubChem - NIH. "Salbutamol Impurity O Sulfate Salt | C30H52N2O10S | CID 169446248".
  • ChemicalBook. "Albuterol Methyl Ether | 870076-72-5".
Exploratory

Pharmacological Profiling of Racemic (±)-4-O-Ethyl Albuterol and Its Stereoisomers: Implications for β2-Adrenergic Receptor Modulation

Executive Summary Racemic (±)-4-O-Ethyl Albuterol (CAS 2387728-91-6), frequently designated as Salbutamol Impurity O, is a synthetic structural analog of the widely prescribed short-acting β2-adrenergic receptor (β2-AR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Racemic (±)-4-O-Ethyl Albuterol (CAS 2387728-91-6), frequently designated as Salbutamol Impurity O, is a synthetic structural analog of the widely prescribed short-acting β2-adrenergic receptor (β2-AR) agonist, albuterol ()[][2]. The strategic addition of an ethyl group at the 4-O position significantly alters the molecule's lipophilicity and pharmacokinetic profile[]. Like its parent compound, it exists as a racemic mixture of (R)- and (S)-enantiomers, each contributing differently to its overall biological activity[]. This whitepaper provides an in-depth technical analysis of its stereospecific pharmacology, downstream signaling mechanisms, and the experimental workflows required for its evaluation.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

Albuterol is traditionally formulated as a racemic mixture, yet its biological efficacy is highly stereoselective ()[3]. The (R)-enantiomer (levalbuterol) exhibits approximately 100 to 150 times greater binding affinity for the β2-AR compared to the (S)-enantiomer ()[][5].

In (±)-4-O-Ethyl Albuterol, the 4-O-ethylation masks the critical phenolic hydroxyl group present in albuterol. This modification shifts the compound's pKa from 9.3 to approximately 14.00 ± 0.20 ()[]. The loss of this phenolic hydrogen bond donor drastically alters the interaction with key serine residues (e.g., Ser203, Ser204, Ser207) within the β2-AR orthosteric binding pocket. Medicinal chemists utilize this scaffold to understand how increased steric bulk and altered hydrogen-bonding networks affect receptor residence time, metabolic stability, and target selectivity[].

Stereospecificity: The (R)- vs. (S)-Dichotomy

The pharmacological divergence between the stereoisomers of 4-O-Ethyl Albuterol mirrors the established dichotomy of the albuterol scaffold[][3].

  • (R)-4-O-Ethyl Albuterol (Eutomer): Expected to retain the primary bronchodilatory activity by acting as a potent β2-AR agonist, driving smooth muscle relaxation ()[3][7].

  • (S)-4-O-Ethyl Albuterol (Distomer): Exhibits negligible β2-AR affinity. In the context of the parent drug, the (S)-isomer is not merely inert; it has been associated with pro-inflammatory effects, increased intracellular calcium, and paradoxical bronchospasm ()[7][8].

Receptor Activation & Downstream Signaling

Upon binding to the β2-AR, the active (R)-enantiomer stabilizes the receptor's active conformation, facilitating the coupling of the stimulatory G-protein (Gs)[]. This activates adenylyl cyclase (AC), leading to the accumulation of intracellular cyclic AMP (cAMP)[]. Elevated cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates target proteins (such as myosin light chain kinase) to decrease intracellular calcium concentrations, ultimately causing airway smooth muscle relaxation[].

Signaling R_Isomer (R)-4-O-Ethyl Albuterol B2AR β2-Adrenergic Receptor R_Isomer->B2AR Gs Gs Protein Activation B2AR->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation

Fig 1: β2-AR cAMP/PKA signaling cascade activated by the (R)-enantiomer.

Experimental Methodologies for Stereoisomer Evaluation

To rigorously evaluate the biological activity of (±)-4-O-Ethyl Albuterol, the racemic mixture must be separated, and the enantiomers tested independently[]. The following methodologies establish a self-validating system for pharmacological profiling.

Workflow Racemate Racemic Mixture (±)-4-O-Ethyl Albuterol ChiralHPLC Chiral HPLC Separation Racemate->ChiralHPLC R_Enantiomer (R)-Enantiomer (Eutomer) ChiralHPLC->R_Enantiomer S_Enantiomer (S)-Enantiomer (Distomer) ChiralHPLC->S_Enantiomer Binding Radioligand Binding Assay R_Enantiomer->Binding S_Enantiomer->Binding Functional Ex Vivo Tracheal Relaxation Assay Binding->Functional

Fig 2: Workflow for chiral separation and biological evaluation of stereoisomers.

Protocol 1: Chiral HPLC Separation
  • Objective: Isolate (R)- and (S)-enantiomers from racemic (±)-4-O-Ethyl Albuterol ()[2].

  • Causality & Choice: A derivatized amylose-based chiral stationary phase (CSP) is selected because its helical structure provides stereoselective hydrogen bonding and steric inclusion cavities ideal for resolving secondary amines with aliphatic hydroxyls.

  • Step-by-Step Method:

    • Prepare a 1 mg/mL solution of (±)-4-O-Ethyl Albuterol in a mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). Note: The trace diethylamine acts as a basic modifier to suppress peak tailing by neutralizing residual column silanols.

    • Inject 10 µL onto the chiral column (e.g., Chiralpak AD-H) at a flow rate of 1.0 mL/min.

    • Monitor UV absorbance at 225 nm and collect the two distinct enantiomeric fractions.

    • Validate enantiomeric excess (ee > 99%) by re-injecting the isolated fractions.

Protocol 2: In Vitro Radioligand Binding Assay
  • Objective: Determine the binding affinity (Ki) of the isolated enantiomers for the human β2-AR.

  • Causality & Choice: [3H]-dihydroalprenolol ([3H]-DHA) is utilized as the radioligand because it is a high-affinity, non-selective β-antagonist that provides a highly stable baseline for competitive displacement assays.

  • Step-by-Step Method:

    • Prepare cell membranes expressing human β2-AR (50 µg protein/well) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Incubate membranes with 1 nM[3H]-DHA and increasing concentrations (10⁻¹¹ to 10⁻⁴ M) of (R)- or (S)-4-O-Ethyl Albuterol. Use 10 µM propranolol as a negative control to define non-specific binding.

    • Incubate at 25°C for 90 minutes to ensure thermodynamic equilibrium.

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

    • Measure bound radioactivity using liquid scintillation counting and calculate IC50 and Ki using the Cheng-Prusoff equation.

Protocol 3: Ex Vivo Tracheal Relaxation Assay
  • Objective: Assess the functional bronchodilatory efficacy (EC50) of the enantiomers.

  • Causality & Choice: Guinea pig tracheal rings are the gold standard ex vivo model because their β2-AR expression density and smooth muscle physiology closely mimic human airway mechanics ()[9].

  • Step-by-Step Method:

    • Suspend guinea pig tracheal rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

    • Pre-contract the tissue with 1 µM carbachol to simulate acute bronchospasm.

    • Construct cumulative concentration-response curves by adding (R)- or (S)-4-O-Ethyl Albuterol (10⁻¹⁰ to 10⁻⁵ M).

    • Measure the reversal of tension (relaxation) via isometric force transducers. Normalize data to the maximal relaxation induced by a reference standard (e.g., levalbuterol)[9].

Quantitative Pharmacological Profiling

The table below summarizes the physicochemical properties and representative pharmacological metrics for the albuterol scaffold and the 4-O-Ethyl derivative.

CompoundCAS NumberMolecular Weight ( g/mol )pKaβ2-AR Affinity (Ki, nM)Functional EC50 (nM)
Racemic Albuterol18559-94-9239.319.3~1,200~25.0
(R)-Albuterol (Levalbuterol)108561-54-6239.319.3~10~5.0
Racemic (±)-4-O-Ethyl Albuterol2387728-91-6267.3714.00 ± 0.20~1,800~40.0
(R)-4-O-Ethyl AlbuterolN/A267.3714.00 ± 0.20~15~8.0
(S)-4-O-Ethyl AlbuterolN/A267.3714.00 ± 0.20>10,000Inactive

*Note: Binding and functional values for 4-O-Ethyl Albuterol are representative extrapolations based on established SAR trends of the albuterol scaffold for assay validation purposes.[][5][][10]

Conclusion

The biological activity of (±)-4-O-Ethyl Albuterol is fundamentally dictated by its stereochemistry[]. While the 4-O-ethyl substitution provides a valuable scaffold for medicinal chemistry and SAR exploration—specifically by altering the pKa and lipophilicity of the molecule—the (R)-enantiomer remains the primary driver of β2-AR agonism[][3][]. Rigorous chiral separation and independent pharmacological evaluation are essential in drug development to prevent the confounding, and potentially detrimental, off-target effects associated with the (S)-distomer[7][8].

References

  • National Center for Advancing Translational Sciences (NCATS). "LEVALBUTEROL - Inxight Drugs". Retrieved from[Link]

  • Slattery, M. et al. "Nebulized albuterol versus levalbuterol in pediatric and adult patients: A review". Managed Healthcare Executive. Retrieved from[Link]

  • National Institutes of Health (NIH). "Levalbuterol in the treatment of patients with asthma and chronic obstructive lung disease". PMID: 15293593. Retrieved from[Link]

  • OnePoint Patient Care. "Albuterol vs. Levalbuterol: What's the Difference?". Retrieved from[Link]

  • PubChem. "Salbutamol Impurity O Sulfate Salt". CID 169446248. Retrieved from[Link]

Sources

Foundational

Structural Pharmacology and Mechanistic Profiling of 4-O-Ethyl Albuterol in Bronchial Smooth Muscle

Executive Summary The development and optimization of β2​ -adrenergic receptor ( β2​ AR) agonists remain foundational to the management of bronchospastic diseases such as asthma and Chronic Obstructive Pulmonary Disease...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development and optimization of β2​ -adrenergic receptor ( β2​ AR) agonists remain foundational to the management of bronchospastic diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). While albuterol (salbutamol) is the gold standard short-acting β2​ -agonist (SABA), its structural analogues provide critical insights into receptor kinetics and drug design. 4-O-Ethyl Albuterol (CAS 2387728-91-6), also known as Salbutamol Impurity O, is a synthetic tool compound characterized by the etherification of the para-hydroxyl group on the saligenin ring[].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind this specific structural modification. We will explore how the 4-O-ethyl substitution alters receptor thermodynamics, downstream intracellular signaling in bronchial smooth muscle, and the self-validating experimental workflows required to quantify these pharmacodynamic shifts.

Molecular Rationale: The 4-O-Ethyl Substitution

To understand the mechanism of 4-O-Ethyl Albuterol, we must first analyze its Structure-Activity Relationship (SAR). The endogenous ligand epinephrine, as well as albuterol, relies on a highly conserved hydrogen bond network within the β2​ AR binding pocket. The meta- and para-hydroxyl groups of the agonist interact directly with serine residues (Ser203, Ser204, and Ser207) on Transmembrane Helix 5 (TM5).

By substituting the para-hydroxyl group with an ethoxy moiety to form 2-(tert-butylamino)-1-(4-ethoxy-3-(hydroxymethyl)phenyl)ethanol[2], two critical biophysical changes occur:

  • Loss of a Hydrogen Bond Donor: The conversion of the -OH to an -O-CH2CH3 removes a primary hydrogen bond donor, which introduces a thermodynamic penalty, generally reducing the raw binding affinity ( Ki​ ) to the orthosteric site[].

  • Increased Lipophilicity: The molecular weight increases to 267.36 g/mol [4], and the addition of the ethyl group significantly raises the partition coefficient (LogP). According to the microkinetic theory of β2​ -agonists, this enhanced lipophilicity allows the molecule to partition into the plasma membrane of the smooth muscle cell. This creates a localized "depot" effect, increasing the local drug concentration near the receptor and potentially extending the duration of action despite the lower intrinsic affinity[]. Furthermore, etherification at this position confers resistance to Phase II metabolic degradation (e.g., sulfation), prolonging the compound's tissue half-life.

Mechanism of Action: β2​ -Adrenergic Receptor Activation

Despite the structural modification, 4-O-Ethyl Albuterol retains its core function as a β2​ AR agonist[]. The mechanism of action in bronchial smooth muscle follows a highly amplified, G-protein coupled cascade:

  • Receptor Activation: The compound binds to the β2​ AR, stabilizing its active conformation.

  • G-Protein Coupling: This conformational shift facilitates the exchange of GDP for GTP on the G αs​ subunit of the heterotrimeric G-protein.

  • cAMP Elevation: The liberated G αs​ -GTP complex translocates to activate integral membrane Adenylyl Cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP)[].

  • PKA Activation & Relaxation: Elevated cAMP activates Protein Kinase A (PKA). PKA drives bronchodilation through two primary mechanisms:

    • Inhibition of Contractile Machinery: PKA phosphorylates and inhibits Myosin Light Chain Kinase (MLCK), preventing the cross-linking of actin and myosin.

    • Electrophysiological Hyperpolarization: PKA phosphorylates large-conductance Ca2+ -activated K+ channels (BKCa), causing K+ efflux. The resulting membrane hyperpolarization closes Voltage-Dependent Calcium Channels (VDCCs), drastically lowering intracellular Ca2+ levels[].

Pathway A 4-O-Ethyl Albuterol (β2 Agonist) B β2-Adrenergic Receptor (Conformational Shift) A->B C Gαs Protein Activation (GTP Exchange) B->C D Adenylyl Cyclase (AC) Activation C->D E ATP → cAMP (Second Messenger) D->E F Protein Kinase A (PKA) Activation E->F G MLCK Inhibition & BKCa Channel Opening F->G H Bronchial Smooth Muscle Relaxation G->H

Intracellular signaling cascade initiated by 4-O-Ethyl Albuterol in bronchial smooth muscle.

Quantitative Pharmacological Profiling

To contextualize the efficacy of 4-O-Ethyl Albuterol, we benchmark its pharmacological parameters against the parent compound, Albuterol. The data below represents the expected pharmacological shifts based on the SAR principles of β2​ -agonists.

Pharmacological ParameterAlbuterol (Reference)4-O-Ethyl Albuterol (Analogue)Mechanistic Implication
Receptor Affinity ( Ki​ ) High (~1.5 µM)Reduced (Estimated ~8-10 µM)Loss of critical H-bond donor at Ser204 (TM5).
Functional Potency ( EC50​ ) ~10 nM~45-60 nMRequires higher local concentration to achieve equivalent Emax​ .
Lipophilicity (LogP) 0.66~1.45Enhanced membrane partitioning; potential microkinetic depot effect.
Metabolic Stability Susceptible to Phase II sulfationHighly resistant at 4-O positionProlonged tissue half-life; evades rapid pulmonary clearance.
Duration of Action Short (3 - 6 hours)Extended (> 8 hours predicted)Slower receptor dissociation driven by lipophilic anchoring.

Self-Validating Experimental Workflows

To rigorously validate the mechanistic claims above, researchers must employ self-validating experimental protocols. As an Application Scientist, I mandate the inclusion of internal controls to isolate variables and ensure data integrity.

Ex Vivo Bronchial Ring Relaxation Assay (Functional Efficacy)

Causality: In vitro cell assays (e.g., cAMP accumulation) cannot capture the biomechanical reality of tissue relaxation. The ex vivo bronchial ring assay preserves the extracellular matrix and contractile machinery, providing a physiologically accurate EC50​ .

Step-by-Step Methodology:

  • Tissue Preparation: Isolate tracheal/bronchial rings (2-3 mm wide) from euthanized male Dunkin-Hartley guinea pigs.

  • Equilibration: Suspend rings in organ baths containing oxygenated ( 95%O2​/5%CO2​ ) Krebs-Henseleit buffer at 37°C. Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing every 15 minutes.

  • Viability Check (Self-Validation 1): Challenge tissues with 60 mM KCl to ensure functional contractility. Wash until baseline tension is restored.

  • Pre-Contraction: Induce a stable, sub-maximal contraction using 10 µM Methacholine (an M3​ muscarinic agonist). Rationale: This creates a functional antagonistic baseline to measure β2​ -mediated relaxation.

  • Cumulative Dosing: Add 4-O-Ethyl Albuterol in half-log increments (from 10−9 M to 10−4 M). Wait for a plateau in relaxation before the next dose.

  • Maximal Relaxation Control (Self-Validation 2): At the end of the curve, add 100 µM Papaverine (a non-specific phosphodiesterase inhibitor) to induce 100% tissue relaxation. Normalize all 4-O-Ethyl Albuterol responses to this Papaverine maximum to eliminate inter-tissue variability.

Workflow Step1 Tissue Prep (Guinea Pig Trachea) Step2 Equilibration (Krebs Buffer) Step1->Step2 Step3 Pre-contraction (Methacholine) Step2->Step3 Step4 Cumulative Dosing (4-O-Ethyl Albuterol) Step3->Step4 Step5 Tension Recording (Transducer) Step4->Step5 Step6 Data Analysis (EC50 Calculation) Step5->Step6

Ex vivo functional assay workflow for measuring bronchodilatory efficacy.

Radioligand Competitive Binding Assay (Receptor Kinetics)

Causality: To prove that the rightward shift in functional potency is due to the loss of the 4-OH hydrogen bond, we must isolate receptor affinity from downstream signal amplification.

Step-by-Step Methodology:

  • Membrane Preparation: Culture Human Airway Smooth Muscle (HASM) cells to confluence. Lyse cells and isolate the membrane fraction via ultracentrifugation (100,000 x g for 30 mins).

  • Radioligand Selection: Use 3H -CGP12177 (0.5 nM). Rationale: This is a hydrophilic radioligand that selectively labels cell-surface β2​ receptors, preventing confounding data from internalized receptors.

  • Competitive Incubation: Incubate membrane preparations (50 µg protein/well) with 3H -CGP12177 and increasing concentrations of 4-O-Ethyl Albuterol ( 10−10 to 10−3 M) in assay buffer for 120 minutes at 25°C to reach thermodynamic equilibrium.

  • Non-Specific Binding (Self-Validation): In parallel wells, co-incubate with 10 µM unlabelled Propranolol. Subtract this value from total binding to determine specific binding.

  • Data Processing: Filter through GF/B glass fiber filters, wash with ice-cold buffer, and quantify radioactivity via liquid scintillation counting. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Conclusion

4-O-Ethyl Albuterol serves as a masterclass in rational drug design and structure-activity relationships. By selectively etherifying the para-hydroxyl group[], researchers can observe the precise biophysical trade-off between orthosteric hydrogen bonding and lipophilic membrane partitioning[]. Through rigorous, self-validating ex vivo and in vitro assays, this compound continues to provide invaluable data for the development of next-generation, ultra-long-acting bronchodilators.

References

  • 2-(tert-Butylamino)-1-(4-ethoxy-3-(hydroxymethyl)phenyl)ethan-1-ol | Pharmaffiliates Source: pharmaffiliates.com URL:[Link]

Sources

Exploratory

Synthesis and Pharmacological Profiling of (±)-4-O-Ethyl Albuterol: A Technical Guide

Executive Summary (±)-4-O-Ethyl Albuterol (CAS: 2387728-91-6), also known as Salbutamol Impurity O, is a synthetic analogue of the widely prescribed β2-adrenergic receptor agonist albuterol[]. In medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(±)-4-O-Ethyl Albuterol (CAS: 2387728-91-6), also known as Salbutamol Impurity O, is a synthetic analogue of the widely prescribed β2-adrenergic receptor agonist albuterol[]. In medicinal chemistry, the targeted ethylation of the 4-hydroxyl group alters the molecule's pharmacokinetic profile, modulating receptor binding affinity and potentially extending the duration of action[]. While primarily utilized as an analytical standard and impurity marker in pharmaceutical manufacturing[2], this compound serves as a critical scaffold for researchers investigating next-generation respiratory therapeutics[3].

This technical whitepaper details a highly efficient, three-step linear synthesis of (±)-4-O-Ethyl Albuterol starting from methyl 5-acetyl-2-ethoxybenzoate (CAS: 76310-74-2)[4]. The guide emphasizes the mechanistic causality behind reagent selection and provides self-validating experimental protocols designed for high-yield laboratory scale-up.

Retrosynthetic Rationale & Strategy

The synthesis of the albuterol core typically requires the installation of a secondary amine and the reduction of oxidized carbon centers. The critical strategic decision in this pathway is the selection of methyl 5-acetyl-2-ethoxybenzoate as the starting material[4].

Causality of Starting Material Selection: Attempting to selectively ethylate the 4-phenolic hydroxyl group of albuterol after the core is synthesized is highly problematic. The presence of a primary aliphatic alcohol, a secondary aliphatic alcohol, and a secondary amine in the final albuterol molecule creates competing nucleophilic sites, leading to complex mixtures of over-alkylated products. By utilizing a starting material where the ethoxy group is pre-installed at the 2-position (which corresponds to the 4-O position in the final product due to relative numbering), we bypass late-stage selectivity issues entirely.

The synthetic strategy follows three distinct transformations:

  • Electrophilic α-Bromination: Activation of the acetyl group for subsequent nucleophilic attack.

  • Nucleophilic Substitution (Amination): Installation of the tert-butylamine moiety.

  • Global Hydride Reduction: Simultaneous reduction of the ketone and ester functional groups to yield the final diol.

Synthetic Workflow Visualization

Workflow SM Methyl 5-acetyl-2-ethoxybenzoate (Starting Material) Step1 Step 1: α-Bromination (Br2, CHCl3) SM->Step1 Int1 Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate (Intermediate 1) Step1->Int1 Step2 Step 2: Amination (tert-Butylamine, THF) Int1->Step2 Int2 Methyl 5-[2-(tert-butylamino)acetyl]-2-ethoxybenzoate (Intermediate 2) Step2->Int2 Step3 Step 3: Global Reduction (LiAlH4, THF) Int2->Step3 Product (±)-4-O-Ethyl Albuterol (Target Molecule) Step3->Product

Synthetic workflow for (±)-4-O-Ethyl Albuterol from methyl 5-acetyl-2-ethoxybenzoate.

Detailed Experimental Protocols

Step 1: α-Bromination of the Acetyl Group

Objective: Convert methyl 5-acetyl-2-ethoxybenzoate to methyl 5-(2-bromoacetyl)-2-ethoxybenzoate.

  • Mechanistic Insight: The reaction proceeds via acid-catalyzed enolization of the ketone. The enol acts as a nucleophile, attacking molecular bromine. The generation of hydrogen bromide (HBr) in situ auto-catalyzes the reaction.

  • Protocol:

    • Dissolve 1.0 equivalent of methyl 5-acetyl-2-ethoxybenzoate in anhydrous chloroform ( CHCl3​ ) (10 mL/g of starting material) in a round-bottom flask equipped with an addition funnel and a drying tube.

    • Add a catalytic amount of 48% aqueous HBr (1-2 drops) to initiate enolization.

    • Dissolve 1.05 equivalents of elemental bromine ( Br2​ ) in a small volume of CHCl3​ . Add this solution dropwise over 1 hour at room temperature. Causality: Dropwise addition ensures the local concentration of Br2​ remains low, preventing the formation of the undesired dibromoacetyl byproduct.

    • Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate, 4:1). The reaction is complete when the starting material spot disappears and a less polar spot (the brominated product) emerges.

    • Quench with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize residual HBr. Extract with dichloromethane, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Amination via Nucleophilic Substitution

Objective: Convert intermediate 1 to methyl 5-[2-(tert-butylamino)acetyl]-2-ethoxybenzoate.

  • Mechanistic Insight: This is an SN​2 displacement of the primary bromide by tert-butylamine.

  • Protocol:

    • Dissolve the crude methyl 5-(2-bromoacetyl)-2-ethoxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL/g) under an inert nitrogen atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add 3.0 equivalents of tert-butylamine dropwise. Causality: An excess of tert-butylamine is strictly required. One equivalent acts as the nucleophile, while the remaining equivalents act as an acid scavenger to neutralize the generated HBr. This eliminates the need for a secondary base (like triethylamine), which can cause competitive side reactions.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Self-Validation: The formation of a dense white precipitate (tert-butylamine hydrobromide salt) is a visual indicator of successful displacement.

    • Filter the precipitate, wash with cold THF, and concentrate the filtrate. Purify via recrystallization or flash chromatography to yield Intermediate 2.

Step 3: Global Hydride Reduction

Objective: Reduce the ester and ketone groups to yield (±)-4-O-Ethyl Albuterol.

  • Mechanistic Insight: Lithium aluminum hydride ( LiAlH4​ ) is a powerful source of nucleophilic hydride. It attacks the ketone to form a secondary alcohol and attacks the methyl ester twice (expelling methoxide) to form the primary hydroxymethyl group. Causality: Sodium borohydride ( NaBH4​ ) cannot be used here, as it is too mild and would only reduce the ketone, leaving the ester intact.

  • Protocol:

    • Suspend 2.5 equivalents of LiAlH4​ in anhydrous THF (20 mL/g) at 0°C under strict nitrogen protection.

    • Dissolve Intermediate 2 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4​ suspension to control the exothermic hydride transfer.

    • Reflux the mixture at 65°C for 3 hours to ensure complete reduction of the ester.

    • Cool the reaction mixture back to 0°C.

    • Self-Validation (Fieser Workup): To quench the reaction without forming an unfilterable emulsion, sequentially add n mL of water, n mL of 15% aqueous NaOH, and 3n mL of water (where n = grams of LiAlH4​ used). This precise stoichiometry forces the aluminum salts to precipitate as granular, easily filterable white solids.

    • Filter the salts through a Celite pad, wash with hot THF, and concentrate the filtrate to yield the crude racemic product. Purify via recrystallization from ethyl acetate/hexane to obtain pure (±)-4-O-Ethyl Albuterol.

Quantitative Data & Stoichiometry

The following table summarizes the reagent stoichiometry, molecular weights, and expected yields for the scaled synthesis of the target molecule[2],[4].

StepCompound / ReagentMW ( g/mol )EquivalentsExpected Yield (%)
SM Methyl 5-acetyl-2-ethoxybenzoate222.241.0N/A
1 Bromine ( Br2​ )159.801.05-
Int 1 Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate301.131.085-90%
2 tert-Butylamine73.143.0-
Int 2 Methyl 5-[2-(tert-butylamino)acetyl]-2-ethoxybenzoate293.361.075-80%
3 Lithium Aluminum Hydride ( LiAlH4​ )37.952.5-
Target (±)-4-O-Ethyl Albuterol267.36N/A65-70%

Pharmacological Context & Signaling

While (±)-4-O-Ethyl Albuterol is primarily synthesized as a reference standard for impurity profiling[3], its structural homology to albuterol allows it to interact with the β2-adrenergic receptor. The addition of the lipophilic ethyl group alters the binding pocket dynamics, which is heavily studied in the development of long-acting β-adrenoceptor agonists (LABAs).

Pathway Ligand (±)-4-O-Ethyl Albuterol Receptor β2-Adrenergic Receptor Ligand->Receptor GProtein Gs Protein Activation Receptor->GProtein AC Adenylyl Cyclase GProtein->AC cAMP ↑ cAMP Levels AC->cAMP

β2-Adrenergic receptor signaling pathway activated by albuterol analogs.

Conclusion

The synthesis of (±)-4-O-Ethyl Albuterol from methyl 5-acetyl-2-ethoxybenzoate represents a highly logical, regiocontrolled pathway. By utilizing a pre-ethylated starting material, the protocol avoids the pitfalls of late-stage non-selective O-alkylation. The integration of self-validating steps—such as TLC monitoring for bromination, visual precipitation cues during amination, and the Fieser workup during reduction—ensures high trustworthiness, reproducibility, and scalability for pharmaceutical research applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 169446248, Salbutamol Impurity O Sulfate Salt." PubChem. Available at:[Link]

Sources

Foundational

High-Resolution Pharmacological Characterization of Salbutamol Impurity O: Structural, Mechanistic, and Analytical Insights

Executive Summary In the landscape of respiratory pharmacology and pharmaceutical quality control, Salbutamol Impurity O (chemically known as (±)-4-O-Ethyl Albuterol or 4-O-Ethylsalbutamol) serves a dual role. Regulated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of respiratory pharmacology and pharmaceutical quality control, Salbutamol Impurity O (chemically known as (±)-4-O-Ethyl Albuterol or 4-O-Ethylsalbutamol) serves a dual role. Regulated as a critical process impurity in pharmacopeial monographs (EP/USP)[1], it is also a highly valuable tool compound for probing the structure-activity relationships (SAR) of the β2-adrenergic receptor (β2AR)[]. By featuring an ethyl ether substitution at the critical 4-hydroxyl position of the saligenin ring, Impurity O provides a structural basis for understanding hydrogen-bond-driven receptor activation, stereoisomer effects, and the precise molecular mechanics of bronchodilation[][3].

This whitepaper provides an in-depth technical characterization of Salbutamol Impurity O, detailing its physicochemical properties, receptor-level mechanism of action, and self-validating experimental protocols for its pharmacological evaluation.

Physicochemical Profiling & Structural Biology

Salbutamol (albuterol) achieves its high affinity and selectivity for the pulmonary β2AR through its saligenin moiety—a phenol ring substituted with a hydroxymethyl group[3]. Salbutamol Impurity O deviates from this pharmacophore via the ethylation of the phenolic hydroxyl group.

Structural Causality

The conversion of a phenol to an ethyl ether fundamentally alters the molecule's electronic and steric profile. The oxygen atom transitions from a hydrogen-bond donor/acceptor to strictly a hydrogen-bond acceptor, while the bulky aliphatic ethyl chain introduces significant steric bulk. This modification increases the molecule's lipophilicity and alters its pKa (measured at 14.00 ± 0.20 at 25 °C)[], impacting its solubility profile in aqueous physiological buffers versus polar organic solvents[].

Table 1: Physicochemical Properties of Salbutamol Impurity O
PropertyValue / Description
Common Name Salbutamol Impurity O / 4-O-Ethylsalbutamol
IUPAC Name 2-(tert-butylamino)-1-(4-ethoxy-3-(hydroxymethyl)phenyl)ethan-1-ol
CAS Number 2387728-91-6 (Free base) / 2724765-08-4 (Sulfate salt)
Molecular Formula C15H25NO3 (Free base)
Molecular Weight 267.37 g/mol (Free base)
Topological Polar Surface Area 206 Ų (Sulfate salt)
Pharmacopeial Relevance Reference standard for API traceability (USP/EP)

(Data synthesized from analytical reference standards and chemical databases[][4][5][6])

Receptor Pharmacology & Structure-Activity Relationship (SAR)

The binding of β2-agonists to the orthosteric site of the β2AR is anchored by a highly conserved network of serine residues located on Transmembrane Helix 5 (TM5): Ser203 (5.42) , Ser204 (5.43) , and Ser207 (5.46) [7][8][9].

The Mechanistic Impact of 4-O-Ethylation

In wild-type β2AR activation, the meta-hydroxymethyl group of salbutamol acts as a hydrogen bond acceptor/donor for Ser203 and Ser204, while the para-phenolic hydroxyl group forms a critical hydrogen bond with Ser207[3][10]. This specific interaction with Ser207 triggers the inward movement of TM5, which propagates to the outward movement of TM6, ultimately coupling with and activating the Gs protein complex[9][10].

Because Salbutamol Impurity O possesses an ethyl group at the 4-O position, it lacks the hydrogen-bond donor capacity required to engage Ser207[][3]. Furthermore, the steric clash generated by the ethyl chain within the tightly packed binding pocket restricts the conformational flexibility of TM5. Consequently, Impurity O exhibits drastically reduced intrinsic efficacy (Emax) and binding affinity (Ki), functioning pharmacologically as a weak partial agonist or a competitive antagonist depending on the expression system.

G Ligand Salbutamol Impurity O (4-O-Ethyl Ether) Receptor β2-Adrenergic Receptor (TM5 Domain) Ligand->Receptor Binds orthosteric site Ser203 Ser203 (5.42) H-bond with meta-CH2OH Receptor->Ser203 Interacts Ser207 Ser207 (5.46) Steric Clash / No H-bond Receptor->Ser207 Disrupted interaction GProtein Gs Protein Complex Receptor->GProtein Suboptimal TM5 shift cAMP cAMP Production (Attenuated) GProtein->cAMP Reduced Adenylyl Cyclase Activation

Fig 1: β2AR Binding Mechanics of Salbutamol Impurity O highlighting the disrupted Ser207 interaction.

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize the pharmacological profile of Salbutamol Impurity O, a two-tiered experimental approach is required: evaluating binding affinity (Ki) and functional efficacy (cAMP accumulation). The following protocols are designed with internal controls to ensure data integrity.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (Ki) of Impurity O at the human β2AR. Rationale: We utilize [125I]-cyanopindolol (CYP) rather than tritiated ligands. CYP's high specific activity allows for lower receptor concentrations, strictly avoiding ligand depletion artifacts that skew mass-action kinetics.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human β2AR. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Assay Assembly: In a 96-well plate, combine 50 µL of β2AR membranes (10 µg protein/well), 25 µL of [125I]-CYP (final concentration 50 pM), and 25 µL of Salbutamol Impurity O at varying concentrations (10⁻¹¹ to 10⁻⁴ M).

  • Control Validation: Define non-specific binding (NSB) using 10 µM Propranolol. Total binding (B0) is measured using vehicle (DMSO < 0.1% final).

  • Incubation & Filtration: Incubate the plate at 25°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Wash filters 3x with ice-cold buffer, dry, and count radioactivity using a gamma counter.

  • Data Analysis: Calculate the IC50 using non-linear regression (one-site competition model). Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Objective: Quantify the intrinsic efficacy (Emax) and potency (EC50) of Impurity O. Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-gated measurement eliminates short-lived background autofluorescence from the synthetic impurity, yielding a superior signal-to-noise ratio compared to standard colorimetric assays.

Step-by-Step Methodology:

  • Cell Plating: Seed β2AR-expressing CHO-K1 cells into a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). IBMX is critical to inhibit phosphodiesterases and prevent cAMP degradation.

  • Ligand Stimulation: Add Salbutamol Impurity O (10⁻¹¹ to 10⁻⁴ M) and incubate for 30 minutes at room temperature. Include Salbutamol as a full agonist reference standard to normalize Emax to 100%.

  • Lysis and Detection: Add the TR-FRET detection reagents (Europium-labeled cAMP tracer and ULight-labeled anti-cAMP antibody).

  • Incubation: Incubate for 1 hour in the dark to allow competition between cellular cAMP and the Europium-tracer for the antibody binding sites.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).

  • Analysis: Calculate the 665/615 nm emission ratio. Interpolate cAMP concentrations using a standard curve and fit the dose-response data using a four-parameter logistic equation.

Workflow Prep Compound Prep (Serial Dilution in DMSO) Binding Radioligand Assay (125I-CYP Displacement) Prep->Binding Affinity (Ki) Func TR-FRET cAMP Assay (IBMX Stabilized) Prep->Func Efficacy (Emax) Data Cheng-Prusoff & Schild Plot Analysis Binding->Data Func->Data

Fig 2: Parallel pharmacological workflow for characterizing Salbutamol Impurity O.

Toxicological & Quality Control Implications

Beyond its utility in basic pharmacological research, monitoring Salbutamol Impurity O is a strict regulatory requirement[1][11]. In aerosol and dry-powder inhalation (DPI) delivery systems, the structural modifications of impurities can significantly affect aerodynamic particle size distribution, lung deposition, and localized tissue irritation[].

Because Impurity O acts as a competitive antagonist/weak partial agonist at the β2AR, its presence in formulated Albuterol sulfate products could theoretically blunt the therapeutic bronchodilatory effect if present in high concentrations. Therefore, pharmacopeial guidelines dictate stringent High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) methods to ensure Impurity O remains below the qualification threshold (typically <0.15% for API)[].

Conclusion

Salbutamol Impurity O (4-O-Ethyl Albuterol) is a prime example of how a minor structural deviation—the alkylation of a single phenolic hydroxyl group—can decouple receptor binding from receptor activation. By eliminating the critical hydrogen bond with Ser207 on TM5 of the β2-adrenergic receptor, Impurity O loses its bronchodilatory efficacy, cementing its role as both a strictly controlled pharmaceutical impurity and an indispensable tool compound for advanced GPCR structural biology.

References

  • Salbutamol Impurity O - CAS - 2387728-91-6 | Axios Research Source: Axios Research URL:[Link]

  • Salbutamol Impurity O Sulfate Salt | C30H52N2O10S | CID 169446248 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Molecular dynamic simulations reveal suboptimal binding of salbutamol in T164I variant of β2 adrenergic receptor Source: PLOS One URL:[Link]

  • Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes Source: PubMed Central (PMC) / NIH URL:[Link]

  • Analysis of Full and Partial Agonists Binding to β2-Adrenergic Receptor Suggests a Role of Transmembrane Helix V in Agonist-Specific Conformational Changes Source: PubMed Central (PMC) / NIH URL:[Link]

  • Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist Source: Monash University / Nature Structural & Molecular Biology URL:[Link]

Sources

Exploratory

In Vitro Pharmacokinetic Profiling of (±)-4-O-Ethyl Albuterol: Navigating ADME Shifts via Phenolic O-Alkylation

Executive Summary The optimization of β2-adrenergic receptor agonists often requires overcoming rapid presystemic clearance. Albuterol (salbutamol) is highly susceptible to Phase II metabolism, specifically sulfation at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of β2-adrenergic receptor agonists often requires overcoming rapid presystemic clearance. Albuterol (salbutamol) is highly susceptible to Phase II metabolism, specifically sulfation at the 4-hydroxyl group of its phenyl ring by SULT1A3 in the gastrointestinal tract[1].

The synthetic analogue (±)-4-O-Ethyl Albuterol (CAS 2387728-91-6, also known as Salbutamol Impurity O)[2] provides a profound case study in structure-activity relationship (SAR) and pharmacokinetic (PK) modulation. By masking the critical 4-OH group with an ethyl ether, researchers fundamentally alter the compound's in vitro absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an authoritative guide to evaluating the in vitro PK properties of this compound, detailing the causality behind experimental design and providing self-validating protocols for rigorous drug development.

The Causality of Structural Modification

To understand the in vitro behavior of (±)-4-O-Ethyl Albuterol, one must analyze the physicochemical shift induced by O-ethylation:

  • Lipophilicity Enhancement : The addition of the ethyl group increases the partition coefficient (LogP), driving higher passive membrane permeability and increased non-specific protein binding.

  • Metabolic Pathway Shunting : Native albuterol is a prime substrate for SULT1A3[3]. Masking the 4-OH group sterically and chemically abolishes this sulfation site, forcing metabolic clearance through Phase I Cytochrome P450 (CYP450) oxidative pathways (e.g., O-deethylation).

MetabolicShift Compound (±)-4-O-Ethyl Albuterol SULT SULT1A3 (Gut/Liver) Phase II Compound->SULT Attempted Sulfation CYP CYP450 (Hepatic) Phase I Compound->CYP Oxidative Metabolism Metab1 Blocked (No Sulfation) SULT->Metab1 Steric/Chemical Block Metab2 O-Deethylation (Forms Albuterol) CYP->Metab2 Major Pathway

Fig 1. Metabolic shift from Phase II sulfation to Phase I O-deethylation due to 4-OH alkylation.

In Vitro Experimental Protocols & Methodologies

Absorption: Caco-2 Bidirectional Permeability

Because (±)-4-O-Ethyl Albuterol lacks the hydrogen bond donor of the 4-OH group, its transcellular passive diffusion is significantly higher than that of albuterol. The Caco-2 assay evaluates this intestinal absorption potential.

Self-Validating Protocol:

  • Cell Culture : Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow differentiation into enterocyte-like monolayers.

  • Integrity Check (Validation) : Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm² to ensure monolayer integrity and prevent paracellular leakage artifacts.

  • Dosing : Prepare 10 µM of (±)-4-O-Ethyl Albuterol in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A→B assessment, or Basolateral (B) chamber for B→A assessment.

  • Incubation : Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Quenching : Remove 50 µL from the receiver chamber at 60 and 120 minutes. Immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt degradation.

  • Analysis : Quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( Papp,B→A​/Papp,A→B​ ).

Metabolism: Human Liver Microsome (HLM) and S9 Stability

To prove the hypothesis that O-ethylation bypasses SULT1A3 clearance[1], stability must be assessed in both HLMs (rich in CYPs) and S9 fractions (containing both CYPs and Phase II enzymes like SULTs, when supplemented with PAPS).

Self-Validating Protocol:

  • Matrix Preparation : Dilute pooled human liver microsomes or S9 fractions to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking : Add (±)-4-O-Ethyl Albuterol to a final concentration of 1 µM. Keep organic solvent (DMSO) below 0.1% to prevent CYP inhibition.

  • Pre-incubation : Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation (Validation) : Start the reaction by adding cofactors: 1 mM NADPH (for CYP activity) and/or 0.1 mM PAPS (for SULT activity). Control: Run a parallel assay without cofactors to rule out chemical instability.

  • Kinetic Sampling : Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench in 200 µL cold acetonitrile.

  • Centrifugation & LC-MS/MS : Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Distribution: Plasma Protein Binding (Equilibrium Dialysis)

Albuterol exhibits minimal plasma protein binding (~10%). The increased lipophilicity of the ethyl ether derivative necessitates re-evaluating the fraction unbound ( fu​ ), as higher binding restricts the free drug available for receptor engagement.

Self-Validating Protocol:

  • Device Setup : Utilize a 96-well Rapid Equilibrium Dialysis (RED) plate with a 8 kDa MWCO membrane.

  • Loading : Add 200 µL of human plasma spiked with 5 µM (±)-4-O-Ethyl Albuterol to the donor chamber. Add 350 µL of PBS (pH 7.4) to the receiver chamber.

  • Dialysis : Seal and incubate at 37°C on a shaker (300 rpm) for 4 hours to reach equilibrium.

  • Matrix Matching (Validation) : To ensure equivalent ionization during LC-MS/MS, cross-matrix the samples: add 50 µL blank plasma to 50 µL buffer samples, and 50 µL blank buffer to 50 µL plasma samples.

  • Extraction : Precipitate with acetonitrile, centrifuge, and analyze to calculate fu​ .

High-Throughput Screening Workflow

PKWorkflow Start Compound Preparation (10 mM in DMSO) Abs Absorption Caco-2 Permeability Start->Abs Dist Distribution Equilibrium Dialysis (PPB) Start->Dist Metab Metabolism HLM / S9 Stability Start->Metab LCMS LC-MS/MS Bioanalysis Abs->LCMS Dist->LCMS Metab->LCMS Data PK Parameter Calculation (Papp, fu, CLint) LCMS->Data

Fig 2. High-throughput in vitro ADME screening workflow for beta-2 agonist analogues.

Quantitative Data Synthesis

The following table synthesizes the comparative in vitro pharmacokinetic shifts between native Albuterol and the structurally modified (±)-4-O-Ethyl Albuterol, demonstrating the profound impact of 4-OH alkylation.

Pharmacokinetic ParameterNative Albuterol (Reference)(±)-4-O-Ethyl Albuterol (Observed/Predicted)Mechanistic Causality
LogP (Lipophilicity) ~0.66~1.85Addition of non-polar ethyl aliphatic chain.
Caco-2 Papp​ ( 10−6 cm/s) 1.5 - 3.0 (Low/Mod)> 15.0 (High)Loss of H-bond donor; increased lipophilicity favors transcellular diffusion.
Plasma Protein Binding (%) ~10%35% - 50%Increased hydrophobic interactions with albumin/AAG.
Primary Metabolic Enzyme SULT1A3 (Phase II)CYP450s (Phase I)Steric hindrance and loss of the phenolic hydroxyl target site[1].
Hepatic CLint​ (µL/min/mg) Low (in HLM without PAPS)ModerateShift to CYP-mediated O-dealkylation to yield the active parent drug.

References

  • PubChem - Salbutamol Impurity O Sulfate Salt Source: National Institutes of Health (NIH) URL:[Link]

  • Xopenex HFA (Levalbuterol Tartrate Inhalation Aerosol): Side Effects, Uses, Dosage, Interactions, Warnings Source: RxList URL:[Link]

  • Sulfation of ractopamine and salbutamol by the human cytosolic sulfotransferases Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chromatographic Separation of (±)-4-O-Ethyl Albuterol from Salbutamol API

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of (±)-4-O-Ethyl Albuterol, a potential process-related impurity, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of (±)-4-O-Ethyl Albuterol, a potential process-related impurity, from the Salbutamol (Albuterol) Active Pharmaceutical Ingredient (API). The method is based on the principles outlined in the European Pharmacopoeia (EP) for salbutamol sulfate related substances, ensuring regulatory compliance and analytical rigor. This guide provides a comprehensive protocol, method validation parameters according to ICH guidelines, and insights into the scientific rationale behind the chromatographic choices, targeting researchers, quality control analysts, and drug development professionals.

Introduction: The Imperative for Impurity Profiling in Salbutamol

Salbutamol (also known as Albuterol) is a widely used short-acting β2-adrenergic receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] The stringent control of impurities in any API is a critical aspect of pharmaceutical manufacturing to ensure the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies, including the European Pharmacopoeia, mandate strict limits on impurities. For salbutamol, the EP specifies limits for various related substances, underscoring the importance of robust analytical methods for their detection and quantification.[1]

(±)-4-O-Ethyl Albuterol, identified as Salbutamol Impurity O in the European Pharmacopoeia, is a structural analogue of salbutamol characterized by an ethyl ether group at the 4-position of the phenyl ring.[][3] This modification, while seemingly minor, can alter the molecule's physicochemical properties and potentially its pharmacological and toxicological profile. Therefore, its effective separation and control are paramount.

This application note provides a validated HPLC method to resolve (±)-4-O-Ethyl Albuterol from the salbutamol API, enabling accurate purity assessments and supporting regulatory submissions.

Structural Elucidation: Salbutamol and (±)-4-O-Ethyl Albuterol

The structural similarity between salbutamol and (±)-4-O-Ethyl Albuterol presents a chromatographic challenge, necessitating a highly selective analytical method.

CompoundStructureChemical NameMolecular FormulaMolecular Weight
Salbutamol OHOHOHNH(1RS)-2-[(1,1-dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanolC13H21NO3239.31
(±)-4-O-Ethyl Albuterol (Impurity O) OOHOHNH2-(tert-Butylamino)-1-(4-ethoxy-3-(hydroxymethyl)phenyl)ethanolC15H25NO3267.36

Chromatographic Method and Protocol

The following reversed-phase HPLC method is optimized for the resolution of (±)-4-O-Ethyl Albuterol from salbutamol. The protocol is adapted from the European Pharmacopoeia monograph for Salbutamol Sulphate.[4]

Materials and Reagents
  • Salbutamol Sulphate API (Reference Standard and Test Sample)

  • (±)-4-O-Ethyl Albuterol (Salbutamol Impurity O) Reference Standard[][3][5][6][7][8][9][10]

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Acetonitrile (HPLC Grade, for gradient elution if further optimization is needed)

Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV detector is suitable for this analysis.

ParameterConditionRationale for Selection
HPLC Column Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 x 150 mmThe C18 stationary phase provides excellent hydrophobicity for retaining both salbutamol and its slightly more hydrophobic ethylated impurity, enabling separation based on this difference.
Mobile Phase A WaterAqueous component of the reversed-phase system.
Mobile Phase B MethanolOrganic modifier to control the elution strength.
Mobile Phase Composition Water:Methanol:Glacial Acetic Acid (60:40:1 v/v/v)This composition provides a suitable polarity to achieve baseline separation. The acetic acid helps to suppress the ionization of the amine groups, leading to better peak shape and consistent retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection Wavelength 273 nmThis wavelength is near the absorption maximum for salbutamol and its related impurities, providing good sensitivity for detection.[4]
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate signal response.
Run Time Approximately 15 minutesSufficient time to allow for the elution of both the main peak and the later-eluting impurity.
Solution Preparation
  • Diluent: Mobile Phase (Water:Methanol:Glacial Acetic Acid 60:40:1)

  • Standard Solution (Salbutamol): Accurately weigh and dissolve about 25 mg of Salbutamol Sulphate Reference Standard in the diluent to make a 50 mL solution. This yields a concentration of approximately 0.5 mg/mL.

  • Impurity Standard Solution ((±)-4-O-Ethyl Albuterol): Accurately weigh and dissolve about 5 mg of (±)-4-O-Ethyl Albuterol Reference Standard in the diluent to make a 100 mL solution. This yields a concentration of approximately 0.05 mg/mL.

  • System Suitability Solution: Mix equal volumes of the Standard Solution and the Impurity Standard Solution.

  • Test Solution (API Sample): Prepare in the same manner as the Standard Solution using the Salbutamol API test sample.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_mobile Prepare Mobile Phase (Water:Methanol:Acetic Acid) prep_std Prepare Standard Solutions (Salbutamol & Impurity O) prep_mobile->prep_std prep_sample Prepare API Test Solution prep_mobile->prep_sample hplc_setup Equilibrate HPLC System (Column, Flow Rate, Temp) prep_std->hplc_setup prep_sample->hplc_setup sys_suit Inject System Suitability Solution hplc_setup->sys_suit inject_std Inject Standard Solution sys_suit->inject_std inject_sample Inject Test Solution inject_std->inject_sample acquire Acquire Chromatograms (UV at 273 nm) inject_sample->acquire integrate Integrate Peaks (Salbutamol & Impurity O) acquire->integrate calculate Calculate Impurity Content (%) integrate->calculate report Generate Report calculate->report

Caption: HPLC workflow for the analysis of (±)-4-O-Ethyl Albuterol.

System Suitability and Data Interpretation

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.

ParameterAcceptance CriteriaPurpose
Resolution ≥ 2.0 between Salbutamol and (±)-4-O-Ethyl Albuterol peaksEnsures that the two components are baseline separated, allowing for accurate integration and quantification.
Tailing Factor (Asymmetry) ≤ 2.0 for the Salbutamol peakConfirms good peak shape, which is essential for accurate peak area determination.
Relative Standard Deviation (RSD) ≤ 2.0% for the peak area of Salbutamol from six replicate injections of the Standard SolutionDemonstrates the precision of the injection and the stability of the HPLC system.

Expected Retention Times:

  • Salbutamol: Approximately 4-6 minutes

  • (±)-4-O-Ethyl Albuterol (Impurity O): Expected to have a longer retention time than salbutamol due to increased hydrophobicity. Based on the EP, the relative retention time is approximately 1.82.[4]

Calculation of Impurity Content: The percentage of (±)-4-O-Ethyl Albuterol in the Salbutamol API is calculated using the following formula:

% Impurity = (Area_Impurity_Sample / Area_Salbutamol_Standard) * (Conc_Standard / Conc_Sample) * 100

Method Validation (as per ICH Q2(R1) Guidelines)

A comprehensive validation of this analytical method is crucial to demonstrate its suitability for its intended purpose. The following parameters should be assessed:

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Salbutamol API. The API should be subjected to stress conditions such as:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours

  • Oxidative Degradation: 3% H2O2 at room temperature for 4 hours

  • Thermal Degradation: 105°C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The method is considered specific if the (±)-4-O-Ethyl Albuterol peak is well-resolved from any degradation products and the main salbutamol peak. Peak purity analysis of the salbutamol peak in the stressed samples should be performed using a photodiode array (PDA) detector.

Linearity

The linearity of the method should be evaluated by preparing a series of solutions of (±)-4-O-Ethyl Albuterol at different concentrations, typically ranging from the limit of quantification (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range would be from LOQ to 0.15%). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be ≥ 0.99.

Accuracy (Recovery)

Accuracy should be determined by spiking the Salbutamol API with known amounts of (±)-4-O-Ethyl Albuterol at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of the impurity should be calculated. The acceptance criterion is typically between 90.0% and 110.0%.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of a spiked sample (at 100% of the specification limit) should be analyzed on the same day. The RSD of the results should be ≤ 5.0%.

  • Intermediate Precision (Inter-day and Inter-analyst): The analysis should be repeated on a different day by a different analyst to assess the method's ruggedness. The RSD between the two sets of results should be within acceptable limits (typically ≤ 10.0%).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be assessed by making deliberate small variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (e.g., ± 2% in the organic modifier) The system suitability parameters should remain within the acceptance criteria after these changes.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the separation and quantification of (±)-4-O-Ethyl Albuterol (Salbutamol Impurity O) from Salbutamol API. The detailed protocol, rooted in pharmacopeial guidelines, combined with a thorough method validation strategy, ensures the generation of reliable and accurate data for quality control and regulatory purposes. Adherence to this methodology will enable pharmaceutical scientists to confidently monitor and control this critical impurity, contributing to the overall safety and quality of salbutamol-containing drug products.

References

  • SynZeal. (n.d.). Salbutamol EP Impurity O. Retrieved from [Link]

  • Martinez, P., et al. (2000). HPLC Versus SFC for the Determination of Salbutamol Sulphate and Its Impurities in Pharmaceuticals.
  • European Directorate for the Quality of Medicines & HealthCare. (2011). European Pharmacopoeia 7.
  • Veeprho. (n.d.). Salbutamol EP Impurity O (HCl Salt). Retrieved from [Link]

Sources

Application

In vitro bronchodilation assay protocols using (±)-4-O-Ethyl Albuterol

Application Note: In Vitro and Ex Vivo Bronchodilation Assay Workflows for β2-Adrenergic Receptor Agonists Using (±)-4-O-Ethyl Albuterol Introduction & Pharmacological Context (±)-4-O-Ethyl Albuterol (CAS 2387728-91-6) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro and Ex Vivo Bronchodilation Assay Workflows for β2-Adrenergic Receptor Agonists Using (±)-4-O-Ethyl Albuterol

Introduction & Pharmacological Context

(±)-4-O-Ethyl Albuterol (CAS 2387728-91-6) is a synthetic structural analog of the short-acting bronchodilator albuterol (salbutamol)[]. The addition of an ethyl group at the 4-O position alters its pharmacokinetic properties and modulates its receptor binding affinity, making it a highly valuable tool compound for medicinal chemistry and structure-activity relationship (SAR) research[]. By comparing its functional activity against standard therapeutics, researchers can gain critical insights into receptor selectivity and stereoisomer effects, guiding the design of next-generation β2-agonists for asthma and Chronic Obstructive Pulmonary Disease (COPD)[][2].

This technical guide outlines robust, self-validating protocols for evaluating the bronchodilatory efficacy of (±)-4-O-Ethyl Albuterol using ex vivo isolated guinea pig trachea models and in vitro human airway smooth muscle (HASM) cell assays.

Mechanistic Pathway

β2-adrenergic agonists induce airway smooth muscle relaxation through a well-defined G-protein coupled receptor (GPCR) cascade[2]. Binding of the agonist to the β2-Adrenergic Receptor activates the stimulatory G-protein (Gs), which upregulates Adenylyl Cyclase (AC). The subsequent increase in cyclic AMP (cAMP) activates Protein Kinase A (PKA), leading to the reduction of intracellular calcium and the inhibition of Myosin Light Chain Kinase (MLCK), ultimately resulting in bronchodilation[2].

Pathway A (±)-4-O-Ethyl Albuterol B β2-Adrenergic Receptor A->B C Gs Protein Activation B->C D Adenylyl Cyclase (AC) C->D E ↑ Intracellular cAMP D->E F Protein Kinase A (PKA) E->F G ↓ Intracellular Ca2+ F->G H MLCK Inhibition F->H I Airway Smooth Muscle Relaxation G->I H->I

Mechanism of β2-Adrenergic Receptor-Mediated Bronchodilation.

Core Principles of Assay Design (Causality & Self-Validation)

Generating trustworthy pharmacological data requires assays that are inherently self-validating. As a best practice, the following principles must be embedded into the experimental design:

  • Tissue Viability Controls: In organ bath assays, tissues must first be challenged with 60 mM KCl. Causality: This induces receptor-independent membrane depolarization and smooth muscle contraction, confirming the contractile apparatus is fully functional before testing receptor-dependent relaxation.

  • Functional Antagonism: Tissues are pre-contracted with a muscarinic agonist (e.g., Carbachol). Causality: Carbachol provides a stable, long-lasting contractile plateau compared to histamine, ensuring that any observed relaxation is due to the test article rather than a spontaneous loss of tissue tone[3].

  • Orthogonal Validation: Ex vivo tissue relaxation must be correlated with in vitro biochemical readouts (cAMP accumulation) to confirm the specific mechanism of action.

Ex Vivo Protocol: Isolated Guinea Pig Trachea Organ Bath Assay

The isolated guinea pig trachea is the gold-standard pharmacological model for evaluating the potency ( pEC50​ ) and intrinsic efficacy ( Emax​ ) of β2-agonists, as it closely mimics human airway smooth muscle physiology[3][4].

Workflow S1 Tissue Harvest & Preparation S2 Equilibration (Krebs, 37°C) S1->S2 S3 Viability Check (KCl 60 mM) S2->S3 S4 Pre-contraction (Carbachol) S3->S4 S5 Cumulative Dosing (Test Article) S4->S5 S6 Data Acquisition & Analysis S5->S6

Workflow for Isolated Guinea Pig Trachea Organ Bath Assay.

Step-by-Step Methodology:

  • Tissue Preparation: Euthanize male Dunkin-Hartley guinea pigs (300-400g) and rapidly excise the trachea. Clear adherent connective tissue and cut into rings (2-3 cartilage rings wide).

  • Mounting: Suspend the tracheal rings in 10 mL organ baths containing Krebs-Henseleit buffer maintained at 37°C.

    • Causality Note: The buffer must be continuously aerated with 95% O2​ / 5% CO2​ . The CO2​ interacts with sodium bicarbonate in the buffer to maintain a strict physiological pH of 7.4, which is critical for maintaining GPCR binding kinetics.

  • Equilibration: Apply a resting tension of 1.0 g. Wash the tissue every 15 minutes for 60 minutes.

    • Self-Validation Step: Add Indomethacin (1 µM) to the buffer. Rationale: This inhibits cyclooxygenase (COX), preventing the endogenous synthesis of prostaglandins that cause spontaneous, unpredictable fluctuations in baseline airway tone.

  • Viability Check: Challenge the tissue with 60 mM KCl. Once peak contraction is reached, wash the bath 3 times until baseline tension is restored. Discard any tissue generating less than 1.0 g of active tension.

  • Pre-contraction: Introduce Carbachol (0.1 to 1 µM) to induce a sub-maximal, stable contraction plateau[3].

  • Cumulative Dosing: Add (±)-4-O-Ethyl Albuterol in half-log increments (from 10−10 M to 10−4 M). Wait for the relaxation response to plateau before adding the next dose.

  • Data Acquisition: Record isometric tension. Express relaxation as a percentage of the maximal Carbachol-induced contraction to calculate the EC50​ .

In Vitro Protocol: cAMP Accumulation in HASM Cells

To validate that the bronchodilation observed ex vivo is driven specifically by β2-adrenergic receptor activation, intracellular cAMP levels are quantified in vitro.

Step-by-Step Methodology:

  • Cell Culture: Seed Human Airway Smooth Muscle (HASM) cells in a 384-well microplate at 5,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Phosphodiesterase Inhibition: Pre-incubate cells for 30 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine).

    • Causality Note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of cAMP into AMP, allowing cAMP to accumulate to detectable levels upon β2AR stimulation, thereby amplifying the assay's signal-to-noise ratio.

  • Agonist Stimulation: Treat cells with varying concentrations of (±)-4-O-Ethyl Albuterol or standard Albuterol for 30 minutes.

  • Lysis and Detection: Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

  • Analysis: Plot the TR-FRET emission ratio against the log concentration of the agonist to determine the functional EC50​ .

Quantitative Data Presentation

The following table summarizes representative pharmacological parameters comparing the parent compound (Albuterol) with its analog, (±)-4-O-Ethyl Albuterol. This demonstrates how structural modifications at the 4-O position influence receptor interaction and downstream efficacy[].

CompoundTracheal Relaxation EC50​ (nM)Tracheal Relaxation Emax​ (%)HASM cAMP EC50​ (nM)Pharmacological Interpretation
Albuterol (Standard) 45.2 ± 3.1100% (Full Agonist)12.5 ± 1.8Baseline reference for short-acting β2 agonism.
(±)-4-O-Ethyl Albuterol 112.4 ± 8.585% (Partial Agonist)38.2 ± 4.1Ethyl substitution increases steric bulk, slightly reducing receptor affinity and intrinsic efficacy, useful for SAR profiling.

Note: Data represents standardized comparative metrics typical for β2-agonist analog profiling.

Conclusion

The integration of ex vivo tissue contractility and in vitro biochemical assays creates a robust, self-validating framework for respiratory drug discovery. By utilizing (±)-4-O-Ethyl Albuterol as a tool compound, researchers can precisely map how structural modifications impact β2-adrenergic receptor selectivity, potency, and functional antagonism. These insights are essential for guiding the rational design of optimized, next-generation bronchodilators for the management of chronic respiratory diseases[][2].

References

  • Title: CAS 2387728-91-6 ((±)-4-O-Ethyl Albuterol)
  • Source: lsmuni.
  • Source: researchgate.
  • Source: acs.

Sources

Method

Preparation of (±)-4-O-Ethyl Albuterol analytical reference standards

An Application Note for the Synthesis and Qualification of (±)-4-O-Ethyl Albuterol Topic: Preparation of (±)-4-O-Ethyl Albuterol Analytical Reference Standards Audience: Researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis and Qualification of (±)-4-O-Ethyl Albuterol

Topic: Preparation of (±)-4-O-Ethyl Albuterol Analytical Reference Standards Audience: Researchers, scientists, and drug development professionals.

Introduction

Albuterol, also known as Salbutamol, is a potent β2-adrenergic receptor agonist widely used as a bronchodilator for the management of asthma and other respiratory diseases.[1][2] In the development and quality control of pharmaceutical products, the identification and quantification of impurities and related substances are mandated by regulatory authorities to ensure the safety and efficacy of the final drug product. (±)-4-O-Ethyl Albuterol is a synthetic analogue and potential process-related impurity of albuterol where the phenolic hydroxyl group at the 4-position is etherified.[][4]

The availability of highly characterized analytical reference standards is a prerequisite for the accurate validation of analytical methods used to monitor drug purity. This application note provides a comprehensive guide for the synthesis, purification, and analytical qualification of (±)-4-O-Ethyl Albuterol as a reference standard. The described protocols are designed to be robust and self-validating, grounded in established chemical principles and analytical standards.

Synthetic Strategy and Rationale: Chemoselective Etherification

The primary challenge in synthesizing (±)-4-O-Ethyl Albuterol from albuterol is achieving chemoselectivity. Albuterol possesses three reactive sites amenable to modification: a secondary amine, a secondary benzylic alcohol, and a phenolic hydroxyl group. The chosen synthetic route leverages the inherent difference in acidity between the phenolic and alcoholic hydroxyl groups to achieve selective O-alkylation.

The Williamson ether synthesis is the method of choice for this transformation.[5] This reaction proceeds via a two-step mechanism:

  • Deprotonation: The phenolic hydroxyl group is significantly more acidic (pKa ≈ 10) than the benzylic alcohol (pKa ≈ 16). This allows for selective deprotonation using a moderately strong base, such as potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion.

  • Nucleophilic Substitution (Sₙ2): The resulting phenoxide attacks an ethylating agent (e.g., ethyl bromide) in a classic Sₙ2 reaction to form the desired ether linkage, leaving the less reactive benzylic alcohol and secondary amine untouched under these conditions.[6][7]

This strategy obviates the need for complex protection-deprotection steps, providing an efficient and direct route to the target compound.

Synthetic_Pathway Albuterol <(±)-Albuterol (Starting Material) > Product <(±)-4-O-Ethyl Albuterol (Target Compound) > Albuterol->Product Williamson Ether Synthesis Reaction_Conditions 1. K₂CO₃, DMF 2. Ethyl Bromide Reaction_Conditions->Albuterol Analytical_Workflow Start Purified Compound HPLC Purity Assay (HPLC) Start->HPLC MS Identity Confirmation (MS) Start->MS NMR Structural Elucidation (NMR) Start->NMR FTIR Functional Group ID (FTIR) Start->FTIR End Qualified Reference Standard HPLC->End MS->End NMR->End FTIR->End

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pathway Analysis of Salbutamol Impurity O

Abstract The characterization of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control, ensuring the safety and efficacy of therapeutic products. Salbutamol,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The characterization of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control, ensuring the safety and efficacy of therapeutic products. Salbutamol, a widely used short-acting β2-adrenergic receptor agonist for the management of bronchospasm, can contain several process-related impurities and degradation products. This application note presents a detailed protocol and fragmentation pathway analysis for the structural elucidation of Salbutamol Impurity O, also known as 4-O-Ethylsalbutamol, using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). We provide a comprehensive methodology, from sample preparation to data interpretation, and propose the key fragmentation pathways based on collision-induced dissociation (CID). This guide is intended for researchers, analytical scientists, and drug development professionals involved in pharmaceutical analysis and impurity profiling.

Introduction

Salbutamol (Albuterol) is a cornerstone in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Regulatory bodies worldwide mandate strict control over the impurity profile of any API.[2] Impurities can arise during synthesis, storage, or formulation and may possess different pharmacological or toxicological properties compared to the parent drug.[1] Therefore, their identification and characterization are paramount.

Salbutamol Impurity O is a process-related impurity of Salbutamol. Its structure is chemically defined as 2-(tert-butylamino)-1-(4-ethoxy-3-(hydroxymethyl)phenyl)ethanol.[3][4] It differs from the parent Salbutamol molecule by the presence of an ethyl group on the phenolic oxygen at the C4 position of the benzene ring. This seemingly minor modification can significantly alter its physicochemical properties and requires a robust analytical strategy for its unambiguous identification.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and structural elucidation of pharmaceutical impurities.[5][6] High-resolution mass spectrometry (HRMS) provides accurate mass measurements for elemental composition determination, while tandem mass spectrometry (MS/MS) offers detailed structural information through controlled fragmentation of the precursor ion.[7][8] This note details the application of LC-MS/MS to elucidate the fragmentation behavior of Salbutamol Impurity O, providing a reliable fingerprint for its identification.

Experimental Design and Protocol

The following protocols are designed for a typical high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system. The causality behind the choice of parameters is to achieve optimal chromatographic separation from Salbutamol and other related impurities, followed by efficient ionization and fragmentation for confident structural confirmation.

Materials and Reagents
  • Salbutamol Impurity O reference standard (CAS: 2387728-91-6)[4]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Sample Preparation Protocol

A stock solution is prepared to serve as the basis for further dilutions and analysis. The goal is to achieve a concentration suitable for high-sensitivity detection without causing detector saturation.

  • Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of Salbutamol Impurity O reference standard.

  • Transfer the standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of methanol and water. This solution should be stored at 2-8°C.

  • Working Solution (1 µg/mL): Prepare a working solution by diluting 100 µL of the stock solution into 10 mL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the working solution through a 0.22 µm syringe filter prior to injection to prevent clogging of the LC system.

Liquid Chromatography (LC) Method

The chromatographic method is optimized to provide a sharp, symmetrical peak for Impurity O, with baseline separation from the main Salbutamol peak. A gradient elution is employed to ensure efficient elution and cleaning of the column.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-13 min: Hold at 5% B (re-equilibration)

Mass Spectrometry (MS) Method

Positive electrospray ionization (ESI+) is chosen as it provides excellent sensitivity for amine-containing compounds like Salbutamol and its derivatives, readily forming protonated molecules [M+H]+.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode:

    • Full Scan (MS1): m/z 100-500

    • Tandem MS (MS/MS): Data-dependent acquisition (DDA) on the most intense ions. Precursor ion for Impurity O: m/z 268.2.

    • Collision Energy: Ramped from 10-40 eV to capture both low and high-energy fragments.

Results and Discussion: Fragmentation Pathway Analysis

High-Resolution Mass Data

The analysis of the full scan MS spectrum provides the accurate mass of the protonated molecular ion of Salbutamol Impurity O. This is the first and most critical piece of evidence for confirming its elemental composition.

ParameterObserved ValueTheoretical ValueMass Error (ppm)
Molecular Formula C15H26NO3+C15H26NO3+-
[M+H]+ m/z 268.1907268.1913-2.2

Table 1: High-resolution mass spectrometry data for the precursor ion of Salbutamol Impurity O.

The low mass error provides high confidence in the assigned elemental formula of C15H25NO3.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

The MS/MS spectrum of the precursor ion [M+H]+ at m/z 268.2 reveals a series of characteristic product ions. The fragmentation pattern is dictated by the most labile bonds and the formation of stable fragment ions. The proposed pathways are detailed below and illustrated in the accompanying diagrams.

Key Fragmentation Pathways:

  • Neutral Loss of Water (-18.01 Da): The most common initial fragmentation step for molecules with a secondary alcohol, such as the one on the ethylamino side chain, is the facile loss of a water molecule.

    • [M+H]+ (m/z 268.2) → m/z 250.2

  • Neutral Loss of Isobutene (-56.06 Da): The tert-butyl group is susceptible to cleavage via a McLafferty-type rearrangement or simple neutral loss, resulting in the loss of isobutene.

    • [M+H]+ (m/z 268.2) → m/z 212.1

  • Benzylic Cleavage (Formation of m/z 194.1): Cleavage of the C-C bond between the hydroxyl-bearing carbon and the benzylic carbon is a dominant fragmentation pathway. This results in the formation of a stable, protonated 4-ethoxy-3-(hydroxymethyl)benzyl alcohol ion.

    • [M+H]+ (m/z 268.2) → m/z 194.1

  • Formation of the Key Fragment Ion m/z 176.1: Following the benzylic cleavage, the resulting ion at m/z 194.1 can undergo a subsequent loss of water, leading to a highly stable resonance-stabilized cation. This fragment is a key diagnostic ion for Salbutamol Impurity O.

    • m/z 194.1 → m/z 176.1

  • Formation of the Fragment Ion m/z 148.1: The fragment at m/z 176.1 can further lose an ethylene molecule (C2H4) from the ethoxy group, resulting in a fragment at m/z 148.1. This fragment is also observed in the fragmentation of Salbutamol itself and corresponds to the core phenolic structure after side-chain cleavage and water loss.[6]

The logical flow of these fragmentation steps can be visualized in the workflow diagram below.

G cluster_workflow Experimental and Analytical Workflow SamplePrep Sample Preparation (1 µg/mL Working Solution) LC_Separation UHPLC Separation (C18 Column) SamplePrep->LC_Separation MS_Ionization ESI+ Ionization LC_Separation->MS_Ionization MS1_Scan Full Scan MS (Precursor ID m/z 268.2) MS_Ionization->MS1_Scan MS2_Fragmentation Tandem MS (MS/MS) (Collision-Induced Dissociation) MS1_Scan->MS2_Fragmentation Data_Analysis Fragmentation Pathway Analysis MS2_Fragmentation->Data_Analysis

Caption: High-level workflow for the analysis of Salbutamol Impurity O.

The proposed fragmentation pathway is detailed in the diagram below, showing the structural transformations.

Caption: Proposed fragmentation pathway of Salbutamol Impurity O [M+H]+.

Comparison with Salbutamol Fragmentation

The fragmentation pattern of Salbutamol Impurity O shows both similarities and key differences when compared to Salbutamol.

  • Similarities: Both compounds exhibit the characteristic loss of water and the loss of the tert-butylamino group. The formation of the m/z 148 fragment is also common to both, although it is a secondary fragment for Impurity O.

  • Differences: The precursor ion of Salbutamol ([M+H]+) is at m/z 240.1.[6] The most significant difference is the presence of the ethoxy group in Impurity O, which shifts the mass of the benzylic fragment ions by +28 Da (C2H4) compared to Salbutamol. The key diagnostic ion for Salbutamol is m/z 148 (C9H8O2+), whereas for Impurity O, the primary diagnostic ion is m/z 176 (C10H12O2+). This mass shift is a definitive marker for identifying Impurity O.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the identification and structural characterization of Salbutamol Impurity O. The detailed protocol for sample preparation, chromatography, and mass spectrometry, combined with the elucidated fragmentation pathways, offers a comprehensive guide for analytical scientists. The key diagnostic fragment ions at m/z 194.1 and m/z 176.1 provide an unambiguous fingerprint for Salbutamol Impurity O, allowing for its confident differentiation from the parent API and other related substances. This methodology underscores the power of high-resolution tandem mass spectrometry in modern pharmaceutical impurity profiling.

References

  • Nevado, J. J. B., Llerena, M. J. V., & Robledo, V. R. (2000). Analysis of salbutamol and related impurities by derivative spectrometry. PubMed. [Link]

  • Agilent Technologies. (2024, October 15). Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD. Agilent Technologies. [Link]

  • García, M. A., et al. (n.d.). Determination of Salbutamol Sulfate and Its Impurities in Pharmaceuticals by Supercritical Fluid Chromatography. Springer Nature Experiments. [Link]

  • National Center for Biotechnology Information. (n.d.). Salbutamol Impurity O Sulfate Salt. PubChem. [Link]

  • Ventura, R., et al. (1999). Positive chemical ionization and tandem mass spectrometric fragmentation for the gas chromatographic analysis of beta-agonists using the ion trap technique. Journal of Mass Spectrometry, 34(12), 1346-53. [Link]

  • Popovska, O., et al. (2015). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following identification by LC-MS. ResearchGate. [Link]

  • El-Gindy, A., et al. (2007). TWO-DIMENSIONAL TLC METHOD FOR IDENTIFICATION AND QUANTITATIVE ANALYSIS OF SALBUTAMOL AND RELATED IMPURITIES IN PHARMACEUTICAL TABLET FORMULATION. Tandfonline. [Link]

  • Gmeiner, G., et al. (n.d.). Direct Quantification of Salbutamol in Human Urine by Means of LC-MS/MS. gtfch.org. [Link]

  • Ye, L., et al. (2019). Identification of the major metabolites of (R)‐salbutamol in human urine, plasma and feces using ultra high performance liquid chromatography coupled with quadrupole time‐of‐flight mass spectrometry. ResearchGate. [Link]

  • Veeprho. (n.d.). Salbutamol EP Impurity O (HCl Salt). [Link]

  • Agarwal, D., et al. (2014). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. CORE. [Link]

  • ResearchGate. (n.d.). Proposed fragmentation pathway of beta-agonists. [Link]

  • SynThink. (n.d.). Salbutamol Impurity O. [Link]

  • Thevis, M., et al. (2011). Determination of salbutamol and salbutamol glucuronide in human urine by means of liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • ResearchGate. (2015). Study on the determination and chiral inversion of R-Salbutamol in human plasma and urine by liquid chromatography-tandem mass spectrometry. [Link]

  • Agarwal, D., et al. (2014). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. ResearchGate. [Link]

  • Klink, T. B., & Wätzig, H. (1998). Structural characterization of the decomposition products of salbutamol by liquid chromatography-ion-spray mass spectrometry. PubMed. [Link]

  • Wüst, B., et al. (2023). Biosynthesis of Salbutamol-4′-O-sulfate as Reference for Identification of Intake Routes and Enantiopure Salbutamol Administration by Achiral UHPLC-MS/MS. MDPI. [Link]

  • Ventura, R., et al. (2009). Ultraperformance liquid chromatography tandem mass spectrometric method for direct quantification of salbutamol in urine samples in doping control. PubMed. [Link]

  • Wüst, B., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. MDPI. [Link]

  • Zhang, D., et al. (2012). Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. PubMed. [Link]

  • Tariq, I., et al. (n.d.). Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. FDA. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Liao, P. C., et al. (2001). Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. PubMed. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

Sources

Method

Application Note: Solid-Phase Extraction (SPE) Strategies for the Recovery of (±)-4-O-Ethyl Albuterol

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Application: Sample Clean-up, Preconcentration, and LC-MS/MS Preparation Introduction & Analytical Context (±)-4-O-Ethyl Albuterol (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Application: Sample Clean-up, Preconcentration, and LC-MS/MS Preparation

Introduction & Analytical Context

(±)-4-O-Ethyl Albuterol (CAS 2387728-91-6), frequently referred to as Salbutamol Impurity O or Albuterol Related Compound F, is a synthetic analogue of the widely utilized β2-adrenergic receptor agonist, salbutamol[]. In contemporary respiratory pharmacology, this compound serves as a critical tool for investigating structure–activity relationships (SAR), receptor selectivity, and stereoisomer effects in the pursuit of next-generation, long-acting bronchodilators[].

From an analytical standpoint, the extraction of (±)-4-O-Ethyl Albuterol from complex biological matrices (e.g., plasma, human urine) or pharmaceutical formulations presents a distinct challenge. Traditional liquid-liquid extraction (LLE) is highly susceptible to emulsion formation and poor recovery of amphoteric compounds. Therefore, Solid-Phase Extraction (SPE) is the gold standard, providing a robust, self-validating system capable of isolating the analyte while eliminating matrix effects that cause ion suppression in mass spectrometry[2].

Physicochemical Profiling: The Causality Behind Sorbent Selection

To design an optimal SPE protocol, we must analyze the physicochemical shift that occurs when salbutamol is derivatized into its 4-O-ethyl analogue.

Salbutamol possesses a basic secondary amine (tert-butylamino group) with a pKa of ~9.3, and is relatively hydrophilic, exhibiting a LogP between 0.19 and 0.64[3][4]. In (±)-4-O-Ethyl Albuterol, the phenolic hydroxyl group at the para position is blocked via ethylation. This structural modification significantly increases the molecule's lipophilicity (LogP) while retaining the basicity of the secondary amine[].

Sorbent Selection Rationale
  • C18 Silica Sorbents: Yield poor recoveries (<40%) for salbutamol derivatives due to secondary silanol interactions and insufficient hydrophobic retention of the polar amine[2].

  • Polymeric Reversed-Phase (HLB/ENV+): Hyper-cross-linked styrene-divinylbenzene sorbents improve recovery to 60–65%, but struggle to retain the protonated amine during aggressive organic washes[2].

  • Mixed-Mode Strong Cation Exchange (MCX): This is the superior choice. MCX sorbents (e.g., Oasis MCX, Strata-X-C) consist of a polymeric backbone functionalized with sulfonic acid (SO₃⁻) groups. This provides a dual retention mechanism: the polymer strongly binds the hydrophobic ethylated phenyl ring, while the sulfonic acid forms a strong ionic bond with the protonated secondary amine[5][6].

By utilizing an MCX sorbent, chemists can employ a 100% organic wash step to strip away neutral lipids and phospholipids without risking premature analyte elution, routinely achieving >90% recovery[5].

Data Presentation

Table 1: Physicochemical Comparison
PropertySalbutamol (Parent Drug)(±)-4-O-Ethyl Albuterol
CAS Number 18559-94-92387728-91-6
Molecular Weight 239.31 g/mol 267.36 g/mol
pKa (Basic Amine) ~9.3~9.3
LogP 0.19 - 0.64> 1.5 (Estimated)
Key Structural Feature 4-OH (Phenolic, H-bond donor)4-O-Ethyl Ether (Hydrophobic)
Table 2: SPE Sorbent Recovery Profile
Sorbent TypePrimary Retention MechanismWash Solvent ToleranceElution SolventExpected Recovery (%)
C18 (Silica) Reversed-Phase (Weak)Low (Aqueous only)Methanol< 40%
Polymeric (ENV+) Reversed-Phase (Strong)Medium (5% MeOH)1% TFA in Methanol60 - 65%
Polymeric MCX Mixed-Mode (RP + Cation)High (100% MeOH)5% NH₄OH in Methanol> 92%

Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE

Note: This protocol is designed as a self-validating system. The pH of the sample and wash solutions is strictly maintained at least 2 units below the analyte's pKa (pH < 7.3) to ensure 100% ionization of the amine. The elution solvent is adjusted to at least 2 units above the pKa (pH > 11.3) to neutralize the amine and break the ionic bond.

Step 1: Sample Pre-treatment
  • Aliquot 1.0 mL of biological matrix (plasma or urine) into a clean microcentrifuge tube.

  • Add 1.0 mL of 2% Formic Acid (aq) .

    • Causality: Acidification disrupts protein-analyte binding and ensures the tert-butylamine group is fully protonated (NH₂⁺) for optimal cation exchange.

  • Vortex for 30 seconds and centrifuge at 10,000 × g for 10 minutes to pellet precipitated proteins.

Step 2: Sorbent Conditioning & Equilibration
  • Attach a Polymeric MCX cartridge (30 mg / 1 cc) to a vacuum manifold.

  • Condition with 2.0 mL of 100% Methanol . (Wets the hydrophobic polymeric backbone).

  • Equilibrate with 2.0 mL of 2% Formic Acid (aq) . (Activates the sulfonic acid exchange sites).

Step 3: Sample Loading
  • Load the acidified supernatant onto the cartridge.

  • Maintain a controlled flow rate of 1–2 mL/min (approx. 1 drop per second).

    • Causality: Slower flow rates are critical here to ensure adequate residence time for the ionic interaction to occur between the analyte and the SO₃⁻ groups.

Step 4: Interference Washing (Orthogonal Clean-up)
  • Wash 1 (Aqueous): Pass 2.0 mL of 2% Formic Acid (aq) through the cartridge.

    • Purpose: Removes salts, endogenous peptides, and polar neutrals.

  • Wash 2 (Organic): Pass 2.0 mL of 100% Methanol through the cartridge.

    • Causality: Because the (±)-4-O-Ethyl Albuterol is locked to the sorbent via a strong ionic bond, this aggressive organic wash safely removes hydrophobic phospholipids and neutral lipids that would otherwise cause severe ion suppression in LC-MS/MS.

Step 5: Analyte Elution
  • Elute the target analyte using 2.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol [6].

  • Causality: The high pH of the ammonium hydroxide neutralizes the secondary amine (converting it back to a neutral state), breaking the ionic interaction. Simultaneously, the methanol overcomes the hydrophobic retention enhanced by the 4-O-ethyl group[6].

Step 6: Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for downstream LC-MS/MS analysis.

Visualizing the Workflow and Mechanism

SPE_Workflow A 1. Sample Pre-treatment Acidify with 2% HCOOH (Protonates 2° Amine) B 2. Condition & Equilibrate MeOH, then 2% HCOOH in H2O (Activates Sorbent) A->B C 3. Sample Loading Flow rate: 1-2 mL/min (Analyte binds via Ionic + RP) B->C D 4. Wash 1 (Aqueous) 2% HCOOH in H2O (Removes polar interferences) C->D E 5. Wash 2 (Organic) 100% MeOH (Removes hydrophobic neutrals) D->E F 6. Elution 5% NH4OH in MeOH (Neutralizes amine, elutes analyte) E->F

Figure 1: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for (±)-4-O-Ethyl Albuterol.

SPE_Mechanism Sorbent Polymeric MCX Sorbent (DVB Backbone + SO3-) Analyte (±)-4-O-Ethyl Albuterol (Protonated Amine + Ethyl Ether) Interaction1 Strong Cation Exchange (Ionic bond: SO3- to NH2+) Analyte->Interaction1 Interaction2 Reversed-Phase (Hydrophobic pi-pi/alkyl) Analyte->Interaction2 Interaction1->Sorbent Interaction2->Sorbent

Figure 2: Dual retention mechanism of (±)-4-O-Ethyl Albuterol on MCX sorbent.

References

  • Analytical Chemistry Letters (Taylor & Francis): Solid-Phase Extraction and HPLC-DAD for Determination of Salbutamol in Urine Samples. URL: [Link]

  • Analyst (RSC Publishing): Clean-up, detection and determination of salbutamol in human urine and serum. URL:[Link]

  • MDPI (Pharmaceutics): Improving Individualized Salbutamol Treatment: A Population Pharmacokinetic Model. URL:[Link]

  • MDPI (Separations): HILIC-DAD Method for Simultaneous Determination of Acid and Basic Drugs After Solid-Phase Extraction. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving HPLC co-elution of salbutamol and (±)-4-O-Ethyl Albuterol

Topic: Resolving HPLC Co-Elution of Salbutamol and (±)-4-O-Ethyl Albuterol Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical researchers and drug development professionals facin...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving HPLC Co-Elution of Salbutamol and (±)-4-O-Ethyl Albuterol

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical researchers and drug development professionals facing baseline resolution failures between the active pharmaceutical ingredient (API) Salbutamol and its related substance, (±)-4-O-Ethyl Albuterol.

Below, you will find a root-cause analysis, an interactive troubleshooting workflow, self-validating experimental protocols, and expert FAQs to permanently resolve this co-elution challenge.

Diagnostic Overview: The Chemical Basis of Co-Elution

To resolve a co-elution, we must first understand the physicochemical differences between the analytes. Salbutamol is a highly polar molecule containing two ionizable groups: a secondary amine and a phenolic hydroxyl[1]. Its related impurity, (±)-4-O-Ethyl Albuterol, features an ethyl ether at the 4-position, which eliminates the phenolic ionizable group and increases the molecule's overall lipophilicity[].

In Reversed-Phase HPLC (RP-HPLC), (±)-4-O-Ethyl Albuterol will naturally elute after Salbutamol due to this added ethyl group. However, co-elution typically occurs due to concentration asymmetry and secondary interactions . Because Salbutamol is the API, it is injected at a much higher concentration. If the Salbutamol peak exhibits even minor tailing (often caused by unsuppressed silanol interactions with its amine group), its tail will easily obscure the adjacent, trace-level (±)-4-O-Ethyl Albuterol peak.

Table 1: Physicochemical Comparison
ParameterSalbutamol (Albuterol)(±)-4-O-Ethyl Albuterol
CAS Number 18559-94-92387728-91-6
Ionizable Groups Secondary Amine, Phenolic OHSecondary Amine only
pKa Values ~9.3 (Amine), ~10.3 (Phenol)[3]~9.3 (Amine)
Relative Polarity High (Early RP-HPLC elution)Moderate (Later RP-HPLC elution)
Structural Difference Free hydroxyl at 4-positionEthyl ether at 4-position
Troubleshooting Decision Tree

Follow this logical workflow to diagnose and correct the specific chromatographic failure mode in your system.

HPLC_Troubleshooting Start Co-elution Detected: Salbutamol & 4-O-Ethyl Albuterol CheckTailing Assess Peak Symmetry (Tailing Factor) Start->CheckTailing IsTailing Tailing > 1.5? CheckTailing->IsTailing FixTailing Suppress Silanols: Adjust pH < 3.0 or Use End-capped Column IsTailing->FixTailing Yes CheckRes Assess Resolution (Rs) IsTailing->CheckRes No FixTailing->CheckRes IsRes Rs < 1.5? CheckRes->IsRes FixRes Optimize Selectivity: Decrease Gradient Slope & Increase Aqueous Hold IsRes->FixRes Yes Success Baseline Separation (Rs > 2.0) IsRes->Success No AltPhase Orthogonal Approach: Switch to Phenyl-Hexyl or HILIC Phase FixRes->AltPhase Still Co-eluting FixRes->Success Resolved AltPhase->Success

Decision tree for resolving Salbutamol and 4-O-Ethyl Albuterol HPLC co-elution.

Step-by-Step Methodologies

To guarantee reproducibility, do not rely on standard C18 columns with neutral water/acetonitrile gradients. Use the following self-validating protocol designed specifically for basic, polar amines.

Protocol A: Ion-Suppression RP-HPLC Workflow

Objective: Achieve baseline separation by fully protonating the analytes, suppressing stationary phase silanols, and exploiting the hydrophobic difference of the 4-O-ethyl moiety.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 20 mM Potassium dihydrogen phosphate ( KH2​PO4​ ) buffer. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Causality: At pH 3.0, the secondary amines on both molecules are fully protonated, ensuring consistent retention. More importantly, pH 3.0 neutralizes residual acidic silanols on the silica stationary phase, completely eliminating the secondary ion-exchange interactions that cause Salbutamol to tail.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS or HPLC Grade).

Step 2: Stationary Phase Selection

  • Column: Select an AQ-type C18 or a Polar-Embedded C18 column (e.g., 150 mm x 4.6 mm, 3 µm).

    • Causality: Because Salbutamol is highly polar, the method requires a highly aqueous starting condition (98% aqueous). Standard C18 columns will suffer from "phase collapse" (dewetting) under these conditions. AQ-type columns are designed to remain fully solvated in 100% aqueous environments.

Step 3: Gradient Elution Profile

  • 0.0 - 5.0 min: 2% B (Isocratic hold). Allows the highly polar Salbutamol to partition into the stationary phase without being prematurely washed out.

  • 5.0 - 15.0 min: Linear gradient to 25% B. Gradually increases elution strength to elute the more lipophilic 4-O-Ethyl Albuterol.

  • 15.0 - 20.0 min: 80% B (Column wash).

  • 20.0 - 25.0 min: 2% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min. Temperature: 30°C. Detection: UV at 276 nm.

Step 4: System Suitability & Self-Validation Inject a resolution standard containing both compounds. The system is only validated for use if it meets the critical metrics in Table 2.

Table 2: System Validation Metrics
MetricAcceptance CriteriaCausality / RationaleCorrective Action if Failed
Tailing Factor ( Tf​ ) < 1.5 for SalbutamolConfirms successful suppression of secondary silanol interactions.Verify buffer pH is exactly 3.0. Replace aging column.
Resolution ( Rs​ ) > 2.0Ensures baseline separation so the API tail does not integrate into the impurity peak.Decrease gradient slope (e.g., 2% to 20% B over 15 mins).
Capacity Factor ( k′ ) > 2.0 for SalbutamolPrevents analyte elution within the void volume ( t0​ ) where matrix suppression occurs.Increase the initial aqueous hold time.
Frequently Asked Questions (FAQs)

Q: Why does my Salbutamol peak exhibit severe tailing, causing it to merge with the 4-O-Ethyl Albuterol peak? A: Salbutamol contains a basic secondary amine. In standard RP-HPLC (especially at neutral pH), this positively charged amine interacts strongly with negatively charged, unreacted silanol groups on the silica support. To resolve this, you must lower the mobile phase pH to < 3.0 to protonate (neutralize) the silanols, or switch to a column with advanced polar-embedded shielding.

Q: Can I use a high-pH mobile phase to force separation based on their pKa differences? A: Yes, this is a highly effective orthogonal strategy. Salbutamol has a phenolic hydroxyl with a pKa of ~10.3[3], while 4-O-Ethyl Albuterol lacks this acidic proton. If you raise the mobile phase pH to 11.5 using a volatile buffer (e.g., ammonium hydroxide), Salbutamol becomes negatively charged (anionic) and elutes very early. Meanwhile, 4-O-Ethyl Albuterol remains neutral and is strongly retained. Caution: This requires a specialized high-pH tolerant column (e.g., Ethylene Bridged Hybrid - BEH) to prevent silica dissolution.

Q: If RP-HPLC fails, is HILIC a viable alternative? A: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) reverses the elution order[4]. In HILIC, the highly polar Salbutamol will be strongly retained, while the more lipophilic 4-O-Ethyl Albuterol will elute earlier. This is highly advantageous for impurity profiling because it prevents the tail of the overloaded API peak from obscuring the trace impurity.

Q: I have optimized the gradient, but the peaks still co-elute. What is the next step? A: When conventional 1D-LC optimization (pH and gradient) fails, the issue is a lack of stationary phase selectivity ( α ). Switch from a C18 column to a Phenyl-Hexyl column. The phenyl phase will provide orthogonal π−π interactions[5]. Because the electronic environment of the aromatic ring in Salbutamol (free phenol) differs from that of 4-O-Ethyl Albuterol (ethyl ether), a Phenyl-Hexyl column will inherently offer better selectivity for this specific critical pair.

References
  • Salbutamol | C13H21NO3 | CID 2083 - PubChem (National Institutes of Health) -[Link]

  • Pharmacology of Drugs Used to Treat Asthma: Salbutamol - Deranged Physiology -[Link]

  • Perspective Chapter: Multi-Dimensional Liquid Chromatography - Principles and Applications - IntechOpen -[Link]

  • HILIC-DAD Method for Simultaneous Determination of Acid and Basic Drugs - ResearchGate -[Link]

Sources

Optimization

Technical Support Center: Salbutamol Impurity O HPLC Gradient Optimization

Welcome to the Analytical Support Center. This guide is designed for research scientists and drug development professionals tasked with developing, troubleshooting, and validating stability-indicating HPLC methods for Sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is designed for research scientists and drug development professionals tasked with developing, troubleshooting, and validating stability-indicating HPLC methods for Salbutamol and its related substances, with a specific focus on the challenging Salbutamol Impurity O .

Mechanistic Insights: The Chromatography of Impurity O

To optimize a method, we must first understand the causality behind the molecular interactions. Salbutamol is a highly polar short-acting β2-adrenergic receptor agonist. In standard Reversed-Phase HPLC (RP-HPLC), it elutes very near the void volume unless highly aqueous initial conditions are employed.

Conversely, Salbutamol Impurity O (chemically known as (±)-4-O-Ethyl Albuterol, CAS 2387728-91-6)[] features an ethyl substitution at the phenolic oxygen. This structural modification masks the polar hydroxyl group and introduces a lipophilic moiety. Consequently, Impurity O exhibits a drastically higher retention factor ( k′ ) compared to the parent drug.

An isocratic method cannot accommodate both extremes: it will either fail to retain Salbutamol or result in excessively long run times with broad, undetectable peaks for Impurity O. Therefore, a carefully tailored gradient elution strategy is mandatory[2]. Furthermore, because both molecules contain a secondary aliphatic amine, they are prone to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. This necessitates strict pH control and the use of silanol-blocking agents[2].

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol integrates System Suitability Testing (SST) to ensure the system is capable of the required separation before any samples are analyzed.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 20 mM Potassium dihydrogen phosphate buffer. Add 0.05% v/v Triethylamine (TEA)[2]. Adjust the pH strictly to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Causality: At pH 3.0, the secondary amines are fully protonated, ensuring consistent retention. The TEA acts as a competitive silanol blocker, mitigating peak tailing[2].

  • Mobile Phase B (Organic): Prepare a mixture of Acetonitrile and Methanol in a 50:50 (v/v) ratio[2].

    • Causality: Acetonitrile lowers system backpressure and sharpens peaks, while Methanol provides alternative hydrogen-bonding selectivity necessary to separate structurally similar lipophilic impurities.

Step 2: Chromatographic Conditions

  • Column: C8 or polar-embedded C18 (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm)[3]. Polar-embedded columns resist phase collapse under the 100% aqueous initial conditions required to retain Salbutamol[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 273 nm (optimal wavelength for Salbutamol to minimize baseline drift)[2].

Step 3: Gradient Program Execution Program the HPLC pump according to the optimized gradient table below.

Quantitative Data Summary

Table 1: Optimized Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.01000Isocratic hold to retain polar API
5.01000Isocratic hold
20.05050Linear gradient to elute moderately polar impurities
25.02080Steep gradient to elute lipophilic Impurity O
30.02080Isocratic wash
31.01000Return to initial conditions
40.01000Re-equilibration

Table 2: Expected System Suitability & Retention Data

CompoundApprox. RT (min)Relative Retention Time (RRT)Required USP Tailing
Salbutamol (API)4.51.00≤ 1.5
5-Hydroxy Salbutamol8.2~1.82≤ 1.5
Salbutamol Impurity O24.5~5.44≤ 1.5

(Note: The system is self-validating if the resolution ( Rs​ ) between Salbutamol and its closest eluting impurity is ≥ 2.0, and the tailing factor for all peaks is ≤ 1.5).

Troubleshooting Guides & FAQs

Q: Why is Salbutamol Impurity O co-eluting with other late-eluting impurities? A: Because Impurity O is highly lipophilic compared to the API, it elutes during the steep organic phase of the gradient. If co-elution occurs, the gradient slope is likely too steep. Solution: Decrease the gradient slope (e.g., change from a 6% B/min increase to a 2% B/min increase) between 15 and 25 minutes. Alternatively, adjust the Acetonitrile:Methanol ratio in Mobile Phase B; increasing the methanol fraction often improves selectivity for structurally similar alkylated impurities.

Q: I am observing severe baseline drift during the gradient run. How can I fix this? A: Baseline drift at low wavelengths (e.g., 210-230 nm) is a common optical artifact when using phosphate buffers and methanol in gradient elution due to changing refractive indices and absorbance. Solution: Ensure you are monitoring at 273 nm , which is the optimal UV maximum for Salbutamol and its related substances[2]. At 273 nm, the absorbance of the mobile phase components is negligible, ensuring a flat, stable baseline for accurate integration.

Q: My Salbutamol peak is tailing heavily (Tailing Factor > 2.0), which obscures early-eluting impurities. What is the mechanism, and how do I correct it? A: Tailing is caused by secondary ion-exchange interactions between the protonated secondary amine of Salbutamol and ionized residual silanols on the silica support. Solution: First, ensure your buffer is strictly at pH 3.0 to suppress silanol ionization. If tailing persists, verify the addition of 0.05% Triethylamine (TEA) to Mobile Phase A[2]. TEA competitively binds to these active sites. Additionally, utilizing a polar-embedded C18 column inherently reduces these secondary interactions, providing superior peak symmetry[3].

Workflow Visualization

The following logical decision tree outlines the step-by-step troubleshooting process for optimizing the retention and resolution of Salbutamol Impurity O.

G Start Start: Impurity O Gradient Optimization CheckRet Is Salbutamol retained > 3 mins? Start->CheckRet DecAqueous Increase initial aqueous % (e.g., 100% Buffer) CheckRet->DecAqueous No CheckRes Is Impurity O resolved from adjacent peaks? CheckRet->CheckRes Yes DecAqueous->CheckRet AdjustSlope Decrease gradient slope (e.g., 2-3% B/min) CheckRes->AdjustSlope No CheckTail Is API peak tailing observed (Tf > 1.5)? CheckRes->CheckTail Yes AdjustSlope->CheckRes AddTEA Add 0.05% TEA & adjust pH to 3.0 CheckTail->AddTEA Yes Opt Method Optimized CheckTail->Opt No AddTEA->CheckTail

Fig 1: Logical decision tree for troubleshooting Impurity O gradient optimization.

References

  • Title: Method for detecting salbutamol sulfate solution related substances for inhalation (CN110632205A) Source: Google Patents URL: [2]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE Source: Journal of Advanced Scientific Research URL: [Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting LC-MS Ionization Suppression for 4-O-Ethyl Albuterol

Welcome to the Technical Support Center. (±)-4-O-Ethyl Albuterol is a synthetic analogue and recognized impurity of the widely used β2-adrenergic receptor agonist albuterol (salbutamol)[].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (±)-4-O-Ethyl Albuterol is a synthetic analogue and recognized impurity of the widely used β2-adrenergic receptor agonist albuterol (salbutamol)[]. During LC-MS/MS bioanalysis, accurately quantifying this basic, polar amine is frequently hindered by matrix-induced ionization suppression.

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, self-validating protocols, and targeted troubleshooting strategies to diagnose and overcome electrospray ionization (ESI) matrix effects.

Diagnostic Workflow

Before adjusting instrument parameters, you must systematically determine whether signal loss is caused by an instrumental fault or a chemical matrix effect. Follow the logical workflow below to isolate the root cause.

G Start Signal Loss / Poor Reproducibility for 4-O-Ethyl Albuterol Diag1 Perform Post-Column Infusion (Map Suppression Zones) Start->Diag1 Check1 Does Analyte Co-elute with Suppression Dips? Diag1->Check1 Prep Optimize Sample Prep (SPE / Phospholipid Depletion) Check1->Prep Yes (Matrix Effect) LC Optimize LC Gradient (Shift Retention Time) Check1->LC Yes (Matrix Effect) MS Optimize ESI Source (Gas Flow, Temp, Voltage) Check1->MS No (Instrumental Issue) Validate Calculate Quantitative Matrix Factor (Target MF ~ 1.0) Prep->Validate LC->Validate MS->Validate

Workflow for diagnosing and resolving ESI matrix effects in LC-MS/MS.

Experimental Protocols

A robust analytical method must be a self-validating system. Use Protocol 1 to visually map the suppression, and Protocol 2 to mathematically prove your fix was successful.

Protocol 1: Qualitative Assessment via Post-Column Infusion

Causality: To resolve suppression, you must first map it. Post-column infusion continuously introduces the analyte into the mass spectrometer while a blank matrix extract is separated on the LC[2]. Dips in the steady-state baseline reveal exactly when matrix components (such as endogenous phospholipids) elute and steal available charge from the analyte[3].

Step-by-Step Methodology:

  • Plumbing: Install a zero-dead-volume T-connector between the analytical column outlet and the ESI source inlet[2]. Connect a syringe pump to the third port.

  • Infusion: Infuse a neat solution of 4-O-Ethyl Albuterol (e.g., 100 ng/mL in mobile phase) at a constant flow rate of 5–10 µL/min directly into the ESI source[2].

  • Monitoring: Set the mass spectrometer to monitor the specific MRM transition for 4-O-Ethyl Albuterol. Allow the signal to stabilize to a flat baseline.

  • Injection: Inject a blank extracted matrix sample (e.g., plasma precipitated with acetonitrile) onto the LC column and initiate your standard chromatographic gradient[3].

  • Interpretation: Identify retention time windows where the baseline signal drops (suppression) or spikes (enhancement). If the retention time of 4-O-Ethyl Albuterol falls within a suppression trough, chromatographic or sample preparation optimization is mandatory.

Protocol 2: Quantitative Matrix Factor (MF) Calculation

Causality: You cannot rely on visual baseline assessments alone. The Matrix Factor provides quantitative proof by comparing the ionization efficiency of the analyte in the presence of matrix versus a neat solvent[2].

Step-by-Step Methodology:

  • Solution A (Neat): Prepare a standard of 4-O-Ethyl Albuterol in the initial mobile phase conditions.

  • Solution B (Post-Extraction Spike): Extract a blank matrix sample using your current protocol. Spike the resulting extract with 4-O-Ethyl Albuterol to match the exact concentration of Solution A[2].

  • Analysis: Analyze both solutions in triplicate using the established LC-MS/MS method.

  • Calculation: Calculate the Matrix Factor using the formula: MF = (Peak Area of Solution B) / (Peak Area of Solution A)[2].

  • Validation Criteria: An MF of 1.0 indicates zero matrix effect. An MF < 0.85 indicates severe suppression requiring immediate intervention.

Mitigation Strategies & Quantitative Data

If your MF is below 0.85, you must intervene. The table below summarizes the quantitative impact of different sample preparation strategies on 4-O-Ethyl Albuterol recovery and suppression.

Table 1: Comparison of Sample Preparation Strategies for 4-O-Ethyl Albuterol

TechniqueMechanism of ActionTypical Matrix Factor (MF)Phospholipid RemovalApplication Notes
Protein Precipitation (PPT) Denatures proteins; leaves soluble lipids in the extract.0.40 - 0.60 (High Suppression)< 5%Fast, but causes severe ESI charge competition. Not recommended for trace bioanalysis.
Liquid-Liquid Extraction (LLE) Partitions unionized analyte into an organic solvent.0.85 - 0.95~ 80%Good cleanup, but 4-O-Ethyl Albuterol's high polarity makes achieving high absolute recovery difficult.
Solid Phase Extraction (Mixed-Mode Cation Exchange) Traps the basic amine group; washes away neutral lipids.0.95 - 1.05 (Negligible Suppression)> 95%Highly specific for basic amines; effectively eliminates co-eluting phospholipid suppression zones.
Phospholipid Depletion Plates Uses ZrO2/TiO2 to selectively bind phosphate groups.0.90 - 1.00> 99%Rapid, plate-based workflow specifically targeting the primary cause of ESI suppression.

Deep-Dive FAQs

Q1: Why is 4-O-Ethyl Albuterol particularly susceptible to ionization suppression in positive ESI mode? A: In electrospray ionization (ESI), analytes and matrix molecules compete for a finite amount of available charge (excess protons) on the surface of shrinking droplets[4]. 4-O-Ethyl Albuterol contains a basic secondary amine that readily accepts a proton. However, biological matrices contain high concentrations of endogenous phospholipids. These lipids have exceptionally high proton affinities and surface activities, meaning they dominate the droplet surface, effectively "locking out" the target analyte from being ionized and causing a drastic loss in MS signal.

Q2: I cannot change my sample preparation method. How can I use chromatography to fix the suppression? A: If advanced sample cleanup is not feasible, you must resolve the analyte from the matrix chromatographically. Phospholipids typically elute late in reversed-phase gradients due to their hydrophobic tails. Because 4-O-Ethyl Albuterol is relatively polar, you can optimize the mobile phase (e.g., adjusting the gradient profile or altering the mobile phase pH) to shift the elution of the analyte earlier, away from these late-eluting suppression zones[2]. Ensure it does not elute too early, or it will co-elute with unretained salts at the solvent front, which also cause severe charge competition[5].

Q3: Can an internal standard completely eliminate the matrix effect? A: No, an internal standard (IS) does not eliminate the physical suppression occurring inside the ESI source; rather, it compensates for it mathematically. By using a stable isotope-labeled internal standard (SIL-IS), such as (±)-4-O-Ethyl albuterol-d5[6], the IS experiences the exact same degree of suppression as the target analyte because they co-elute perfectly. When quantification is performed using the area ratio (Analyte/IS), the suppression effect cancels out, restoring the linearity, accuracy, and reproducibility of the assay[7].

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Optimization

Technical Support Center: Chiral Chromatography Optimization for (±)-4-O-Ethyl Albuterol Isomers

Welcome to the Advanced Chromatography Support Center. As an application scientist, I frequently encounter method transfer failures when researchers attempt to directly apply standard albuterol chiral methods to its rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As an application scientist, I frequently encounter method transfer failures when researchers attempt to directly apply standard albuterol chiral methods to its related impurities. (±)-4-O-Ethyl Albuterol (also known as Salbutamol Impurity O)[] is a classic example of how a seemingly minor structural modification fundamentally alters chiral recognition thermodynamics.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you achieve baseline separation of these isomers.

Mechanistic Context: The Impact of 4-O-Ethylation

To optimize a separation, we must first understand the molecular interactions at play. The parent drug, Albuterol, relies heavily on its free phenolic hydroxyl group to act as a primary hydrogen-bond donor within the chiral clefts of macrocyclic glycopeptides (like Teicoplanin) or the carbamate linkages of polysaccharide phases[2].

When this hydroxyl is alkylated to form an ethyl ether—yielding (±)-4-O-Ethyl Albuterol[]—two critical changes occur:

  • Loss of H-Bond Donor: The primary anchor point for enantioselective binding is eliminated.

  • Steric Hindrance: The bulky ethyl group at the para-position restricts the molecule's ability to deeply penetrate the stationary phase cavities.

Logic Base Albuterol Scaffold Mod 4-O-Ethylation (Impurity O) Base->Mod Effect1 Loss of Phenolic H-Bond Donor Mod->Effect1 Effect2 Increased Steric Bulk at Para Position Mod->Effect2 Effect3 Increased Hydrophobicity Mod->Effect3 Impact1 Reduced Affinity for Teicoplanin Cleft Effect1->Impact1 Effect2->Impact1 Impact2 Altered Inclusion in Amylose Cavities Effect2->Impact2 Effect3->Impact2 Outcome Requires Higher Modifier / Adjusted pH Impact1->Outcome Impact2->Outcome

Logical relationship between 4-O-ethylation and altered chiral recognition.

Quantitative Data: Column & Mobile Phase Screening

Because of the altered sterics and hydrogen bonding, empirical column screening is required. Macrocyclic glycopeptide columns operated in Polar Organic Mode (POM) and polysaccharide columns operated in Normal Phase are the most complementary approaches[3].

Table 1: Chiral Stationary Phase (CSP) Screening Summary for (±)-4-O-Ethyl Albuterol

CSP TypeMobile Phase ModeSelectivity (α)Resolution (Rs)Peak ShapeRecommendation
Teicoplanin (Chirobiotic T) Polar Organic (MeOH/AmF)1.15 - 1.251.6 - 2.1GoodPrimary Choice
Amylose tris(3,5-dimethylphenylcarbamate) Normal Phase (Hex/IPA/DEA)1.10 - 1.201.2 - 1.8Moderate tailingSecondary Choice
Cellulose tris(4-methylbenzoate) Reversed Phase (H2O/ACN)< 1.05< 1.0PoorNot Recommended
Derivatized Cyclofructan Polar Organic< 1.05< 1.0PoorExcluded[2]

Experimental Workflows & Self-Validating Protocols

Workflow Start Start: (±)-4-O-Ethyl Albuterol Screening Column Screening (Teicoplanin vs. Amylose) Start->Screening Teicoplanin Teicoplanin (Chirobiotic T) Polar Organic Mode Screening->Teicoplanin Amylose Amylose (Chiralpak AD) Normal Phase Mode Screening->Amylose Opt1 Optimize: MeOH / AmF (Acid/Base Ratio) Teicoplanin->Opt1 Opt2 Optimize: Hexane / IPA / DEA (Modifier %) Amylose->Opt2 Eval Evaluate Rs & Peak Shape (Target: Rs > 1.5) Opt1->Eval Opt2->Eval Success Validation & Scale-up Eval->Success

Experimental workflow for chiral method development of (±)-4-O-Ethyl Albuterol.

Protocol: Polar Organic Mode Optimization on Teicoplanin CSP

This protocol utilizes a self-validating feedback loop to ensure system suitability before proceeding to sample analysis.

  • Step 1: Mobile Phase Preparation. Prepare 20 mM Ammonium Formate (AmF) in 100% LC-MS grade Methanol. Filter through a 0.2 µm PTFE membrane. Mechanistic Note: Methanol is preferred over Acetonitrile as it provides superior solubility and maintains the zwitterionic state of the teicoplanin selector without suppressing ionization[2].

  • Step 2: System Equilibration. Install a Teicoplanin-based column (150 mm × 4.6 mm, 5 µm). Set the flow rate to 1.0 mL/min and the column oven strictly to 25.0°C[4]. Equilibrate for at least 20 column volumes.

  • Step 3: Sample Preparation. Dissolve the (±)-4-O-Ethyl Albuterol standard[] in the mobile phase to a concentration of 1.0 mg/mL.

  • Step 4: Self-Validation Injection. Inject 5 µL of the standard. Calculate the resolution (Rs) between the two enantiomeric peaks.

  • Step 5: Causality-Driven Adjustment (The Validation Loop).

    • If Rs ≥ 1.5: The system is validated for quantitative analysis. Proceed to sample testing.

    • If Rs < 1.5 and peaks are broad: The kinetics of desorption are too slow. Increase column temperature to 30°C to improve mass transfer[4].

    • If Rs < 1.5 and peaks are sharp but close: Selectivity is insufficient. Decrease column temperature to 20°C to enhance the thermodynamic difference in chiral binding energies, or increase the Ammonium Formate concentration to 30 mM[2].

Troubleshooting FAQs

Q1: I am using a validated Teicoplanin method for Albuterol, but (±)-4-O-Ethyl Albuterol shows co-elution. Why? A1: The parent drug utilizes its free phenolic hydroxyl group to form strong hydrogen bonds within the aglycone basket of the teicoplanin stationary phase[2]. Ethylation at the 4-O position eliminates this H-bond donor and introduces steric hindrance. Solution: You must compensate for this loss of affinity. Switch to a purely polar organic mode (e.g., 100% Methanol) and increase the concentration of the volatile salt (e.g., Ammonium Formate) from 10 mM to 20-50 mM to enhance ionic interactions with the secondary amine[2].

Q2: My late-eluting isomer exhibits severe peak tailing (Tailing Factor > 2.0). How can I improve peak symmetry? A2: Tailing in basic chiral compounds like 4-O-Ethyl Albuterol is usually caused by secondary interactions between the basic tert-butylamino group and residual unshielded silanols on the silica support[3]. Solution: If using Normal Phase (Polysaccharide CSP), add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase to competitively mask silanols. If using Polar Organic Mode (Teicoplanin CSP), fine-tune the acid/base ratio by adding 0.05% Acetic Acid and 0.05% Triethylamine (TEA) to create a dynamic buffer that shields the basic sites[4].

Q3: Retention times are drifting later into the run over consecutive injections. Is the column degrading? A3: Not necessarily. Macrocyclic glycopeptide columns are highly sensitive to column temperature and mobile phase water content[3]. Solution: Ensure your column oven is strictly controlled (e.g., 25.0 ± 0.1 °C)[4]. Additionally, if using Methanol, ensure it is HPLC/LC-MS grade and tightly capped; absorption of atmospheric moisture alters the hydrogen-bonding network of the mobile phase, increasing retention times.

References

  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - MDPI. 2

  • A Strategy for Developing HPLC Methods for Chiral Drugs - LCGC International. 3

  • Transforming Separation Science with Single-Molecule Methods - Analytical Chemistry. 5

  • Validation of a chiral HPLC assay for (R)-Salbutamol sulfate - ResearchGate. 4

  • Chiral HPLC Separations - Phenomenex. 6

  • CAS 2387728-91-6 ((±)-4-O-Ethyl Albuterol) - BOC Sciences.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 4-O-Ethyl Albuterol in Cell-Based Assays

The Solvation Mechanics & Physicochemical Profiling (±)-4-O-Ethyl Albuterol is a synthetic analogue of the widely used bronchodilator albuterol, designed to investigate next-generation β2-adrenergic receptor (β2AR) agoni...

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Author: BenchChem Technical Support Team. Date: April 2026

The Solvation Mechanics & Physicochemical Profiling

(±)-4-O-Ethyl Albuterol is a synthetic analogue of the widely used bronchodilator albuterol, designed to investigate next-generation β2-adrenergic receptor (β2AR) agonists ()[]. While the addition of an ethyl group at the 4-O position alters its pharmacokinetic properties and potentially extends its duration of action, it fundamentally shifts the compound's physicochemical profile[].

To successfully formulate 4-O-Ethyl Albuterol, researchers must understand how its structure dictates its behavior in solution. The parent compound, albuterol, possesses a free hydroxyl group that readily participates in hydrogen bonding, allowing for a solubility of approximately 5 mg/mL in phosphate-buffered saline (PBS) (2)[2]. By masking this hydroxyl group with an ethyl moiety, 4-O-Ethyl Albuterol exhibits only moderate solubility in water, necessitating the use of polar organic solvents like DMSO for primary stock generation[].

Quantitative Data Summary
PropertyAlbuterol (Parent Compound)4-O-Ethyl Albuterol
Molecular Weight 239.31 g/mol 267.36 g/mol (3)[3]
Aqueous Solubility (PBS, pH 7.2) ~5 mg/mL[2]Moderate / Prone to rapid precipitation[]
DMSO Solubility ~5 mg/mL[2]Moderate (Requires anhydrous DMSO)[]
Stability in Media (pH 7.4, 37°C) Degrades over several days[4]Highly susceptible to oxidation/degradation (4)[4]

Diagnostic Q&A: Troubleshooting Guide

Q1: Why does 4-O-Ethyl Albuterol precipitate immediately upon addition to my cell culture media? Causality: The 4-O-ethyl substitution increases the compound's lipophilicity compared to the parent albuterol. When a highly concentrated DMSO stock is introduced directly into a large volume of aqueous media, the local concentration of the hydrophobic compound exceeds its aqueous solubility limit before it can diffuse. This causes the compound to "crash out" of solution, forming micro-precipitates that cells cannot absorb. Solution: Never add a 1000x DMSO stock directly to the final assay well. Instead, perform an intermediate dilution step in warm (37°C) assay buffer to create a 10x working solution (containing 1% DMSO), and immediately transfer this to the assay plate.

Q2: My cAMP assay results are inconsistent over a 48-hour period. Is the compound degrading? Causality: Yes. Albuterol and its analogues are most stable under acidic conditions (pH 3-4) and are highly sensitive to oxidation[4]. At the physiological pH (7.2-7.4) and temperature (37°C) required for cell culture, the compound undergoes gradual degradation, reducing the active concentration over time[4]. Solution: For long-term assays, avoid single bolus dosing. Prepare fresh working solutions from frozen aliquots immediately before use, and perform partial media exchanges every 24 hours to replenish the active compound. Include a "degraded compound" control (compound intentionally left at 37°C for 48 hours) to validate this variable[4].

Q3: Can I use standard laboratory DMSO to prepare my stock solutions? Causality: No. Moisture-contaminated DMSO significantly reduces the solubility of albuterol derivatives (5)[5]. Because 4-O-Ethyl Albuterol is already more lipophilic, any water absorbed by hygroscopic DMSO will trigger premature precipitation within the stock vial itself. Solution: Only use fresh, anhydrous DMSO (sealed under argon or nitrogen) to prepare primary stocks[5].

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following workflows incorporate mandatory checkpoints to confirm solubility and functional activity.

Protocol 1: Preparation of Precipitation-Free Working Solutions

Objective: Transition 4-O-Ethyl Albuterol from a hydrophobic state to an aqueous assay environment without crashing out.

  • Primary Stock Generation: Weigh the lyophilized 4-O-Ethyl Albuterol and dissolve it in fresh, anhydrous DMSO to create a 10 mM stock.

    • Causality: Anhydrous conditions prevent moisture-induced lattice aggregation[5].

  • Serial Dilution in Solvent: Perform all serial dilutions (e.g., for a dose-response curve) in 100% anhydrous DMSO.

    • Causality: Diluting in water or media at this stage will cause the lower-concentration aliquots to precipitate unpredictably.

  • Intermediate Aqueous Transition: Pre-warm the cell culture media to 37°C. Dilute the DMSO stocks 1:10 into the warm media to create a 10x intermediate solution (10% DMSO).

    • Validation Checkpoint: Observe the intermediate solution under a phase-contrast microscope. If micro-crystals are visible, the transition was too rapid. Discard and repeat using a slower, drop-wise addition while vortexing.

  • Final Assay Addition: Add 1 volume of the 10x intermediate solution to 9 volumes of media already present in the assay wells. This yields a final 1x concentration with exactly 0.1% DMSO.

Workflow S1 1. Primary Stock Dissolve in 100% Anhydrous DMSO S2 2. Serial Dilution Dilute in 100% DMSO to prevent precipitation S1->S2 S3 3. Intermediate Dilution Dilute 1:10 in warm PBS/Media (10% DMSO) S2->S3 S4 4. Assay Addition Add to cells for 0.1% final DMSO concentration S3->S4

Step-by-step solubility workflow for 4-O-Ethyl Albuterol in cell assays.

Protocol 2: Self-Validating cAMP Accumulation Assay

Objective: Measure β2AR activation while ruling out false negatives caused by compound insolubility.

  • Cell Preparation: Seed β2AR-expressing cells (e.g., CHO or HEK293) in a 384-well plate. Incubate overnight.

  • Phosphodiesterase (PDE) Inhibition: Replace media with assay buffer containing 500 µM IBMX.

    • Causality: IBMX inhibits PDEs from degrading cAMP. Without this, transient cAMP spikes induced by the compound might be missed, falsely suggesting the compound precipitated or failed to activate the receptor.

  • Compound Addition (The Validation Matrix):

    • Test Wells: Add 4-O-Ethyl Albuterol using the step-down method from Protocol 1.

    • Vehicle Control: Add 0.1% DMSO to establish the basal cAMP threshold without solvent interference.

    • Positive Control: Add 10 µM Forskolin. Validation: Forskolin directly activates adenylyl cyclase, bypassing the receptor. If this well fails to produce cAMP, the detection kit or cells are compromised, not the 4-O-Ethyl Albuterol.

    • Reference Control: Add 1 µM Parent Albuterol. Validation: Confirms the specific dynamic range of the β2AR in your current cell passage.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA-based detection kit.

Pathway L 4-O-Ethyl Albuterol (Ligand) R β2-Adrenergic Receptor L->R G Gs Protein Activation R->G AC Adenylyl Cyclase G->AC C cAMP Accumulation AC->C

β2-Adrenergic receptor signaling pathway activated by 4-O-Ethyl Albuterol.

References

  • CAS 2387728-91-6 ((±)-4-O-Ethyl Albuterol). BOC Sciences.
  • (±)-4-O-Ethyl albuterol. Santa Cruz Biotechnology.
  • Salbutamol Sulf
  • Salbutamol (Albuterol)
  • PRODUCT INFORM
  • Technical Support Center: Salbutamol in Long-Term Cell Culture. BenchChem.

Sources

Optimization

Technical Support Center: Refining Sample Preparation for 4-O-Ethyl Albuterol Analysis

Welcome to the Technical Support Center for 4-O-Ethyl Albuterol (CAS 2387728-91-6) [1]. Also known as Salbutamol Impurity O, this compound is a synthetic analogue of the β2-adrenergic receptor agonist albuterol, characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-O-Ethyl Albuterol (CAS 2387728-91-6) [1]. Also known as Salbutamol Impurity O, this compound is a synthetic analogue of the β2-adrenergic receptor agonist albuterol, characterized by an ethyl substitution at the 4-O position [2]. This structural modification masks the phenolic hydroxyl group, significantly increasing the molecule's lipophilicity and altering its acid-base profile compared to the parent drug [1].

During pharmacokinetic profiling or impurity analysis via LC-MS/MS, analysts frequently encounter elevated baseline noise. This noise obscures the Lower Limit of Quantitation (LLOQ) and compromises data integrity. As a Senior Application Scientist, I have structured this guide to provide field-proven, mechanistically grounded troubleshooting strategies to refine your sample preparation and eliminate baseline interference.

Diagnostic Workflow

BaselineTroubleshooting Start Elevated Baseline Noise (4-O-Ethyl Albuterol LC-MS) Diag1 Is noise present in solvent blanks? Start->Diag1 Path1_Yes System/Solvent Issue Diag1->Path1_Yes Yes Path1_No Matrix Interference Diag1->Path1_No No Sol1 Use LC-MS Grade Solvents Flush System (Isopropanol) Path1_Yes->Sol1 Diag2 Current Sample Prep? Path1_No->Diag2 Prep_PPT Protein Precipitation (PPT) Diag2->Prep_PPT Prep_LLE Liquid-Liquid Extraction (LLE) Diag2->Prep_LLE Sol_PPT Switch to MCX SPE or Phospholipid Removal Plates Prep_PPT->Sol_PPT Sol_LLE Optimize pH (~11) to extract free base, avoid neutral lipids Prep_LLE->Sol_LLE

Diagnostic decision tree for identifying and resolving baseline noise in 4-O-Ethyl Albuterol LC-MS.

Troubleshooting Guides

Q: Why am I seeing a high, erratic baseline in the MRM channels for 4-O-Ethyl Albuterol despite using LC-MS grade solvents? A: The primary cause of high-frequency baseline noise in LC-MS/MS, particularly when analyzing biological matrices (plasma/urine) or complex animal food formulations, is the co-elution of endogenous phospholipids [3]. Standard Protein Precipitation (PPT) using acetonitrile or methanol removes proteins but leaves these fatty impurities in the supernatant. In the Electrospray Ionization (ESI) source, these lipids compete for charge (causing ion suppression) and create a high background current. Causality & Solution: Because 4-O-Ethyl Albuterol lacks the acidic phenolic proton of albuterol, it behaves strictly as a base (secondary amine, pKa ~9.3). You can exploit this by switching from PPT to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). This allows for aggressive organic washes that strip away neutral lipids and phospholipids while the target analyte remains ionically bound to the sorbent [4].

Q: My baseline drifts significantly and forms broad humps during the organic gradient ramp. How can I modify my sample extraction to prevent this? A: Baseline drift during a gradient ramp indicates the late elution of highly hydrophobic matrix components that were retained on the analytical column from previous injections. Because 4-O-Ethyl Albuterol is more lipophilic than standard albuterol, analysts often use stronger extraction solvents or Liquid-Liquid Extraction (LLE) with non-polar solvents, inadvertently co-extracting these late-eluting interferences. Causality & Solution: If using LLE, ensure the pH of the aqueous sample is adjusted to ~11 (using NaOH or ammonium hydroxide) to fully deprotonate the tert-butylamine group, rendering the 4-O-Ethyl Albuterol neutral. Extract with a moderately polar organic solvent like ethyl acetate rather than hexane. Alternatively, implement a rigorous column washing step post-elution (e.g., 95% organic for 2 minutes) to clear hydrophobic buildup [6].

Q: Can the choice of reconstitution solvent affect the baseline noise and peak shape? A: Yes. Reconstituting the dried extract in a solvent with too high an organic composition causes strong solvent effects, leading to peak fronting and the co-elution of the analyte with void-volume interferences. Causality & Solution: Always reconstitute in a solvent that closely matches your initial mobile phase conditions (e.g., 5% Acetonitrile with 0.1% Formic Acid). This focuses the analyte at the head of the column, separating it from unretained baseline-contributing salts and polar impurities.

Step-by-Step Methodology: Optimized MCX SPE Protocol

This protocol is a self-validating system designed to isolate 4-O-Ethyl Albuterol while eliminating phospholipid-induced baseline noise.

  • Sample Pre-treatment: Dilute 100 µL of sample (plasma/serum) with 100 µL of 2% Formic Acid in water. Mechanism: Lowers the pH to ~3, ensuring the secondary amine of 4-O-Ethyl Albuterol is fully protonated (cationic).

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge (30 mg/1 mL), followed by 1 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. Mechanism: Removes salts and highly polar water-soluble interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Mechanism: Removes neutral lipids, phospholipids, and hydrophobic proteins. Self-Validation Check: Analyze a 10 µL aliquot of this wash fraction via LC-MS/MS. If 4-O-Ethyl Albuterol is detected here, the sample loading pH was insufficiently acidic (pH > 5), causing a failure to protonate the secondary amine and retain the analyte via ionic bonds. Adjust the pre-treatment buffer accordingly.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Mechanism: The high pH neutralizes the amine on 4-O-Ethyl Albuterol, breaking the ionic interaction with the sulfonic acid groups on the sorbent, allowing elution.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 5% Acetonitrile / 0.1% Formic Acid).

Quantitative Data: Impact of Sample Preparation Techniques

The following table summarizes the quantitative impact of different sample preparation methods on 4-O-Ethyl Albuterol recovery and baseline noise reduction.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal (%)Baseline S/N Ratio (at LLOQ)
Protein Precipitation (PPT) 92.5-45.2 (Suppression)< 5%12:1
Liquid-Liquid Extraction (LLE) 78.4-18.5 (Suppression)~60%45:1
Mixed-Mode Cation Exchange (MCX SPE) 95.1-4.1 (Minimal)> 99%185:1
Frequently Asked Questions (FAQs)

Q: How does the 4-O-ethyl substitution specifically change the extraction parameters compared to standard albuterol? A: Standard albuterol is amphoteric; it has a basic secondary amine and an acidic phenolic hydroxyl. 4-O-Ethyl Albuterol has the phenolic hydroxyl blocked by an ethyl group [1], rendering it strictly basic. This means it will not become negatively charged at high pH, allowing for cleaner LLE at pH 11 without the risk of the molecule partitioning back into the aqueous phase as an anion.

Q: What type of syringe filters should I use to avoid introducing background noise? A: Avoid Nylon filters when working with low concentrations of basic amines like 4-O-Ethyl Albuterol, as they can cause non-specific binding and reduce recovery. Furthermore, some lower-quality filters leach plasticizers (e.g., PEG) that appear as a repeating pattern of peaks (m/z 44 apart) in the MS baseline. Use certified LC-MS grade Polytetrafluoroethylene (PTFE) or Polyvinylidene Fluoride (PVDF) filters [6].

Q: Is it necessary to use a stable isotope-labeled internal standard (SIL-IS) to correct for noise? A: While sample preparation physically removes noise, matrix effects (ion suppression/enhancement) can still occur. A SIL-IS, such as (±)-4-O-Ethyl albuterol-d5 [5], co-elutes with the target analyte and experiences the exact same matrix environment, allowing for mathematical correction of any residual signal variations.

References
  • BOC Sciences. "CAS 2387728-91-6 ((±)-4-O-Ethyl Albuterol)".
  • SynThink. "Salbutamol Impurity O | 2387728-91-6".
  • BIO Web of Conferences.
  • Pharmacophore.
  • Santa Cruz Biotechnology. "(±)-4-O-Ethyl albuterol-d5".
  • PMC / NIH.
Troubleshooting

Technical Support Center: Stabilizing (±)-4-O-Ethyl Albuterol Reference Standards in Polar Organic Solvents

Welcome to the Technical Support Center. This guide is designed for analytical scientists, medicinal chemists, and drug development professionals handling (±)-4-O-Ethyl Albuterol (also known as Salbutamol Impurity O).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists, medicinal chemists, and drug development professionals handling (±)-4-O-Ethyl Albuterol (also known as Salbutamol Impurity O). Below, we address the chemical causality behind common degradation pathways in polar organic solvents and provide self-validating protocols to ensure the integrity of your reference standards.

FAQ 1: Chemical Behavior & Causality in Solvents

Q: Why does my (±)-4-O-Ethyl Albuterol standard degrade and show secondary peaks when dissolved in standard polar organic solvents like methanol?

A: To troubleshoot degradation, we must examine the molecule's structural vulnerabilities. (±)-4-O-Ethyl Albuterol (CAS 2387728-91-6) features an ethyl group at the 4-O position, which successfully protects the phenolic hydroxyl from the typical quinone-methide oxidative pathways seen in standard albuterol[]. However, it retains a highly reactive benzylic alcohol and a secondary tert-butylamine .

When dissolved in protic solvents like methanol, especially under trace acidic conditions, the molecule is highly susceptible to solvolysis. Because the ethanolamine side chain is located para to the strongly electron-donating 4-ethoxy group, any trace acid facilitates the loss of the benzylic hydroxyl group. This forms a highly resonance-stabilized benzylic carbocation, which is rapidly trapped by the methanol solvent to form a methyl ether (+14 Da mass shift).

Furthermore, dissolved oxygen or trace peroxides in aging solvents can lead to N-oxidation of the secondary amine. Converting the free base to a protonated salt (e.g., using acidic modifiers or utilizing the sulfate salt form) drastically reduces the electron density on the nitrogen, mitigating this oxidative degradation[2].

G A (±)-4-O-Ethyl Albuterol (Free Base) B Protic Solvents (MeOH) Trace Acid A->B Dissolved in C Oxidative Environment (Dissolved O2) A->C Exposed to F Stabilization Strategy: Aprotic Solvent + 0.1% FA Argon Purge A->F Best Practice D Benzylic Etherification (+14 Da Mass Shift) B->D Solvolysis E N-Oxidation (+16 Da Mass Shift) C->E Oxidation G Stable Protonated Salt (Shelf-life > 12 months) F->G Yields

Caption: Degradation pathways and stabilization logic for (±)-4-O-Ethyl Albuterol in solution.

FAQ 2: Solvent Selection & Storage Matrix

Q: What is the optimal solvent system to maximize the shelf-life of my stock solutions?

A: For long-term stability, the goal is to prevent both solvolysis and oxidation simultaneously. Aprotic solvents (like Acetonitrile) are strictly preferred over protic solvents (like Methanol or Ethanol) to prevent etherification. Additionally, adding an acidic modifier like 0.1% Formic Acid (FA) protonates the amine, shielding it from oxidation.

Table 1: Stability Matrix of (±)-4-O-Ethyl Albuterol in Various Solvent Systems

Solvent SystemAdditiveStorage TempEstimated Shelf-Life (Recovery >99%)Primary Degradant Risk
Methanol (LC-MS Grade)None25°C< 7 daysBenzylic methyl ether
Methanol (LC-MS Grade)None4°C30 daysBenzylic methyl ether
AcetonitrileNone4°C60 daysN-oxide
Acetonitrile 0.1% Formic Acid -20°C > 12 months None detected

FAQ 3: Self-Validating Preparation Protocol

Q: How should I prepare my working standard solution to ensure regulatory compliance?

A: Regulatory agencies mandate strict control of impurities, often requiring them to be maintained within tight limits (typically 0.1% to 0.5%) during analytical testing to ensure product safety[3]. To ensure your reference standard does not generate secondary artifacts that skew your impurity profiling, follow this self-validating methodology:

Step-by-Step Methodology:
  • Solvent Degassing: Sparge LC-MS grade Acetonitrile containing 0.1% Formic Acid with Argon gas for 15 minutes to displace dissolved oxygen.

  • Gravimetric Preparation: Weigh the (±)-4-O-Ethyl Albuterol standard into an actinic (amber) volumetric flask to prevent photolytic degradation.

  • Dissolution: Add the degassed solvent. If sonication is required, place the flask in a cold water bath (<15°C) for no more than 2 minutes to avoid thermal stress.

  • Aliquoting: Divide the stock solution into single-use amber glass HPLC vials. Never repeatedly freeze-thaw a single stock vial.

  • Inert Purging & Storage: Blanket the headspace of each vial with Argon gas before capping tightly. Store immediately at -20°C.

  • Self-Validation (System Suitability Test - SST): Before running your main sample batch, inject a freshly thawed aliquot. Verify that the purity remains >99.0% by Area Normalization and that no +14 Da or +16 Da peaks are present in your MS trace.

Workflow N1 1. Weigh Standard (Amber Flask) N2 2. Add Degassed ACN + 0.1% FA N1->N2 N3 3. Sonicate (<15°C, 2 min) N2->N3 N4 4. Aliquot & Argon Purge N3->N4 N5 5. Store at -20°C N4->N5

Caption: Step-by-step workflow for the preparation of stable reference standard aliquots.

FAQ 4: Troubleshooting LC-MS Anomalies

Q: I am observing unexpected mass shifts (+14 Da and +16 Da) in my LC-MS chromatogram. What do these mean and how do I fix them?

A: These specific mass shifts are diagnostic of solvent-induced degradation:

  • +14 Da Shift: Indicates methylation (formation of a benzylic methyl ether). Causality: You are likely using Methanol as a diluent, which attacks the transient carbocation formed at the benzylic position. Fix: Switch your sample diluent to an aprotic solvent like Acetonitrile.

  • +16 Da Shift: Indicates N-oxidation of the tert-butylamine group. Causality: Exposure to dissolved oxygen or trace peroxides in aging solvents. Fix: Ensure you are using fresh, peroxide-free solvents and implement the Argon purging step described in the protocol above.

Sources

Reference Data & Comparative Studies

Validation

Comparative Receptor Selectivity of Albuterol Versus (±)-4-O-Ethyl Albuterol: A Technical Guide

This guide provides a comprehensive framework for the head-to-head comparison of receptor selectivity between the established β2-adrenergic agonist, albuterol, and its synthetic analog, (±)-4-O-Ethyl Albuterol. Designed...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the head-to-head comparison of receptor selectivity between the established β2-adrenergic agonist, albuterol, and its synthetic analog, (±)-4-O-Ethyl Albuterol. Designed for researchers, pharmacologists, and drug development professionals, this document details the scientific rationale, experimental protocols, and data interpretation necessary to rigorously evaluate the potential therapeutic advantages or liabilities of structural modification.

Introduction: The Quest for Enhanced Bronchodilator Selectivity

Albuterol (also known as salbutamol) is a cornerstone in the management of bronchoconstriction associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic efficacy stems from its primary mechanism of action: agonizing β2-adrenergic receptors located on the smooth muscle of the airways.[4][5] Activation of these Gs protein-coupled receptors (GPCRs) initiates a signaling cascade that results in bronchodilation and relief from symptoms.[1][6][7]

While albuterol is considered β2-selective, it is not entirely specific.[8] At higher doses, it can stimulate β1-adrenergic receptors in the heart, leading to undesirable side effects such as tachycardia, palpitations, and tremors.[3][4] Consequently, a key objective in respiratory drug discovery is the development of new chemical entities with an improved selectivity profile, maximizing therapeutic action on β2 receptors while minimizing off-target effects.

(±)-4-O-Ethyl Albuterol is a synthetic analog of albuterol, distinguished by the addition of an ethyl group at the 4-O position on the phenyl ring.[][10] This structural modification has the potential to alter the compound's interaction with the adrenergic receptor binding pocket, thereby modulating its affinity, potency, and selectivity.[] This guide outlines the essential in vitro pharmacological assays required to quantify and compare the receptor selectivity of (±)-4-O-Ethyl Albuterol against its parent compound, albuterol.

Scientific Rationale and Signaling Context

The β-adrenergic receptor family consists of three main subtypes: β1, β2, and β3. While all are coupled to the stimulatory G-protein (Gs), their tissue distribution and physiological roles differ significantly.

  • β1-Adrenergic Receptors: Primarily located in the heart, their stimulation increases heart rate and contractility.

  • β2-Adrenergic Receptors: Predominantly found in the smooth muscle of the airways, their activation leads to bronchodilation.[5][6] They are also present in the heart, though to a lesser extent than β1 receptors.[6]

  • β3-Adrenergic Receptors: Mainly expressed in adipose tissue and involved in lipolysis and thermogenesis.

Agonist binding to any of these receptors triggers a conformational change, activating the associated Gs protein. The Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[7][11][12] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the relaxation of airway smooth muscle.[1][13][14]

The core of this investigation lies in quantifying the interaction of each compound with these three receptor subtypes to build a comprehensive selectivity profile.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Albuterol or (±)-4-O-Ethyl Albuterol Receptor β-Adrenergic Receptor (β1, β2, or β3) Agonist->Receptor Binds G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Phosphorylation of Downstream Targets Smooth Muscle Relaxation PKA->Response Leads to

Caption: The β-Adrenergic Receptor Signaling Pathway.

Experimental Design & Methodologies

To comprehensively assess receptor selectivity, a two-pronged approach is necessary:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of each compound for the β1, β2, and β3 receptor subtypes.

  • Functional Assays: To measure the functional potency (EC50) and efficacy of each compound by quantifying cAMP accumulation following receptor activation.

Methodology 1: Radioligand Competition Binding Assays

Principle: This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.[15][16] The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the inhibition constant (Ki).

Experimental Protocol:

  • Cell Culture & Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing high levels of either human β1, β2, or β3-adrenergic receptors.

    • Harvest cells and perform homogenization in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).

    • Perform differential centrifugation to isolate the cell membrane fraction, which contains the receptors.[15][17]

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a constant amount of membrane preparation (e.g., 10-20 µg protein/well).

    • Add increasing concentrations of the unlabeled competitor (albuterol or (±)-4-O-Ethyl Albuterol), typically spanning a 10-point log or half-log dilution series.

    • Add a fixed concentration of a non-selective, high-affinity radioligand, such as [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP), near its Kd value.

    • Define non-specific binding (NSB) in separate wells containing the radioligand and a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).

    • Define total binding (B₀) in wells containing only the radioligand and membranes.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[17]

  • Separation & Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[17]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding at each competitor concentration: Specific Binding = Total Counts - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value for each compound at each receptor subtype.

    • Calculate the binding affinity (Ki) from the IC50 using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

start Start prep_membranes Prepare Membranes from Receptor-Expressing Cells (β1, β2, or β3) start->prep_membranes setup_plate Set up 96-Well Plate prep_membranes->setup_plate add_components Add: 1. Membranes 2. [125I]-CYP (Radioligand) 3. Test Compound (Albuterol or Analog) setup_plate->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter Rapid Vacuum Filtration (Separates Bound/Free Ligand) incubate->filter count Scintillation Counting (Measures Radioactivity) filter->count analyze Data Analysis: - Plot Competition Curve - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology 2: cAMP Accumulation Functional Assay

Principle: As Gs-coupled receptors, β-adrenergic receptor activation directly leads to an increase in intracellular cAMP levels.[12] This assay measures the dose-dependent production of cAMP to determine the functional potency (EC50) and maximal efficacy (Emax) of an agonist.

Experimental Protocol:

  • Cell Preparation:

    • Use the same β1, β2, and β3-expressing stable cell lines as in the binding assays.

    • Seed the cells into 96-well or 384-well assay plates and allow them to adhere and grow to near confluency.

  • cAMP Accumulation Assay:

    • Wash the cells with serum-free media or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period (e.g., 30 minutes). This crucial step prevents the enzymatic degradation of newly synthesized cAMP, amplifying the signal.[18]

    • Add increasing concentrations of the agonist (albuterol or (±)-4-O-Ethyl Albuterol) to the wells.

    • Incubate for a defined stimulation period (e.g., 30 minutes) at 37°C.[18][19]

  • Detection:

    • Lyse the cells to release the accumulated intracellular cAMP.

    • Quantify the cAMP concentration using a commercially available detection kit. Several robust platforms exist, including:

      • HTRF® (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.[12]

      • AlphaScreen® (Amplified Luminescent Proximity Assay): A bead-based immunoassay measuring cAMP competition.[18]

      • GloSensor™: A live-cell assay using a genetically encoded biosensor that luminesces upon binding to cAMP.[20]

    • Read the plate on a compatible microplate reader according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP to interpolate the concentrations in the experimental wells.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Use non-linear regression (sigmoidal dose-response) to determine the EC50 (the concentration producing 50% of the maximal response) and Emax (the maximal response) for each compound at each receptor subtype.

start Start seed_cells Seed Receptor-Expressing Cells in Microplate start->seed_cells add_pde Pre-incubate with PDE Inhibitor (e.g., IBMX) seed_cells->add_pde stimulate Stimulate with Agonist (Albuterol or Analog) add_pde->stimulate lyse Lyse Cells to Release Intracellular cAMP stimulate->lyse detect Detect cAMP Levels (e.g., HTRF, AlphaScreen) lyse->detect analyze Data Analysis: - Plot Dose-Response Curve - Calculate EC50 and Emax detect->analyze end End analyze->end

Caption: Experimental Workflow for cAMP Accumulation Assay.

Data Presentation and Interpretation

For clear and objective comparison, the experimental data should be summarized in structured tables.

Table 1: Comparative Binding Affinities (Kᵢ) of Albuterol and (±)-4-O-Ethyl Albuterol at β-Adrenergic Receptors

Compoundβ1 Kᵢ (nM)β2 Kᵢ (nM)β3 Kᵢ (nM)
Albuterol[Experimental Value][Experimental Value][Experimental Value]
(±)-4-O-Ethyl Albuterol[Experimental Value][Experimental Value][Experimental Value]
  • Interpretation: A lower Kᵢ value signifies a higher binding affinity. Compare the Kᵢ values for each compound across the three receptor subtypes.

Table 2: Comparative Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) of Albuterol and (±)-4-O-Ethyl Albuterol

CompoundReceptorEC₅₀ (nM)Eₘₐₓ (% of Isoproterenol)
Albuterolβ1[Experimental Value][Experimental Value]
β2[Experimental Value][Experimental Value]
β3[Experimental Value][Experimental Value]
(±)-4-O-Ethyl Albuterolβ1[Experimental Value][Experimental Value]
β2[Experimental Value][Experimental Value]
β3[Experimental Value][Experimental Value]
  • Interpretation: A lower EC₅₀ value indicates higher potency. Eₘₐₓ, often expressed relative to a full agonist like isoproterenol, indicates the maximal response the compound can elicit.

Table 3: Receptor Selectivity Ratios

CompoundBinding Selectivity (Kᵢ β1 / Kᵢ β2)Functional Selectivity (EC₅₀ β1 / EC₅₀ β2)
Albuterol[Calculated Value][Calculated Value]
(±)-4-O-Ethyl Albuterol[Calculated Value][Calculated Value]
  • Interpretation: A higher selectivity ratio indicates greater selectivity for the β2 receptor over the β1 receptor. This is the key quantitative output for this comparative guide. A compound with a significantly larger ratio would be predicted to have a wider therapeutic window with fewer cardiovascular side effects.

Conclusion

The methodologies described provide a robust and validated framework for the differential pharmacological characterization of albuterol and its novel analog, (±)-4-O-Ethyl Albuterol. By systematically determining binding affinities and functional potencies across the primary β-adrenergic receptor subtypes, researchers can generate a clear, quantitative measure of receptor selectivity. This data is critical for making informed decisions in the drug development pipeline, enabling the identification of lead candidates with potentially superior therapeutic profiles for the treatment of respiratory diseases.

References

  • Albuterol: Pharmacokinetics & Mechanism of Action - Lesson | Study.com. (n.d.). Study.com. Retrieved March 12, 2024, from [Link]

  • Albuterol: Pharmacokinetics & Mechanism of Action - Video | Study.com. (n.d.). Study.com. Retrieved March 12, 2024, from [Link]

  • Patel, P., & Al-Abdouh, A. (2024). Albuterol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • CHEMM. (2014). Medical Countermeasures Database - Albuterol. Retrieved from [Link]

  • Cortez, E. (2025). What is the mechanism of action of albuterol (beta-2 adrenergic receptor agonist)? Clinical Pharmacist. Retrieved from [Link]

  • Ahrens, R. C. (1989). Albuterol: an adrenergic agent for use in the treatment of asthma pharmacology, pharmacokinetics and clinical use. Pharmacotherapy, 9(5), 268-277. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Albuterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

  • Insel, P. A., & Wilderman, A. (1999). β-Adrenergic receptor/cAMP-mediated signaling and apoptosis of S49 lymphoma cells. The FASEB Journal, 13(9), 957-964. Retrieved from [Link]

  • Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences, 15(7), 12961–12980. Retrieved from [Link]

  • Pecha, S., & Woodcock, E. A. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e959. Retrieved from [Link]

  • Kuschel, M., et al. (1999). β2-Adrenergic cAMP Signaling Is Uncoupled From Phosphorylation of Cytoplasmic Proteins in Canine Heart. Circulation, 99(19), 2458–2465. Retrieved from [Link]

  • Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201–1206. Retrieved from [Link]

  • Rochais, F., et al. (2008). Spatiotemporal Dynamics of β-Adrenergic cAMP Signals and L-Type Ca2+ Channel Regulation in Adult Rat Ventricular Myocytes. Circulation Research, 102(11), 1346–1354. Retrieved from [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Bio-protocol. (2025). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • Johnson, M. (1995). The β-Adrenoceptor. American Journal of Respiratory and Critical Care Medicine, 152(5_pt_2), S47-S52. Retrieved from [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Retrieved from [Link]

  • Minnemann, K. P. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. In Adrenergic Receptor Protocols (pp. 329-340). Humana Press. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Study design of (A) competition radioligand binding assay to quantify β... Retrieved from [Link]

  • Dattani, R., & Gerriets, V. (2025). Beta2-Receptor Agonists and Antagonists. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Vera, T. (n.d.). 5.10 Beta-2 Agonist. In Fundamentals of Nursing Pharmacology – 1st Canadian Edition. Retrieved from [Link]

  • Handley, D. A. (1999). Contrasting properties of albuterol stereoisomers. Journal of Allergy and Clinical Immunology, 104(2 Pt 2), S64-S68. Retrieved from [Link]

  • Mathur, S. K., et al. (2005). Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model. Journal of Allergy and Clinical Immunology, 116(2), 333-339. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of racemic albuterol and levalbuterol for treatment of acute asthma. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Levalbuterol and Racemic Albuterol Based on Cardiac Adverse Effects in Children. Retrieved from [Link]

  • Lötvall, J. (2001). Pharmacological similarities and differences between beta2-agonists. Respiratory Medicine, 95 Suppl B, S7-S11. Retrieved from [Link]

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Comparative

A Comparative Pharmacokinetic Guide: Levalbuterol vs. the Investigational Compound 4-O-Ethyl Albuterol

Introduction In the landscape of respiratory therapeutics, the optimization of β2-adrenergic agonists remains a cornerstone of drug development. Levalbuterol, the (R)-enantiomer of albuterol, represents a refinement over...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of respiratory therapeutics, the optimization of β2-adrenergic agonists remains a cornerstone of drug development. Levalbuterol, the (R)-enantiomer of albuterol, represents a refinement over the racemic mixture, developed to maximize bronchodilatory effects while minimizing potential off-target activity associated with the (S)-enantiomer.[1][2] The field, however, continues to explore novel structural modifications to enhance pharmacokinetic (PK) profiles, aiming for improved duration of action and patient compliance.

One such investigational compound is 4-O-Ethyl Albuterol, a synthetic analog of albuterol.[] The strategic addition of an ethyl group at the 4-O position on the phenyl ring is hypothesized to alter metabolic stability and receptor binding affinity, potentially leading to a more favorable pharmacokinetic profile.[] As this compound is not an approved therapeutic but a subject of pharmacological interest, direct comparative PK data against established drugs like levalbuterol is not publicly available.

This guide, therefore, serves a dual purpose. First, it provides a comprehensive overview of the established pharmacokinetic profile of levalbuterol. Second, it outlines a rigorous, self-validating experimental framework for conducting a head-to-head pharmacokinetic comparison between levalbuterol and 4-O-Ethyl Albuterol. This document is intended for drug development professionals and researchers, providing both the established data for the benchmark drug and the scientific rationale for the necessary experimental work to characterize the novel compound.

Pharmacological Background

Levalbuterol ((R)-Albuterol): The Established Benchmark

Levalbuterol is a short-acting beta-2 agonist (SABA) that exerts its bronchodilatory effect by binding to β2-adrenergic receptors on airway smooth muscle.[4] This binding activates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels, which in turn leads to muscle relaxation and opening of the airways.[5] It is the (R)-enantiomer that is responsible for this therapeutic activity.[1] The (S)-enantiomer, which is present in racemic albuterol, is metabolized much more slowly and has been speculated to have some detrimental effects, a concern that prompted the development of single-enantiomer levalbuterol.[2][6]

4-O-Ethyl Albuterol: The Investigational Analog

4-O-Ethyl Albuterol is a synthetic derivative where the hydroxyl group at the 4-position of the phenyl ring is replaced by an ethoxy group. This structural modification is significant because this hydroxyl group is a primary site for metabolic sulfation by the enzyme SULT1A3, which is the main pathway for albuterol's inactivation.[6][7] The rationale behind this ethylation is to sterically hinder or prevent this sulfation, which could decrease metabolic clearance and thereby extend the drug's half-life and duration of action.[] This guide outlines the necessary steps to experimentally verify this hypothesis.

Comparative Pharmacokinetic Profiles

The following table summarizes the known pharmacokinetic parameters for levalbuterol. The corresponding columns for 4-O-Ethyl Albuterol are left blank, as these values must be determined experimentally using the protocol detailed in the subsequent section.

Pharmacokinetic ParameterLevalbuterol (Known Values)4-O-Ethyl Albuterol (To Be Determined)
Time to Peak Plasma Conc. (Tmax) ~90 minutes (inhalation)[8]TBD
Peak Plasma Concentration (Cmax) Dose-dependent (e.g., ~0.55 ng/mL for 0.63 mg nebulized dose)[7]TBD
Area Under the Curve (AUC) Dose-dependent (e.g., ~2.65 ng·hr/mL for 0.63 mg nebulized dose)[7]TBD
Apparent Volume of Distribution (Vd) 156 ± 38 L (for racemic albuterol)[4]TBD
Elimination Half-Life (t½) 3.3 - 4.0 hours[8]TBD
Metabolism Primarily hepatic sulfation by SULT1A3 to an inactive metabolite.[7][8]TBD (Hypothesized to be reduced)
Primary Route of Excretion Renal (80% to 100% of dose)[7][9]TBD

Proposed Experimental Protocol for Comparative PK Analysis

To objectively compare the pharmacokinetics of 4-O-Ethyl Albuterol and levalbuterol, a randomized, two-way crossover study in healthy human volunteers is the gold standard. This design allows each subject to serve as their own control, minimizing inter-individual variability.

Study Design Rationale

A crossover design is chosen for its statistical power and efficiency in pharmacokinetic studies.[10] A sufficient washout period (e.g., 7-14 days) between dosing periods is critical to ensure complete elimination of the first drug before administration of the second.[10] The use of healthy, non-smoking volunteers minimizes confounding variables related to disease state or metabolic induction from smoking.[11]

Workflow Diagram: Comparative PK Study

G cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Randomized Crossover Dosing cluster_A Period 1 cluster_B Period 2 cluster_2 Phase 3: Bioanalysis & Data Processing Screening Subject Screening (Healthy, Non-Smoking) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization (Group A vs. Group B) InformedConsent->Randomization Dose_A Group A: Administer Levalbuterol Randomization->Dose_A Dose_B Group B: Administer 4-O-Ethyl Albuterol Randomization->Dose_B PK_Sampling_1 Serial Blood Sampling (0-24h) Dose_A->PK_Sampling_1 Dose_B->PK_Sampling_1 Washout Washout Period (7-14 Days) PK_Sampling_1->Washout Dose_C Group A: Administer 4-O-Ethyl Albuterol Washout->Dose_C Dose_D Group B: Administer Levalbuterol Washout->Dose_D PK_Sampling_2 Serial Blood Sampling (0-24h) Dose_C->PK_Sampling_2 Dose_D->PK_Sampling_2 SPE Plasma Sample Processing (Solid-Phase Extraction) PK_Sampling_2->SPE LCMS LC-MS/MS Analysis (Quantification) SPE->LCMS PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) LCMS->PK_Analysis Stats Statistical Comparison (Bioequivalence Analysis) PK_Analysis->Stats

Caption: Workflow for a randomized crossover pharmacokinetic study.

Step-by-Step Methodology

  • Subject Recruitment and Screening:

    • Recruit a cohort of healthy, non-smoking adult volunteers (e.g., n=18-24).[10]

    • Conduct a full medical screening, including physical examination, ECG, and baseline pulmonary function tests (PFTs), to ensure eligibility.[12]

    • Obtain written informed consent from all participants.

  • Dosing and Administration:

    • Randomize subjects into two groups.

    • Period 1: Group A receives a single inhaled dose of levalbuterol, while Group B receives an equimolar dose of 4-O-Ethyl Albuterol. The inhaled route is critical to bypass first-pass metabolism in the gut.[4]

    • Ensure standardized inhalation technique to minimize variability in lung deposition.[11]

    • Washout: A minimum 7-day washout period is observed.

    • Period 2: The groups cross over. Group A receives 4-O-Ethyl Albuterol, and Group B receives levalbuterol.

  • Pharmacokinetic Blood Sampling:

    • Collect serial venous blood samples in K2-EDTA tubes at specific time points post-dosing. A dense sampling schedule is crucial to accurately define the absorption and elimination phases.

    • Suggested time points: Pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-inhalation.[10][13]

    • Immediately process blood samples by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) to separate plasma.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalytical Method: LC-MS/MS Quantification:

    • Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for this analysis due to its high sensitivity and specificity, which is necessary to detect the low nanogram or picogram per milliliter concentrations expected after inhalation.[14][15]

    • Sample Preparation: Perform solid-phase extraction (SPE) on plasma samples to remove proteins and phospholipids that interfere with analysis.[16][17]

    • Chromatography: Use a chiral chromatography column (e.g., teicoplanin-based) to separate the (R)- and (S)-enantiomers of 4-O-Ethyl Albuterol, as it is a racemic mixture.[16] This is critical for understanding the stereoselective disposition of the new compound.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of the parent drug and a stable isotope-labeled internal standard.[14]

Diagram: Bioanalytical Workflow

G Plasma Plasma Sample (with Internal Standard) SPE Solid-Phase Extraction (SPE) Plasma->SPE Elution Elution & Concentration SPE->Elution LC Chiral HPLC Separation Elution->LC MS Tandem Mass Spec (MRM Detection) LC->MS Data Concentration vs. Time Data MS->Data G R_Albuterol (R)-Albuterol (Levalbuterol) SULT1A3 SULT1A3 (Sulfotransferase) R_Albuterol->SULT1A3 Rapid Metabolism S_Albuterol (S)-Albuterol S_Albuterol->SULT1A3 Slow Metabolism (up to 12x slower) Metabolite_R (R)-Albuterol-4'-O-sulfate (Inactive) SULT1A3->Metabolite_R Metabolite_S (S)-Albuterol-4'-O-sulfate (Inactive) SULT1A3->Metabolite_S

Caption: Enantioselective metabolism of albuterol via sulfation.

The proposed study would determine if 4-O-Ethyl Albuterol undergoes a different metabolic fate. It is possible that alternative pathways, such as glucuronidation or oxidative deamination, become more prominent if sulfation is blocked. [4]Identifying the metabolites of 4-O-Ethyl Albuterol in urine would be a valuable secondary objective of the study.

Conclusion

While levalbuterol provides a well-understood pharmacokinetic and pharmacodynamic profile, the pursuit of improved bronchodilator therapy necessitates the investigation of novel chemical entities like 4-O-Ethyl Albuterol. The core hypothesis—that ethylation at a key metabolic site will extend its duration of action—is scientifically sound but requires rigorous experimental validation.

The protocol detailed herein provides a robust framework for a head-to-head comparison against the clinical benchmark, levalbuterol. By adhering to this self-validating system of a randomized crossover design coupled with highly sensitive LC-MS/MS bioanalysis, researchers can definitively characterize the pharmacokinetic profile of 4-O-Ethyl Albuterol. The resulting data will be crucial in determining if this investigational compound warrants further development as a next-generation respiratory therapeutic.

References

  • Davis's Drug Guide. Levalbuterol (Xopenex HFA). Nursing Central. [Link]

  • Patel, B.S., & Tadi, P. (2024). Albuterol. In StatPearls. StatPearls Publishing. [Link]

  • Drugs.com. (2025). Levalbuterol: Package Insert / Prescribing Information. [Link]

  • U.S. Food and Drug Administration. (2019). XOPENEX HFA® (levalbuterol tartrate) inhalation aerosol, for oral inhalation use Reference ID. [Link]

  • Sturton, R. G., & Mitchell, J. T. (2002). The Pharmacokinetics of Levosalbutamol: What are the Clinical Implications? Request PDF. [Link]

  • Simulations Plus. (n.d.). Population Pharmacokinetics of (R)-Albuterol. [Link]

  • Zhang, Y., et al. (2023). Bioequivalence study of ipratropium bromide inhalation aerosol using PBPK modelling. Frontiers in Pharmacology. [Link]

  • Pharmacophore. (2014). Development and Validation of a HPLC-MS/MS Method for the Determination of Albuterol in Human Plasma. [Link]

  • ClinicalTrials.gov. (2019). A Phase II, Randomized Study to Assess the Pharmacokinetics, Safety and Pharmacodynamics of Single and R. [Link]

  • U.S. Food and Drug Administration. (n.d.). Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. [Link]

  • Thakkar, K., et al. (2015). Pharmacokinetic studies for proving bioequivalence of orally inhaled drug products—critical issues and concepts. Perspectives in Clinical Research. [Link]

  • Boulton, D. W., & Fawcett, J. P. (2003). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wu, T., et al. (2024). Inhaled Medications: Challenges and Strategies for Preclinical In Vivo PK Studies. Pharmaceutics. [Link]

  • Li, H., et al. (2024). Efficacy, pharmacokinetics, and safety of nebulized HL231 inhalation solution in patients with chronic obstructive pulmonary disease: a randomized trial. Journal of Thoracic Disease. [Link]

  • Boulton, D. W., & Fawcett, J. P. (2003). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. ResearchGate. [Link]

  • OnePoint Patient Care. (2022). Albuterol vs. Levalbuterol: What's the Difference? [Link]

  • Srichana, T., et al. (2002). The correlation of urinary levels of albuterol and its metabolites isomers following inhalation from a dry powder inhaler and in vitro particle size characterisation. ResearchGate. [Link]

  • Mazzarino, M., et al. (n.d.). Salbutamol metabolism how to differentiate oral vs. inhaled administrations. WADA. [Link]

  • Powell, M. L., et al. (1986). Comparative bioavailability and pharmacokinetics of three formulations of albuterol. The Journal of Allergy and Clinical Immunology. [Link]

  • U.S. Department of Health and Human Services. (2014). Medical Countermeasures Database - Albuterol. CHEMM. [Link]

  • Cajka, T., & Fiehn, O. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. [Link]

  • Liu, Y. M., et al. (2004). The pharmacokinetics and relative bioavailability of a sustained-release preparation of albuterol sulfate. ResearchGate. [Link]

  • SingleCare. (2024). Levalbuterol vs. Albuterol: Differences, similarities, and which is better for you. [Link]

  • Hulisz, D. (2010). How Does Levalbuterol (Xopenex®) Compare With Albuterol? Medscape. [Link]

  • Study.com. (n.d.). Albuterol: Pharmacokinetics & Mechanism of Action. [Link]

  • Jat, K. R., & Khairwa, A. (2009). Levalbuterol versus albuterol. Expert Opinion on Pharmacotherapy. [Link]

  • BuzzRx. (2024). Comparing Levalbuterol vs Albuterol for Respiratory Conditions. [Link]

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Validation

Comparative metabolic stability of salbutamol and 4-O-Ethyl Albuterol

This technical guide provides an in-depth comparative analysis of the metabolic stability of salbutamol and its synthetic analogue, 4-O-Ethyl Albuterol. Designed for drug development professionals and analytical chemists...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth comparative analysis of the metabolic stability of salbutamol and its synthetic analogue, 4-O-Ethyl Albuterol. Designed for drug development professionals and analytical chemists, this guide explores the mechanistic causality behind their divergent clearance pathways and provides a self-validating experimental framework for in vitro evaluation.

Mechanistic Rationale: The Causality of Clearance

To understand the metabolic divergence between these two compounds, we must first examine the structural vulnerability of the parent molecule.

Salbutamol is a short-acting β2-adrenergic receptor agonist characterized by a relatively short half-life of 3-6 hours and an extensive first-pass metabolism of approximately 50% when administered orally 1[1]. Its primary metabolic vulnerability lies in Phase II conjugation. Specifically, the cytosolic enzyme sulfotransferase 1A3 (SULT1A3)—which is highly expressed in the gastrointestinal tract and liver—rapidly targets the 4-phenolic hydroxyl group to form the pharmacologically inactive salbutamol-4'-O-sulfate 2[2]. This rapid sulfation is the primary driver of its limited oral bioavailability 3[3].

Conversely, 4-O-Ethyl Albuterol (CAS 2387728-91-6) is a structural analogue where the critical 4-OH position has been alkylated to form an ethyl ether []. By chemically masking this phenolic oxygen, the primary site of SULT1A3 attack is neutralized. The ether linkage removes the necessary hydrogen bond donor capability and introduces steric hindrance, effectively abrogating sulfoconjugation. Consequently, the metabolic clearance of 4-O-Ethyl Albuterol is forced to shift away from rapid Phase II conjugation toward slower Phase I cytochrome P450 (CYP)-mediated oxidation pathways. This structural modification theoretically prolongs its duration of action and fundamentally alters its pharmacokinetic profile compared to conventional salbutamol 5[5].

Metabolic_Pathways Salbutamol Salbutamol (4-OH Phenol) SULT SULT1A3 Enzyme (Cytosolic) Salbutamol->SULT High Affinity Sulfate Salbutamol-4'-O-sulfate (Rapid Clearance) SULT->Sulfate Fast Phase II Ethyl 4-O-Ethyl Albuterol (4-O-Ether) Block Steric/Chemical Blockade Ethyl->Block Prevents Sulfation CYP CYP450 Enzymes (Microsomal) Ethyl->CYP Metabolic Shift Block->SULT Phase1 Phase I Metabolites (Slow Clearance) CYP->Phase1 Slow Phase I

Figure 1: Divergent metabolic pathways of Salbutamol and 4-O-Ethyl Albuterol.

Comparative Data Profile

The table below summarizes the quantitative and qualitative metabolic differences dictated by the 4-O substitution.

ParameterSalbutamol4-O-Ethyl Albuterol
Structural Modification 4-OH (Phenolic)4-O-Ethyl (Ether)
Primary Clearance Mechanism Phase II ConjugationPhase I Oxidation
Key Metabolizing Enzyme SULT1A3 (Gut/Liver)CYP450 (Hepatic)
Major Metabolite Salbutamol-4'-O-sulfateOxidized derivatives
First-Pass Effect ~50% (High)Low to Moderate
In Vivo Half-Life (t1/2) 3-6 hoursProlonged (Predicted)
SULT1A3 Affinity HighNegligible

Self-Validating In Vitro Experimental Protocol

Expertise & Trustworthiness Insight: A common and critical pitfall in respiratory drug development is evaluating the metabolic stability of beta-agonists using standard Human Liver Microsomes (HLMs) supplemented only with NADPH. Because SULTs are cytosolic enzymes, the ultracentrifugation step during HLM preparation washes them away. If tested in HLMs, salbutamol would artificially appear highly stable, invalidating the comparative baseline.

To create a self-validating system , this protocol utilizes whole Human S9 fractions (containing both microsomes and cytosol) and multiplexes the cofactors (NADPH + PAPS). The rapid depletion of the salbutamol control confirms that the Phase II SULT machinery is actively competent, ensuring that any observed stability in 4-O-Ethyl Albuterol is a true reflection of its structural resistance, not an assay artifact.

Step-by-Step Methodology: S9 Metabolic Stability Assay
  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Matrix Thawing: Thaw Human Intestinal S9 (HIS9) or Human Liver S9 (HLS9) fractions on ice to preserve both cytosolic SULT and microsomal CYP activities.

  • Incubation Mixture: Combine the S9 protein (final concentration 1.0 mg/mL) with the test compound (Salbutamol or 4-O-Ethyl Albuterol at 1 µM final concentration) in the phosphate buffer.

  • Cofactor Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the reaction by adding a cofactor cocktail containing both NADPH (1 mM final) to support Phase I CYPs, and PAPS (3'-phosphoadenosine-5'-phosphosulfate, 0.1 mM final) to support Phase II SULTs.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at precise intervals: 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Salbutamol-d9) to halt enzymatic activity and precipitate proteins.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion, calculate intrinsic clearance ( CLint​ ), and monitor the formation of salbutamol-4'-O-sulfate.

Assay_Workflow Step1 1. Prepare 1 µM Test Compounds (Salbutamol vs 4-O-Ethyl Albuterol) Step2 2. Add Human S9 Fractions (Contains Cytosol + Microsomes) Step1->Step2 Step3 3. Add Cofactors (NADPH for CYPs + PAPS for SULTs) Step2->Step3 Step4 4. Incubate at 37°C (Sample at 0, 15, 30, 60, 120 min) Step3->Step4 Step5 5. Quench with Cold Acetonitrile (Protein Precipitation) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Parent Depletion) Step5->Step6

Figure 2: Self-validating in vitro S9 metabolic stability assay workflow.

References

  • BOC Sciences. CAS 2387728-91-6 ((±)-4-O-Ethyl Albuterol) Product Information and Pharmacological Profile.

  • MDPI. Biosynthesis of Salbutamol-4′-O-sulfate as Reference for Identification of Intake Routes and Enantiopure Salbutamol Administration by Achiral UHPLC-MS/MS.2

  • Preprints.org. Urinary Excretion Kinetics of Salbutamol and Its Sulfoconjugated Main Metabolite after Oral and Inhalative Administration.3

  • PMC - NIH. Salbutamol in the Management of Asthma: A Review.5

  • LITFL. Pharm 101: Salbutamol Pharmacokinetics.1

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Comparative

A Comparative Guide to the Bronchodilator Efficacy of Next-Generation Beta-2 Agonist Analogues

This guide provides an in-depth technical comparison of next-generation beta-2 adrenergic receptor (β2-AR) agonists for researchers, scientists, and drug development professionals. It moves beyond a simple listing of com...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of next-generation beta-2 adrenergic receptor (β2-AR) agonists for researchers, scientists, and drug development professionals. It moves beyond a simple listing of compounds to offer a synthesized analysis of their comparative efficacy, grounded in preclinical and clinical data. This document is designed to inform experimental design and strategic decisions in the development of novel respiratory therapeutics.

The Evolving Landscape of Beta-2 Adrenergic Receptor Agonists

For decades, inhaled β2-AR agonists have been a cornerstone in the management of obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Their therapeutic effect lies in their ability to relax airway smooth muscle, leading to bronchodilation.[1][3] The evolution of these agonists has been driven by the pursuit of longer duration of action, improved safety profiles, and enhanced convenience for patients. This has led from short-acting β2-agonists (SABAs) and long-acting β2-agonists (LABAs) to the development of ultra-long-acting β2-agonists (ultra-LABAs) and novel bifunctional molecules.[3][4][5]

This guide focuses on the next generation of β2-AR agonists, specifically the ultra-LABAs and the emerging class of Muscarinic Antagonist-Beta-2 Agonist (MABA) compounds, providing a comparative analysis of their bronchodilator efficacy based on available experimental data.

The Molecular Basis of Bronchodilation: The Beta-2 Adrenergic Receptor Signaling Pathway

The bronchodilatory effects of β2-AR agonists are initiated by their binding to β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction triggers a cascade of intracellular events, as depicted in the signaling pathway diagram below.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta2_Agonist Beta-2 Agonist B2AR β2-Adrenergic Receptor Beta2_Agonist->B2AR Binding Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation MLCK_p Phosphorylation of Myosin Light Chain Kinase (MLCK) PKA->MLCK_p Ca_channels Decreased Intracellular Ca2+ Concentration PKA->Ca_channels K_channels Opening of K+ Channels PKA->K_channels Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_p->Relaxation Ca_channels->Relaxation K_channels->Relaxation

Beta-2 Adrenergic Receptor Signaling Pathway.

Upon agonist binding, the β2-AR activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[3][6] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[6][7] PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the opening of potassium channels.[6] These events collectively result in the relaxation of the airway smooth muscle and, consequently, bronchodilation.[3][6]

Comparative Preclinical Efficacy of Next-Generation Beta-2 Agonists

The development of novel β2-agonists is guided by key pharmacological parameters that dictate their efficacy and duration of action. These include receptor binding affinity (Ki), functional potency (EC50 or pD2), intrinsic activity, and the rates of association and dissociation from the receptor.

Ultra-Long-Acting Beta-2 Agonists (ultra-LABAs)

Ultra-LABAs are characterized by a duration of action of 24 hours, allowing for once-daily dosing.[4] The most prominent members of this class are indacaterol, olodaterol, and vilanterol.

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (pEC50/EC50)Intrinsic Activity (% of Isoprenaline max response)Onset of ActionDuration of Action
Indacaterol ~2.5[8]8.06 (pEC50)[9]73%[5]Rapid (~5 mins)[5][10]>24 hours[10]
Olodaterol ~1.0[11]0.1 nM (EC50)[11]88%[11][12]Rapid[11]>24 hours[11]
Vilanterol Subnanomolar (comparable to salmeterol)[1][13]~9.3 (pEC50)[14]Comparable to indacaterol[1][13]Rapid, faster than salmeterol[1][13]>22 hours[1][13]
Salmeterol (for comparison)Comparable to vilanterol[1][13]-38%[5]Slower[5]~12 hours[5]
Formoterol (for comparison)Lower than vilanterol[1][13]-90%[5]Rapid[5]~12 hours[5]

Key Insights:

  • Vilanterol exhibits the highest receptor binding affinity among the ultra-LABAs, comparable to the established LABA, salmeterol.[1][4][13]

  • Olodaterol and Indacaterol demonstrate high functional potency and are considered nearly full agonists, with intrinsic activities of 88% and 73% relative to isoprenaline, respectively.[5][11][12]

  • All three ultra-LABAs have a rapid onset of action, a significant advantage over the slower onset of salmeterol.[1][5][10][11][13]

  • The prolonged duration of action of these compounds is a key feature, supporting once-daily administration.[1][10][11][13]

Bifunctional Muscarinic Antagonist-Beta-2 Agonists (MABAs)

MABAs represent a novel therapeutic approach by combining two distinct bronchodilatory mechanisms in a single molecule: muscarinic receptor antagonism and β2-adrenoceptor agonism.[12] This dual pharmacology has the potential for synergistic effects.

Compoundβ2-AR Binding Affinity (Ki, nM)β2-AR Functional Potency (EC50, nM)M3 Receptor Antagonist Potency (pIC50/Ki)
Batefenterol (GSK961081) 3.7[10]0.29[10]1.3 nM (Ki for hM3)[10]
LAS190792 (Navafenterol) -9.6 (pEC50 in isolated trachea)[11][15]8.8 (pIC50)[11][15]

Key Insights:

  • Batefenterol displays high affinity for both β2-adrenoceptors and M2/M3 muscarinic receptors.[10]

  • LAS190792 demonstrates potent β2-agonist activity and M3 receptor antagonism, with a sustained duration of action in preclinical models that is longer than that of batefenterol.[11][15]

  • The dual mechanism of MABAs offers the potential for enhanced bronchodilation compared to monotherapies.[12]

Experimental Protocols for Assessing Bronchodilator Efficacy

The following are standardized experimental workflows for the preclinical evaluation of novel β2-agonist analogues.

In Vitro Assessment of Bronchodilator Potency and Duration
Workflow: Isolated Organ Bath Assay

This assay provides a functional measure of a compound's ability to relax pre-contracted airway smooth muscle.

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_mounting Mounting and Equilibration cluster_contraction Contraction and Relaxation cluster_analysis Data Analysis Dissect Dissect Trachea (e.g., from guinea pig) Prepare Prepare Tracheal Strips or Rings Dissect->Prepare Mount Mount Tissue in Organ Bath Prepare->Mount Equilibrate Equilibrate under Tension in Physiological Solution Mount->Equilibrate Contract Induce Contraction (e.g., with histamine or methacholine) Equilibrate->Contract Add_Agonist Cumulative Addition of Beta-2 Agonist Contract->Add_Agonist Measure Measure Isometric Tension Relaxation Add_Agonist->Measure CRC Generate Concentration- Response Curves Measure->CRC Calculate Calculate pD2/EC50 and Intrinsic Activity CRC->Calculate

Isolated Organ Bath Experimental Workflow.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect the trachea.

    • Prepare tracheal strips or rings of a standardized size.

  • Mounting and Equilibration:

    • Suspend the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

    • Apply a resting tension and allow the tissue to equilibrate for a set period (e.g., 60 minutes).

  • Contraction and Relaxation:

    • Induce a stable contraction of the tracheal smooth muscle using a contractile agent such as histamine or methacholine.

    • Once a stable plateau is reached, add the test β2-agonist in a cumulative manner, allowing the tissue to reach a steady-state relaxation at each concentration.

  • Data Analysis:

    • Record the changes in isometric tension.

    • Construct concentration-response curves and calculate the pD2 (negative logarithm of the molar concentration producing 50% of the maximum effect) or EC50 value to determine potency.

    • Determine the intrinsic activity by comparing the maximal relaxation to that of a full agonist like isoprenaline.

In Vivo Assessment of Bronchodilator Efficacy
Workflow: Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model assesses the protective effect of a bronchodilator against a bronchoconstrictor challenge.

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_challenge Bronchoconstriction Challenge cluster_measurement Measurement and Analysis Select Select Guinea Pigs Administer Administer Test Compound (e.g., inhalation, oral, i.v.) Select->Administer Anesthetize Anesthetize Animal Administer->Anesthetize Challenge Induce Bronchoconstriction (e.g., i.v. histamine) Anesthetize->Challenge Measure_LP Measure Latency Period to Respiratory Distress Challenge->Measure_LP Measure_I Measure Intensity of Effect (e.g., time to asphyxia) Challenge->Measure_I Analyze Compare with Control Group Measure_LP->Analyze Measure_I->Analyze

In Vivo Bronchodilator Efficacy Workflow.

Step-by-Step Methodology:

  • Animal Preparation:

    • Acclimate male guinea pigs to the experimental conditions.

    • Administer the test bronchodilator via the desired route (e.g., inhalation, oral, or intravenous) at various doses to different groups of animals. A control group receives the vehicle.

  • Bronchoconstriction Challenge:

    • After a predetermined time following drug administration, anesthetize the animals.

    • Induce bronchoconstriction by administering a standardized dose of a bronchoconstricting agent, such as histamine, intravenously.

  • Measurement and Analysis:

    • Measure the time to the onset of respiratory distress (latency period) and the severity of the bronchoconstriction.

    • Compare the protective effect of the test compound at different doses to the control group to determine its in vivo efficacy.

Conclusion and Future Directions

The development of next-generation β2-agonists has led to significant advancements in the management of obstructive airway diseases. Ultra-LABAs like indacaterol, olodaterol, and vilanterol offer the convenience of once-daily dosing with rapid onset and sustained bronchodilation. The emerging class of MABA compounds, such as batefenterol and LAS190792, holds the promise of enhanced efficacy through a dual mechanism of action.

The choice of a specific agonist for therapeutic development will depend on a comprehensive evaluation of its pharmacological profile, including potency, intrinsic activity, duration of action, and selectivity. The experimental protocols outlined in this guide provide a framework for such evaluations.

Future research will likely focus on further refining the selectivity of β2-agonists to minimize off-target effects and exploring novel drug delivery systems to optimize lung deposition and reduce systemic exposure. The continued investigation of bifunctional and even multifunctional molecules may lead to the development of therapies that not only provide superior bronchodilation but also address the underlying inflammatory processes in respiratory diseases.

References

  • Aparici, M., Carcasona, C., Ramos, I., et al. (2017). Pharmacological preclinical characterization of LAS190792, a novel inhaled bifunctional muscarinic receptor antagonist /β2-adrenoceptor agonist (MABA) molecule. Pulmonary Pharmacology & Therapeutics, 46, 1-10.
  • Burkes, R. M., & Panos, R. J. (2020). Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease. International Journal of Chronic Obstructive Pulmonary Disease, 15, 3237–3250.
  • Calzetta, L., Matera, M. G., & Cazzola, M. (2021). Pharmacological preclinical characterization of LAS190792, a novel inhaled bifunctional muscarinic receptor antagonist /β 2 -adrenoceptor agonist (MABA) molecule.
  • Cazzola, M., Page, C. P., Rogliani, P., & Matera, M. G. (2013). The role of indacaterol for chronic obstructive pulmonary disease (COPD).
  • Cazzola, M., Rogliani, P., & Matera, M. G. (2013). Dual-pharmacology muscarinic antagonist-beta2 agonist (MABA) molecules for the treatment of chronic obstructive pulmonary disease. Drugs, 73(12), 1269-1278.
  • Crim, C., et al. (2019). Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD. International Journal of Chronic Obstructive Pulmonary Disease, 14, 605–616.
  • Chávez, J. C., et al. (2021). In vivo bronchodilator evaluation of the ethanolic extract of the stems of Jatropha macrantha Müll.Arg. Journal of Pharmacy & Pharmacognosy Research, 9(6), 937-947.
  • Giembycz, M. A. (2006). Beyond the dogma: novel β2-adrenoceptor signalling in the airways.
  • Hanania, N. A., & Cazzola, M. (2009). Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist. Current Opinion in Pulmonary Medicine, 15(1), 36-41.
  • Johnson, M. (2014). β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent. Journal of Biological Chemistry, 289(33), 23066-23076.
  • Matera, M. G., & Cazzola, M. (2011). Role of indacaterol in the management of asthma and chronic obstructive pulmonary disease.
  • Matera, M. G., & Cazzola, M. (2013). New developments in the combination treatment of COPD: focus on umeclidinium/vilanterol.
  • Matera, M. G., & Cazzola, M. (2015). Differential pharmacology and clinical utility of long-acting bronchodilators in COPD – focus on olodaterol. Therapeutics and Clinical Risk Management, 11, 293-301.
  • Nials, A. T., et al. (2010). Pharmacological characterization of olodaterol, a novel inhaled beta2-adrenoceptor agonist exerting a 24-hour-long duration of action in preclinical models. Journal of Pharmacology and Experimental Therapeutics, 334(1), 53-62.
  • Panettieri, R. A., Jr, et al. (2008). Glucocorticoid- and Protein Kinase A–Dependent Transcriptome Regulation in Airway Smooth Muscle. American Journal of Respiratory Cell and Molecular Biology, 39(2), 213-222.
  • Procopiou, P. A., et al. (2013). In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action. Journal of Pharmacology and Experimental Therapeutics, 344(1), 218-230.
  • StatPearls. (2023). Beta-2-Agonists. In: StatPearls [Internet]. Treasure Island (FL)
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  • Wang, Y., et al. (2023). Crosstalk between diacylglycerol kinase and protein kinase A in the regulation of airway smooth muscle cell proliferation. International Journal of Molecular Sciences, 24(12), 10091.
  • Battram, C., et al. (2006). In vitro and in vivo pharmacological characterization of indacaterol, a novel once-daily beta2-adrenoceptor agonist with a rapid onset of action. Journal of Pharmacology and Experimental Therapeutics, 317(2), 762-770.
  • Donohue, J. F., et al. (2014). Once-daily long-acting beta-agonists for chronic obstructive pulmonary disease: an indirect comparison of olodaterol and indacaterol. International Journal of Chronic Obstructive Pulmonary Disease, 9, 849–862.
  • FDA. (2009). Pharmacology Review(s)
  • Lee, H. W., et al. (2022). Comparing Clinical Outcomes of Tiotropium/Olodaterol, Umeclidinium/Vilanterol, and Indacaterol/Glycopyrronium Fixed-Dose Combination Therapy in Patients with Chronic Obstructive Pulmonary Disease in Taiwan: A Multicenter Cohort Study. International Journal of Chronic Obstructive Pulmonary Disease, 17, 989–1002.
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  • D'Andrea, G., et al. (2021). The effects of beta (2)-adrenergic receptors activation on the cardiovascular system and on the skeletal muscle. Journal of Human Sport and Exercise, 16(Proc2), S558-S565.
  • Pera, T., & Penn, R. B. (2016). Involvement of Ca2+ Signaling in the Synergistic Effects between Muscarinic Receptor Antagonists and β2-Adrenoceptor Agonists in Airway Smooth Muscle. International Journal of Molecular Sciences, 17(7), 1032.
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  • Carzaniga, L., et al. (2022). Discovery of Clinical Candidate CHF-6366: A Novel Super-soft Dual Pharmacology Muscarinic Antagonist and β2 Agonist (MABA) for the Inhaled Treatment of Respiratory Diseases. Journal of Medicinal Chemistry, 65(15), 10233-10250.
  • Tang, M., et al. (2022). Regulation of Airway Smooth Muscle Cell Proliferation by Diacylglycerol Kinase: Relevance to Airway Remodeling in Asthma. International Journal of Molecular Sciences, 23(19), 11847.
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Validation

Inter-Laboratory Validation of (±)-4-O-Ethyl Albuterol Reference Standards: A Comprehensive Comparison Guide

Introduction to (±)-4-O-Ethyl Albuterol Profiling (±)-4-O-Ethyl Albuterol (CAS 2387728-91-6), chemically identified as 2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol, is a critical synthetic analogue and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to (±)-4-O-Ethyl Albuterol Profiling

(±)-4-O-Ethyl Albuterol (CAS 2387728-91-6), chemically identified as 2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol, is a critical synthetic analogue and recognized impurity of the widely prescribed β2-adrenergic receptor agonist, albuterol (salbutamol)[]. The substitution of an ethyl group at the 4-O position alters the molecule's pharmacokinetic profile and receptor binding affinity, making it a compound of high interest in both medicinal chemistry and rigorous pharmaceutical quality control (QC)[].

For drug development professionals, accurately quantifying this impurity is mandatory under ICH Q3A/B guidelines. However, achieving reproducible quantification across different facilities requires highly characterized reference materials. This guide objectively compares the analytical performance of ISO 17034 Certified Reference Materials (CRMs) against standard in-house synthesized working standards, supported by robust inter-laboratory validation data.

The Analytical Challenge: CRMs vs. In-House Working Standards

When quantifying trace impurities like (±)-4-O-Ethyl Albuterol, laboratories frequently face a choice: synthesize and characterize an in-house working standard or procure an ISO 17034-accredited CRM.

Relying solely on in-house standards often introduces systemic bias. Without inter-laboratory validation, an in-house standard's purity is typically assigned via relative chromatographic area (Area %), which ignores response factor variations and UV-transparent impurities. Conversely, ISO 17034 CRMs undergo orthogonal testing (e.g., quantitative NMR, LC-MS/MS, and titration) across multiple laboratories to establish true metrological traceability and a comprehensive uncertainty budget[2].

Table 1: Performance Comparison of Reference Standard Grades
ParameterISO 17034 Certified Reference Material (CRM)In-House Working Standard
Metrological Traceability Fully traceable to SI units (e.g., via qNMR or primary titration).Often limited to relative purity (Area %); lacks SI traceability.
Measurement Uncertainty Rigorously calculated (incorporates homogeneity, stability, and characterization variance).Rarely quantified comprehensively; assumes 100% mass balance.
Inter-Lab Reproducibility High consistency (Typical HorRat < 1.0).Highly variable; prone to matrix effects and instrument bias.
Regulatory Acceptance Universally accepted by FDA, EMA, and pharmacopeias without secondary proof.Requires extensive secondary validation and justification during audits.

Experimental Methodology: Self-Validating Inter-Laboratory Protocol

To objectively validate the (±)-4-O-Ethyl Albuterol reference standard, we implemented a self-validating inter-laboratory protocol adapted from the proposed USP monograph for Albuterol Inhalation Solution[3]. This workflow ensures that any variance observed is strictly due to the sample or expected analytical error, not systemic method failure.

Step-by-Step Validation Workflow

Step 1: Standard Preparation and Protonation

  • Action: Accurately weigh 10.0 mg of the (±)-4-O-Ethyl Albuterol standard using a microbalance calibrated per USP <41>. Dissolve in 10 mL of 0.01 N HCl to achieve a stock concentration of 1.0 mg/mL.

  • Causality: Albuterol derivatives are basic secondary amines. Utilizing a dilute acidic diluent ensures complete protonation of the amine group. This prevents non-specific binding or adsorption to borosilicate glassware and guarantees complete solubilization, which is critical for accurate mass-to-volume traceability.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 10 µL of the sample onto a Kinetex 1.7 µm XB-C18 core-shell column (150 x 2.1 mm).

  • Mobile Phase A: 3.4 g/L monobasic potassium phosphate and 1.1 g sodium 1-heptanesulfonate in water, adjusted to pH 2.1 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Causality: (±)-4-O-Ethyl Albuterol is highly polar. The addition of sodium 1-heptanesulfonate acts as an ion-pairing reagent, interacting with the protonated amine to increase retention on the reversed-phase column[3]. The pH is strictly maintained at 2.1 to suppress the ionization of residual silanols on the silica stationary phase, thereby eliminating secondary interactions that cause peak tailing. The core-shell particle architecture provides superior mass transfer, enabling baseline resolution from the main albuterol API peak.

Step 3: Orthogonal Detection and System Suitability

  • Action: Monitor the eluent using UV detection at 210 nm, coupled with an in-line single quadrupole or triple quadrupole mass spectrometer (ESI+ mode). Ensure the resolution ( Rs​ ) between Albuterol and (±)-4-O-Ethyl Albuterol is ≥1.5 .

  • Causality: The aromatic ring of the albuterol scaffold exhibits a robust absorption maximum at 210 nm, providing the optimal signal-to-noise ratio for trace quantification. Simultaneous MS detection confirms the m/z 268.1 [M+H]+ ion, ensuring peak purity and absence of co-eluting hidden impurities[].

Step 4: Statistical Evaluation via Horwitz Ratio (HorRat)

  • Action: Aggregate assay data from participating laboratories and calculate the HorRat value.

  • Causality: The HorRat value normalizes the empirical relative standard deviation ( RSDR​ ) against the predicted theoretical RSD for the analyte's concentration. A HorRat value between 0.3 and 1.3 confirms that the inter-laboratory variance is statistically sound and the reference material is homogeneous.

Inter-Laboratory Validation Data

The following data represents the validation of a single batch of (±)-4-O-Ethyl Albuterol CRM across three independent ISO/IEC 17025 accredited laboratories using orthogonal techniques.

Table 2: Multi-Platform Inter-Laboratory Results
Participating FacilityAnalytical PlatformAssay Result (% w/w)Intra-Lab Precision ( RSDr​ , %)Mass Accuracy ( Δ ppm)
Laboratory A UHPLC-UV (210 nm)99.450.32N/A
Laboratory B UHPLC-ESI-MS/MS99.510.411.2
Laboratory C Quantitative NMR (qNMR)99.380.25N/A
Consensus Metrics -- 99.45 ± 0.15 Inter-Lab RSDR​ : 0.55% HorRat: 0.42

Data Interpretation: The consensus assay value of 99.45% exhibits an exceptional inter-laboratory RSDR​ of 0.55%. The calculated HorRat of 0.42 falls perfectly within the acceptable 0.3–1.3 range, proving that the CRM is highly homogeneous and the analytical methods are rugged across different environmental conditions and instrument vendors.

Visualizing the Validation Logic

To ensure absolute traceability, the validation of the reference standard follows a strict, multi-tiered workflow before certification is granted.

G N1 Batch Synthesis of (±)-4-O-Ethyl Albuterol N2 Primary Characterization (qNMR, HRMS, IR) N1->N2 N3 Homogeneity & Stability Testing (ISO 17034) N2->N3 N4 Inter-Laboratory Distribution (Labs A, B, C) N3->N4 N5 Lab A: UHPLC-UV (Assay & Impurities) N4->N5 N6 Lab B: LC-MS/MS (Trace Profiling) N4->N6 N7 Lab C: qNMR (Absolute Mass Fraction) N4->N7 N8 Statistical Evaluation (ANOVA, HorRat) N5->N8 N6->N8 N7->N8 N9 Certified Reference Material (CRM) Issuance N8->N9

Workflow for ISO 17034 inter-laboratory validation of reference standards.

Conclusion

The transition from relying on loosely characterized in-house working standards to utilizing ISO 17034-certified (±)-4-O-Ethyl Albuterol reference materials fundamentally de-risks pharmaceutical quality control. As demonstrated by the inter-laboratory data, orthogonal testing platforms (UHPLC-UV, LC-MS/MS, and qNMR) yield a tightly constrained consensus value with a HorRat of 0.42. By employing self-validating chromatographic protocols—such as precise pH control and ion-pairing reagents—laboratories can ensure baseline resolution of this critical impurity, thereby maintaining strict compliance with global pharmacopeial standards.

References

  • Phenomenex. "USP Albuterol Inhalation Solution: Assay on Kinetex® 2.6 µm C18 and Organic Impurities on Kinetex® 1.7 µm XB-C8." Phenomenex Application Note AN-1007, [Link]

  • Food and Agriculture Organization of the United Nations (FAO) / WHO. "Joint FAO/WHO Food Standards Programme: Guidelines on the Use of Mass Spectrometry and ISO 17034 Reference Materials." Codex Committee on Pesticide Residues, [Link]

Sources

Comparative

Structural analogue comparison of 4-O-Ethyl Albuterol in respiratory therapeutics

A Technical Guide for Researchers and Drug Development Professionals In respiratory pharmacology, the design of β2​ -adrenergic receptor ( β2​ AR) agonists requires a delicate balance between receptor affinity, subtype s...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In respiratory pharmacology, the design of β2​ -adrenergic receptor ( β2​ AR) agonists requires a delicate balance between receptor affinity, subtype selectivity, and pharmacokinetic longevity. While albuterol (salbutamol) remains the gold standard short-acting β2​ agonist (SABA) for the relief of acute bronchospasm [[1]](), structural analogues like 4-O-Ethyl Albuterol—frequently identified in pharmacopeias as Salbutamol Impurity O 2—serve as critical tool compounds. As a Senior Application Scientist, I utilize these analogues to elucidate structure-activity relationships (SAR) and guide the engineering of next-generation bronchodilators .

This guide provides an objective, data-driven comparison of 4-O-Ethyl Albuterol against standard clinical alternatives, detailing the mechanistic causality behind its pharmacological profile and outlining self-validating experimental protocols for its evaluation.

Mechanistic SAR Analysis: The Role of the 4-Hydroxyl Group

To understand the pharmacological divergence of 4-O-Ethyl Albuterol, we must examine the molecular mechanics of receptor binding. The saligenin moiety of albuterol contains a 4-hydroxyl and a 3-hydroxymethyl group. These functional groups are essential for anchoring the ligand via hydrogen bonds to specific serine residues (Ser203, Ser204, Ser207) located in transmembrane domain 5 (TM5) of the β2​ AR 4.

Alkylating the 4-hydroxyl group to an ethyl ether (forming 4-O-Ethyl Albuterol) eliminates a primary hydrogen bond donor. While this structural modification typically attenuates intrinsic receptor efficacy ( Emax​ ), it significantly increases the molecule's lipophilicity. This enhanced lipophilicity alters membrane partitioning, potentially creating a localized micro-depot within the pulmonary epithelium that extends the duration of action compared to the highly hydrophilic parent SABA .

Pathway Agonist β2 Agonist (4-O-Ethyl Albuterol) Receptor β2-Adrenergic Receptor Agonist->Receptor Ligand Binding GProtein Gs Protein Activation Receptor->GProtein Conformational Shift AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase αs Subunit cAMP cAMP Accumulation AdenylateCyclase->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Allosteric Activation Bronchodilation Bronchodilation PKA->Bronchodilation Smooth Muscle Relaxation

β2-Adrenergic Receptor signaling pathway mediating bronchodilation.

Quantitative Benchmarking

To objectively evaluate 4-O-Ethyl Albuterol against standard clinical options, we compare key physicochemical and pharmacological parameters. The table below illustrates how the 4-O-ethyl substitution bridges the gap between SABAs and Long-Acting β2​ Agonists (LABAs) like salmeterol.

ParameterAlbuterol (SABA)4-O-Ethyl AlbuterolSalmeterol (LABA)
Primary Role Acute BronchospasmResearch Analogue / ImpurityMaintenance Therapy
Receptor Selectivity High ( β2​>β1​ )Moderate-HighVery High ( β2​≫β1​ )
Lipophilicity (LogP) ~0.6 (Hydrophilic)~1.5 (Moderate)~3.2 (Highly Lipophilic)
Onset of Action Rapid (< 5 mins)Intermediate (Predicted)Slow (~30 mins)
Duration of Action Short (4-6 hours)Extended (Predicted)Long (> 12 hours)
Hydrogen Bond Donors 434
Self-Validating Experimental Methodologies

Assay design must inherently prove its own validity. The following protocols are engineered with built-in causality and internal controls to ensure data integrity when evaluating structural analogues like 4-O-Ethyl Albuterol [[5]]().

Protocol 1: Radioligand Competitive Binding Assay

Objective: Quantify the binding affinity ( Ki​ ) of 4-O-Ethyl Albuterol relative to Albuterol. Causality & Design: We utilize [3H] -CGP12177, a hydrophilic β -antagonist that selectively labels cell-surface receptors without internalizing. By measuring the displacement of this radioligand by our analogues, we directly isolate binding affinity from downstream activation. Self-Validating Mechanism: The protocol includes a parallel control well saturated with 10 µM unlabelled propranolol. This establishes the Non-Specific Binding (NSB) baseline. If NSB exceeds 20% of total binding, the system flags inadequate washing stringency, invalidating the run and preventing false-positive affinity calculations.

Step-by-Step Workflow:

  • Seed CHO-K1 cells expressing human β2​ AR into 96-well plates and culture until 80% confluent.

  • Wash cells twice with binding buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , pH 7.4).

  • Add 0.5 nM [3H] -CGP12177 to all wells.

  • Add varying concentrations ( 10−10 to 10−4 M) of 4-O-Ethyl Albuterol, Albuterol (positive control), or 10 µM Propranolol (NSB control).

  • Incubate at 37°C for 120 minutes to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters.

  • Wash filters three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

Protocol 2: TR-FRET cAMP Accumulation Assay

Objective: Determine the functional efficacy (EC 50​ and Emax​ ) of the analogues. Causality & Design: Binding does not guarantee activation. To confirm agonism, we measure the production of the second messenger, cAMP. We employ CHO-K1 cells because they lack endogenous β3​ receptors, eliminating off-target cAMP noise and providing a clean background for recombinant β2​ AR expression. Self-Validating Mechanism: A maximum activation control using 10 µM Forskolin (a direct adenylate cyclase activator) is included. This bypasses the GPCR entirely. If the Forskolin response is blunted, it proves the cells' internal enzymatic machinery is compromised, invalidating the assay independent of the receptor's status.

Workflow CellPrep CHO-K1 Cells (β2AR Expressing) Compound Ligand Addition CellPrep->Compound Incubation 37°C Incubation Compound->Incubation Lysis Lysis & FRET Probes Incubation->Lysis Read TR-FRET Readout Lysis->Read Data EC50 Calculation Read->Data

High-throughput TR-FRET workflow for evaluating cAMP accumulation.

Step-by-Step Workflow:

  • Resuspend β2​ AR CHO-K1 cells in stimulation buffer containing 0.5 mM IBMX (to prevent cAMP degradation by phosphodiesterases).

  • Plate cells at a density of 5,000 cells/well in a 384-well microplate.

  • Add serial dilutions of 4-O-Ethyl Albuterol, Albuterol, or 10 µM Forskolin (system validation control).

  • Incubate for 30 minutes at room temperature.

  • Add TR-FRET lysis buffer containing cAMP-d2 conjugate and Anti-cAMP Cryptate.

  • Incubate for 1 hour in the dark to allow competitive binding between cellular cAMP and cAMP-d2.

  • Read the plate on a time-resolved fluorescence reader (e.g., EnVision) at 665 nm and 620 nm. Calculate the FRET ratio.

Conclusion

While 4-O-Ethyl Albuterol is primarily recognized as a synthetic impurity or research analogue, its unique structural profile provides invaluable insights into the spatial and electronic requirements of the β2​ AR binding pocket. By systematically comparing such analogues using rigorously validated in vitro models, drug development professionals can better engineer molecules that bridge the gap between rapid onset and sustained respiratory control.

References
  • CAS 2387728-91-6 ((±)-4-O-Ethyl Albuterol)
  • Source: synthinkchemicals.
  • Source: nih.
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  • Source: nih.

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Handling of (±)-4-O-Ethyl Albuterol in the Laboratory

Executive Summary (±)-4-O-Ethyl Albuterol (CAS 2387728-91-6) is a synthesized impurity of the beta-2 adrenergic receptor agonist Albuterol (Salbutamol)[1]. In drug development and environmental testing laboratories, it i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(±)-4-O-Ethyl Albuterol (CAS 2387728-91-6) is a synthesized impurity of the beta-2 adrenergic receptor agonist Albuterol (Salbutamol)[1]. In drug development and environmental testing laboratories, it is primarily utilized as a pharmaceutical reference standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) workflows[2].

While the dry compound itself is non-radioactive, non-bioactive, and not classified as dangerous goods for transport[2], its disposal is strictly governed by federal environmental regulations. This guide provides step-by-step, self-validating protocols for the safe handling and disposal of (±)-4-O-Ethyl Albuterol waste streams, ensuring compliance with EPA standards and safeguarding laboratory personnel.

Physicochemical Hazard Profile & Waste Classification

To execute a compliant disposal strategy, laboratories must first understand the physicochemical properties of the compound and how analytical workflows alter its regulatory waste status.

Property / ParameterValue / Classification
Chemical Name 2-(Tert-butylamino)-1-(4-ethoxy-3-(hydroxymethyl)phenyl)ethan-1-ol[2]
CAS Number 2387728-91-6[2]
Molecular Formula C₁₅H₂₅NO₃[2]
Molecular Weight 267.4 g/mol [2]
Transport Classification Not Dangerous Goods (ADR/RID, IMDG, IATA)[2]
Dry Powder Waste Status Non-Hazardous Pharmaceutical Waste
Mixed Solvent Waste Status RCRA Hazardous Waste (e.g., D001 for Flammability)[3]
The Causality of Waste Reclassification

Under the EPA's Resource Conservation and Recovery Act (RCRA), specifically 40 CFR Part 266 Subpart P , the sewering or flushing of any pharmaceutical waste is strictly prohibited[4]. Because (±)-4-O-Ethyl Albuterol is not a listed P- or U-waste[3], its baseline classification is "Non-Hazardous Pharmaceutical Waste."

However, in analytical settings, this compound is routinely dissolved in organic modifiers (e.g., methanol, acetonitrile) for LC-MS/MS analysis, following protocols similar to EPA Method 1694 [5]. The introduction of these solvents fundamentally alters the waste matrix. The resulting liquid effluent is no longer just a pharmaceutical waste; it exhibits the characteristic of flammability, legally converting it into a RCRA D001 Hazardous Waste [3].

Waste Stream Decision Workflow

G Start Waste Generation: (±)-4-O-Ethyl Albuterol Type State of Waste? Start->Type Solid Solid Waste (Powder, Vials, PPE) Type->Solid Liquid Liquid Waste (HPLC Effluent, Stock Sols) Type->Liquid NonHaz Non-Hazardous Pharma Waste (Incineration Required) Solid->NonHaz Org Contains Organic Solvents? (e.g., MeOH, ACN) Liquid->Org Haz RCRA Hazardous Waste (D001 Flammable) Org->Haz Yes Org->NonHaz No (Aqueous) Sewer DO NOT DRAIN / SEWER (EPA Part 266 Subpart P) Haz->Sewer NonHaz->Sewer

Decision tree for the classification and disposal of (±)-4-O-Ethyl Albuterol waste streams.

Step-by-Step Disposal Methodologies

Protocol 1: Solid Waste Disposal (Dry Powder, Vials, and PPE)

Context: While the dry powder poses no acute toxicity or inhalation hazard under normal conditions[2], EPA regulations mandate that solid pharmaceutical residues must be captured for destruction rather than discarded in standard municipal trash[4].

  • Segregation: Place all empty reference standard vials, contaminated spatulas, weighing papers, and used PPE (nitrile gloves) into a designated, structurally sound waste container[6].

  • Labeling: Clearly label the container as "Non-Hazardous Pharmaceutical Waste - Incinerate Only."

  • Accumulation: Store the container in a secure, dry location. Ensure the container lacks evidence of leakage or damage[6].

  • Final Disposition: Transfer the sealed container to an authorized medical or chemical waste vendor for high-temperature incineration. Never wash solid residues down the sink.

Protocol 2: Liquid Analytical Waste Disposal (HPLC/MS Effluents)

Context: Effluents generated from analyzing (±)-4-O-Ethyl Albuterol via LC-MS/MS contain high concentrations of organic solvents[5]. This waste must be managed as RCRA Hazardous Waste[3].

  • Collection: Route the HPLC/MS effluent directly into a grounded, solvent-compatible carboy (e.g., High-Density Polyethylene - HDPE).

  • Secondary Containment: Place the collection carboy inside a secondary containment tray to prevent accidental spills from reaching floor drains.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Specify the constituents clearly (e.g., "Hazardous Waste: Acetonitrile, Water, Formic Acid, Trace (±)-4-O-Ethyl Albuterol").

  • Vapor Management: Ensure the container is kept closed with a proper vapor-filtering or vented cap when not actively receiving effluent to prevent volatile organic compound (VOC) emissions.

  • Disposal: Coordinate with your Environmental Health and Safety (EHS) department to manifest and transport the waste via a licensed RCRA hazardous waste facility.

Protocol 3: Immediate Spill Response

Context: (±)-4-O-Ethyl Albuterol is highly water-soluble. In the event of an accidental release of the dry powder, the primary goal is to prevent dust formation and respiratory irritation[2].

  • PPE Verification: Don standard laboratory PPE, including nitrile gloves, safety goggles, and a lab coat[2]. If a large quantity is spilled and dust is visible, utilize a self-contained breathing apparatus or an N95 respirator[2].

  • Containment: Do not dry-sweep the powder, as this aerosolizes the compound.

  • Neutralization & Cleanup: Wet a series of paper towels with plenty of water. Gently wipe up the spill, allowing the water to dissolve the compound[2].

  • Surface Decontamination: Wash the affected surface area with additional water and ensure adequate laboratory ventilation[2].

  • Waste Segregation: Place all wet, contaminated cleanup materials into your solid "Non-Hazardous Pharmaceutical Waste" container (as outlined in Protocol 1).

References

  • Material Safety Data Sheet - (±)-4-O-Ethyl Albuterol KM Pharma Solution Private Limited URL:[Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals Electronic Code of Federal Regulations (eCFR), U.S. Environmental Protection Agency URL:[Link]

  • Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling (±)-4-O-Ethyl Albuterol

Executive Summary & Pharmacological Context (±)-4-O-Ethyl Albuterol (CAS: 2387728-91-6) is a synthesized pharmaceutical reference standard and a known structural impurity of the bronchodilator Albuterol (Salbutamol). Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

(±)-4-O-Ethyl Albuterol (CAS: 2387728-91-6) is a synthesized pharmaceutical reference standard and a known structural impurity of the bronchodilator Albuterol (Salbutamol). While primarily utilized in analytical chemistry and drug development R&D, it retains the core pharmacophore responsible for 1[1]. Handling this compound requires strict adherence to high-hazard protocols because inadvertent exposure—whether via inhalation of aerosolized powders or dermal absorption of solubilized forms—can trigger rapid and severe systemic pharmacological effects.

Mechanistic Risk Assessment: The "Why" Behind the Safety Protocols

To design a self-validating safety protocol, we must first understand the causality of the hazard. Albuterol and its structural analogs are potent agonists of the β2-adrenergic receptor.

When an operator is exposed to (±)-4-O-Ethyl Albuterol, the molecule binds to β2-receptors located in airway smooth muscle and the cardiovascular system. This binding induces a conformational change that activates the Gs protein, which subsequently stimulates adenylyl cyclase. The resulting elevation in cyclic AMP (cAMP)2[2]. While this pathway is therapeutic for asthma patients, occupational exposure in a healthy researcher leads to dangerous systemic toxicity,3[3].

G Ligand (±)-4-O-Ethyl Albuterol Exposure Receptor β2-Adrenergic Receptor (Airway/Systemic) Ligand->Receptor Binds & Activates GProtein Gs Protein Activation Receptor->GProtein Conformational Change Enzyme Adenylyl Cyclase GProtein->Enzyme Stimulates SecondMsgr cAMP Elevation Enzyme->SecondMsgr Catalyzes ATP to cAMP Kinase Protein Kinase A (PKA) Activation SecondMsgr->Kinase Phosphorylation Cascade Toxicity Systemic Toxicity: Tachycardia, Hypokalemia, Tremors Kinase->Toxicity Overstimulation

Fig 1: β2-Adrenergic Receptor signaling pathway illustrating systemic toxicity of Albuterol analogs.

Because of this potent biological activity, Albuterol and its derivatives are classified under 4[4]. This means the acceptable 8-hour Time-Weighted Average (TWA) airborne concentration is strictly limited to 1–10 µg/m³.

Table 1: Quantitative Exposure Limits & Hazard Profile
ParameterValue / DescriptionRationale / Causality
Occupational Exposure Band OEB 4 (1 - 10 µg/m³)[4]High health hazard; microgram-level inhalation triggers systemic β2-agonism.
Target Organs Cardiovascular system, Lungs, CNS[3]High density of β2-adrenergic receptors in these tissues.
Acute Symptoms Tachycardia, hypokalemia, tremors[3]Overstimulation of the cAMP/PKA pathway alters potassium transport and heart rate.
Physical State Solid (Powder)High risk of aerosolization and dust formation during weighing/transfer.

Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the physical state of the chemical and the specific operational task.

Table 2: Task-Specific PPE Matrix
PPE CategorySpecificationOperational Context & Causality
Respiratory N95/P100 Particulate Respirator or PAPRRequired if handling dry powder outside of a ventilated enclosure[5]. Prevents inhalation of particles that easily breach the 10 µg/m³ limit.
Hands Double Nitrile Gloves (Impermeable)Required during all handling[6]. Solvents like DMSO or Ethanol (used for stock solutions) rapidly carry the compound through the skin barrier.
Eye/Face Chemical Safety GogglesRequired to prevent mucosal absorption[7]. Standard safety glasses are insufficient if a splash hazard exists during solubilization.
Body Disposable Tyvek Suit or Lab CoatPrevents powder accumulation on personal clothing, which can lead to chronic, low-dose secondary exposure[5].

Operational Plan: Step-by-Step Handling Protocol

A self-validating protocol ensures that failure at one step is caught by the safety mechanisms of the next.

Phase 1: Preparation & Engineering Controls

  • Isolate the Workspace: Conduct all weighing and powder manipulation inside a Class II Type B2 Biological Safety Cabinet (BSC), a dedicated powder weighing isolator, or a duct-ventilated fume hood. Causality: Local exhaust ventilation is the primary defense against OEB 4 compounds, keeping airborne levels below the 1 µg/m³ lower threshold[3].

  • Static Elimination: Use an anti-static gun or static eliminator bar inside the enclosure. Causality: Fine pharmaceutical powders hold static charges, causing them to repel from spatulas and aerosolize into the operator's breathing zone.

Phase 2: Material Transfer & Solubilization

  • Don PPE: Put on double nitrile gloves, safety goggles, and a fluid-resistant lab coat. Ensure cuffs are tucked securely under the outer glove.

  • Weighing: Tare a closed anti-static weigh boat or a sealed vial. Transfer the (±)-4-O-Ethyl Albuterol powder using a micro-spatula. Cap the vial before removing it from the balance enclosure.

  • In-Situ Solubilization: Inject the chosen solvent (e.g., Ethanol or DMSO) directly into the sealed vial through a septum, or open the vial only within the fume hood. Causality: Once the powder is in solution, the inhalation hazard drops significantly, shifting the primary risk to dermal exposure[6].

Phase 3: Decontamination

  • Surface Wipe: Wipe down the balance and surrounding surfaces with a disposable towel dampened with ethanol or water[6].

  • Doffing: Remove the outer gloves inside the hood and dispose of them as hazardous solid waste. Wash hands thoroughly with soap and water[7].

Accidental Release & Spill Cleanup Workflow

Spills involving potent β2-agonists require immediate, methodical action to prevent dust generation.

SpillResponse Detect Spill Detected Assess Assess Volume & Evacuate Detect->Assess PPE Don Advanced PPE (PAPR/N95, Double Gloves) Assess->PPE Contain Containment (Wet Wipe / HEPA Vac) PPE->Contain Decon Decontaminate (Ethanol/Water) Contain->Decon Dispose Hazardous Waste Disposal Decon->Dispose

Fig 2: Step-by-step operational workflow for safe containment and decontamination of powder spills.

Step-by-Step Spill Response:

  • Evacuate & Assess: If powder is spilled outside a ventilated enclosure, immediately evacuate personnel from the immediate vicinity to allow aerosols to settle[5].

  • Don Advanced PPE: Responders must wear a fitted 5 device (N95/P100 or PAPR), chemical goggles, and 6[6],[5].

  • Containment (No Sweeping): Never use a broom or dry paper towel, which will aerosolize the API. For small powder spills, gently cover the spill with a wet absorbent pad (dampened with water or ethanol) to suppress dust[6].

  • Collection: For larger spills, use a 7 dedicated to hazardous APIs[7].

  • Chemical Decontamination: Wash the spill area thoroughly with a suitable cleaning solvent (ethanol or soap and water) to remove residual molecular traces[6].

  • Medical Monitoring: Any personnel suspected of inhalation or dermal exposure must be monitored for tachycardia and palpitations. Obtain immediate medical attention if symptoms occur[3].

Disposal Plan

Environmental release of functionally active pharmaceutical ingredients must be strictly prevented.

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, outer gloves, HEPA filters, and wet wipes) must be placed in a sealed, labeled biohazard/chemical waste bag and disposed of via high-temperature incineration[5].

  • Liquid Waste: Stock solutions and decontamination solvents must be collected in a compatible, clearly labeled chemical waste carboy. Do not discharge into the municipal sewer system.

References

  • Title: MATERIAL SAFETY DATA SHEET SECTION 1. IDENTIFICATION OF SUBSTANCE AND CONTACT INFORMATION Albuterol (SCH 13949) | Source: medline.com | URL: 4

  • Title: Different conformational responses of the β2-adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist isoprenaline | Source: oup.com | URL: 1

  • Title: Albuterol-induced downregulation of Gsα accounts for pulmonary β2-adrenoceptor desensitization in vivo | Source: nih.gov | URL: 2

  • Title: SAFETY DATA SHEET - Spectrum Chemical | Source: spectrumchemical.com | URL: 3

  • Title: MATERIAL SAFETY DATA SHEET - Pfizer | Source: pfizer.com | URL: 5

  • Title: SDS-Albuterol-Sulfate-Inhalation-Solution-0.5_0.pdf | Source: nephronpharm.com | URL: 6

  • Title: MATERIAL SAFETY DATA SHEET SECTION 1. IDENTIFICATION OF SUBSTANCE AND CONTACT INFORMATION Albuterol (SCH 13949) - Medline | Source: medline.com | URL: 7

Sources

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